Sodium glyoxylate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
2706-75-4 |
|---|---|
Molekularformel |
C2HNaO3 |
Molekulargewicht |
96.02 g/mol |
IUPAC-Name |
sodium;oxaldehydate |
InChI |
InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
SOEVVANXSDKPIY-UHFFFAOYSA-M |
SMILES |
C(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
C(=O)C(=O)[O-].[Na+] |
Andere CAS-Nummern |
2706-75-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
298-12-4 (Parent) |
Synonyme |
glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Sodium Glyoxylate from Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing sodium glyoxylate (B1226380) from glyoxylic acid. Sodium glyoxylate is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals like vanillin (B372448) and allantoin.[1][2] This document details various synthetic routes, including direct neutralization, synthesis from glyoxal (B1671930) oxidation products via a calcium salt intermediate, and purification using ion-exchange technology. It includes detailed experimental protocols, comparative data tables, and process visualizations to support research and development efforts.
Core Synthesis Methodologies
The preparation of this compound from glyoxylic acid is primarily achieved through straightforward acid-base chemistry. However, the choice of method can depend on the starting material's purity, the desired final purity of the sodium salt, and the overall process scale. Industrial production often involves purification from complex mixtures resulting from glyoxal oxidation.[3][4]
Method 1: Direct Neutralization of Glyoxylic Acid
The most common and direct method for producing this compound is the neutralization of an aqueous solution of glyoxylic acid with a suitable sodium base.[1] This reaction is typically quantitative and proceeds readily at room temperature.[1]
Reaction: HCOCOOH + NaOH → HCOCOONa + H₂O[1]
Commonly used bases include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃).[1][5] The choice of base can be influenced by the desired pH control and the tolerance for carbonate byproducts. Under optimized conditions, this method can achieve yields exceeding 85%, often reaching as high as 98%.[1]
Method 2: Synthesis from Glyoxal Oxidation Products via Calcium Salt Intermediate
An alternative route, particularly when starting from less pure glyoxal oxidation products which may contain oxalic acid, involves the precipitation of a calcium glyoxylate intermediate.[3][6] This intermediate is then converted to the sodium salt.
The process involves:
-
Treating the crude glyoxylic acid solution with a calcium compound (e.g., calcium carbonate, oxide, or hydroxide) to a pH of 5-6. This precipitates a mixture of poorly soluble calcium glyoxylate and calcium oxalate (B1200264).[6]
-
The filtered and dried calcium salt mixture is then reacted with a sodium salt such as sodium oxalate, sodium orthophosphate, or sodium carbonate in an aqueous solution.[6][7]
-
An ion-exchange reaction occurs, precipitating the insoluble calcium salt (e.g., calcium oxalate or calcium phosphate) and leaving the desired this compound in solution.[3][6]
-
The final product is obtained by filtering the mixture and evaporating the filtrate to crystallize the this compound.[6]
Method 3: Ion-Exchange Recovery and Purification
For industrial-scale production where glyoxylic acid is a byproduct of glyoxal synthesis, ion-exchange chromatography is an effective method for recovery and purification.[1][4]
The workflow for this method is as follows:
-
The reaction mixture containing glyoxylic acid is passed through a basic ion-exchange resin.
-
The glyoxylic acid is retained by the resin, while other non-acidic impurities are washed away.
-
The resin is then eluted with a solution of sodium hydroxide, sodium carbonate, or sodium bicarbonate.[4]
-
This elution step releases the glyoxylate from the resin directly as its sodium salt. The resulting eluate, containing 1-15% glyoxylic acid, is then adjusted to a pH of 3 to 6 and concentrated to precipitate the this compound.[4]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the different synthesis methods, providing a clear comparison of their efficiencies.
| Method | Reagents | Yield | Purity/Notes | Reference |
| Direct Neutralization | Glyoxylic Acid, Sodium Hydroxide/Sodium Bicarbonate | >85-98% | A straightforward method; yield is dependent on optimized conditions. | [1] |
| Calcium Salt Route | Calcium Salts, Sodium Oxalate | 92% | Starting from a mixture containing 70.8% calcium glyoxylate. Forms a crystalline hydrate (B1144303) with one water molecule. | [6] |
| Calcium Salt Route | Calcium Salts, Sodium Orthophosphate | 90.6% | Starting from a mixture containing 69.6% calcium glyoxylate. Forms a crystalline hydrate with one water molecule. | [6] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis methods described.
Protocol 1: Direct Neutralization using Sodium Hydroxide
Objective: To synthesize this compound from a commercial 50% w/w aqueous solution of glyoxylic acid.
Materials:
-
Glyoxylic acid solution (50% w/w, 0.338 mol)
-
Sodium hydroxide solution (20% w/v)
-
Deionized water
-
pH meter or pH indicator strips
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Place the aqueous solution of glyoxylic acid (50 g, 50% w/w) into a reactor vessel equipped with a stirrer.[8]
-
Maintain the temperature of the solution at 30 °C using a water bath.[8]
-
Slowly add the 20% w/v sodium hydroxide solution to the glyoxylic acid solution under continuous stirring.[8]
-
Monitor the pH of the reaction mixture. Continue adding the sodium hydroxide solution until the pH of the solution stabilizes between 8 and 9.[8]
-
The resulting solution is an aqueous solution of this compound. This can be used directly or concentrated under reduced pressure to obtain a solid or a more concentrated solution. For example, evaporation at 29 °C and 4 Kpa can yield a 50% aqueous solution of this compound.[2]
Protocol 2: Synthesis via Calcium Glyoxylate Intermediate using Sodium Oxalate
Objective: To synthesize this compound from a mixture of calcium salts obtained from glyoxal oxidation products.
Materials:
-
Mixture of calcium salts containing calcium glyoxylate (e.g., 74 g containing 70.8% calcium glyoxylate)
-
Anhydrous sodium oxalate (37.74 g)
-
Distilled water (740 ml)
-
Stirring apparatus (paddle stirrer)
-
Filtration apparatus
-
Evaporator
Procedure:
-
Prepare a suspension by stirring the mixture of calcium salts (74 g) in distilled water (740 ml), corresponding to a ratio of 1 g of salts per 10 ml of water.[6]
-
Add anhydrous sodium oxalate (37.74 g) to the suspension. This amount corresponds to a 1:1 molar ratio of sodium oxalate to the calcium glyoxylate present in the salt mixture.[6]
-
Stir the resulting solution vigorously for 30 minutes to ensure the completion of the ion-exchange reaction.[6]
-
Filter the mixture to remove the precipitated calcium oxalate.
-
Evaporate the filtrate to concentrate the solution and crystallize the this compound. The resulting product is a crystalline hydrate with one molecule of water.[6]
-
The expected yield of this compound monohydrate is approximately 59.08 g (92% of theoretical).[6]
Visualizations of Synthesis Pathways
The following diagrams illustrate the chemical and process flows for the synthesis of this compound.
References
- 1. Buy this compound | 2706-75-4 [smolecule.com]
- 2. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3872166A - Improvement in the recovery of glyoxylic acid - Google Patents [patents.google.com]
- 5. Buy this compound monohydrate (EVT-3303784) | 918149-31-2 [evitachem.com]
- 6. RU2554514C1 - Method of obtaining glyoxylic acid sodium salt from products of glyoxal oxidation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Sodium Glyoxylate in the Glyoxylate Cycle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The glyoxylate (B1226380) cycle is a crucial anabolic pathway in many bacteria, plants, and fungi, enabling the net conversion of two-carbon compounds, such as acetyl-CoA, into four-carbon intermediates for gluconeogenesis and biosynthesis. This pathway is centered around the pivotal intermediate, glyoxylate. This technical guide provides an in-depth examination of the role of glyoxylate, often utilized experimentally as its stable salt form, sodium glyoxylate, within this cycle. It details the enzymatic reactions that produce and consume glyoxylate, presents quantitative kinetic and metabolic data, outlines detailed experimental protocols for the key enzymes, and illustrates the core pathway and its regulation.
Introduction to the Glyoxylate Cycle
The glyoxylate cycle, or glyoxylate shunt, is an anaplerotic variant of the tricarboxylic acid (TCA) cycle.[1] Discovered in 1957 by Hans Kornberg and Hans Krebs, this pathway allows organisms to subsist on acetate (B1210297) or fatty acids as sole carbon sources.[2] By bypassing the two decarboxylation steps of the TCA cycle, the glyoxylate cycle conserves carbon skeletons, facilitating the net production of C4-dicarboxylic acids from two molecules of acetyl-CoA.[2][3][4] This capability is vital for various biological processes, including the germination of oilseeds in plants, where stored lipids are converted into carbohydrates, and for the persistence of pathogens like Mycobacterium tuberculosis within host organisms by enabling the utilization of host-derived fatty acids.[3][5][6] The pathway is notably absent in vertebrates.[3]
The cycle involves five of the eight enzymes of the TCA cycle, plus two unique enzymes that form the core of the shunt: Isocitrate Lyase (ICL) and Malate (B86768) Synthase (MS) .[1][4][6] These two enzymes are central to the production and consumption of the key intermediate, glyoxylate.
The Core Role of Glyoxylate
Glyoxylate is the lynchpin of the glyoxylate cycle. In experimental and laboratory settings, it is typically supplied as This compound , its stable monosodium salt, which readily dissociates in aqueous solutions to provide the glyoxylate anion required for enzymatic reactions.[7]
The role of glyoxylate can be understood through the two unique enzymatic steps of the cycle:
-
Production of Glyoxylate by Isocitrate Lyase (ICL, EC 4.1.3.1): The first committed step of the glyoxylate shunt involves the cleavage of isocitrate. Isocitrate lyase catalyzes a reversible retro-aldol reaction, splitting isocitrate into succinate (B1194679) and glyoxylate.[5][8][9] The succinate produced can be transported to the mitochondria to enter the TCA cycle, eventually being converted to malate or oxaloacetate for biosynthesis.[6][10]
-
Consumption of Glyoxylate by Malate Synthase (MS, EC 2.3.3.9): The second unique enzyme, malate synthase, catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA.[11][12][13] This Claisen condensation reaction forms (S)-malate and regenerates Coenzyme A.[11][12] Kinetic studies have shown that the mechanism is sequential and ordered, with glyoxylate binding to the enzyme before acetyl-CoA.[11][14] The malate produced can then be oxidized to oxaloacetate by malate dehydrogenase, completing the cycle and providing a precursor for gluconeogenesis.[6]
The aldehyde group of glyoxylate makes it a highly reactive and potentially toxic molecule if it accumulates to high concentrations within the cell.[15] Therefore, its rapid consumption by malate synthase is critical for cellular homeostasis.
Quantitative Data
The efficiency and flux through the glyoxylate cycle are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) reflects the substrate concentration at which an enzyme operates at half its maximal velocity, providing an indication of substrate affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Reference |
| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | Isocitrate | 145 | 1.3 µmol/min/mg | [16] |
| Mycobacterium tuberculosis (recombinant) | Isocitrate | 45 | 12.2 s⁻¹ | ||
| Malate Synthase (MS) | Mycobacterium tuberculosis | Glyoxylate | 21 ± 3 | 28 ± 1 s⁻¹ | [5] |
| Mycobacterium tuberculosis | Acetyl-CoA | 31 ± 3 | 28 ± 1 s⁻¹ | [5] | |
| Pseudomonas aeruginosa | Glyoxylate | 70 | 16.5 µmol/min/mg | [4] | |
| Pseudomonas aeruginosa | Acetyl-CoA | 12 | 16.5 µmol/min/mg | [4] | |
| Escherichia coli | Glyoxylate | 21,000 | - | [1] | |
| Ricinus communis (Castor Bean) | Glyoxylate | 2,000 | - | [1] |
Table 1: Comparative kinetic parameters for the key enzymes of the glyoxylate cycle from various organisms. Note the wide variation in Km for glyoxylate, suggesting different enzyme adaptations.
Intracellular Metabolite Concentrations
Metabolic flux is also dependent on the in vivo availability of substrates. The following table lists the concentrations of key metabolites in Escherichia coli during growth on acetate, where the glyoxylate cycle is highly active.
| Metabolite | Intracellular Concentration (mM) | Reference |
| Acetyl-CoA | 0.61 | [17] |
| Citrate / Isocitrate | 3.3 | [17] |
| Succinate | 1.5 | [17] |
| Malate | 2.1 | [17] |
| Oxaloacetate | 0.0034 | [17] |
Table 2: Absolute intracellular concentrations of glyoxylate cycle and related metabolites in E. coli during exponential growth on acetate minimal medium.
Experimental Protocols
Accurate measurement of the activity of isocitrate lyase and malate synthase is fundamental to studying the glyoxylate cycle. This compound is a key reagent in these assays.
Isocitrate Lyase Activity Assay (Continuous Spectrophotometric)
This widely used method measures the formation of glyoxylate by reacting it with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which absorbs light at 324 nm.[18]
Principle: Isocitrate --(ICL)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone (Absorbs at 324 nm)
Reagents:
-
Buffer (Reagent A): 50 mM Imidazole, pH 6.8 at 30°C.
-
MgCl₂ Solution (Reagent B): 50 mM Magnesium Chloride.
-
EDTA Solution (Reagent C): 10 mM Ethylenediaminetetraacetic Acid.
-
Phenylhydrazine HCl Solution (Reagent D): 40 mM Phenylhydrazine Hydrochloride (prepare fresh).
-
Substrate (Reagent E): 10 mM DL-Isocitric Acid, trisodium (B8492382) salt.
-
Enzyme Solution (Reagent F): Purified enzyme or cell lysate diluted in cold Reagent A to 0.05 - 0.07 units/mL.
Procedure:
-
Set a spectrophotometer to 324 nm and maintain the temperature at 30°C.
-
Prepare a master mix for the desired number of reactions. For a 1.0 mL final volume, combine:
-
500 µL Reagent A (Buffer)
-
100 µL Reagent B (MgCl₂)
-
100 µL Reagent C (EDTA)
-
100 µL Reagent D (Phenylhydrazine)
-
-
Pipette 800 µL of the master mix into a cuvette.
-
Add 100 µL of Reagent E (Isocitrate) to the cuvette.
-
Mix by inversion and equilibrate to 30°C in the spectrophotometer, monitoring the absorbance at 324 nm until stable (this is the blank rate).
-
Initiate the reaction by adding 100 µL of Reagent F (Enzyme Solution).
-
Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.
-
Calculate the rate (ΔA₃₂₄/minute) from the initial linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient of glyoxylate phenylhydrazone (ε = 17,000 M⁻¹cm⁻¹).[8]
Malate Synthase Activity Assay (Continuous Spectrophotometric)
This assay measures the consumption of acetyl-CoA. The free Coenzyme A (CoA-SH) produced in the reaction is quantified by its reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which forms a yellow product, 5-thio-2-nitrobenzoic acid (TNB), that absorbs light at 412 nm.[7]
Principle: Acetyl-CoA + Glyoxylate --(MS)--> Malate + CoA-SH CoA-SH + DTNB --> TNB-CoA + TNB (Absorbs at 412 nm)
Reagents:
-
Buffer (Reagent A): 50 mM Imidazole, pH 8.0 at 30°C.
-
MgCl₂ Solution (Reagent B): 100 mM Magnesium Chloride.
-
Acetyl-CoA Solution (Reagent C): 2.5 mM Acetyl-CoA, sodium salt.
-
This compound Solution (Reagent D): 10 mM this compound monohydrate.
-
DTNB Solution (Reagent F): 2 mM DTNB in 95% (v/v) ethanol.
-
Enzyme Solution (Reagent G): Purified enzyme or cell lysate diluted in cold Reagent A to 0.07 - 0.09 units/mL.
Procedure:
-
Set a spectrophotometer to 412 nm and maintain the temperature at 30°C.
-
Prepare a reaction mixture in a cuvette with a final volume of 1.0 mL:
-
600 µL Reagent A (Buffer)
-
100 µL Reagent B (MgCl₂)
-
100 µL Reagent D (this compound)
-
100 µL Reagent F (DTNB)
-
Combine these and add 100 µL of deionized water for the blank cuvette.
-
-
Equilibrate to 30°C in the spectrophotometer.
-
Initiate the reaction by adding 100 µL of Reagent C (Acetyl-CoA). For the blank, add 100 µL of water instead.
-
Add 10-20 µL of Reagent G (Enzyme Solution) to both test and blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 412 nm for approximately 5 minutes.
-
Subtract the blank rate from the test rate and calculate the activity using the molar extinction coefficient of TNB (ε = 13,600 M⁻¹cm⁻¹ at pH 8.0, though values up to 19,800 M⁻¹cm⁻¹ have been used).[7][11]
Visualizations: Pathways and Workflows
The Glyoxylate Cycle Pathway
The following diagram illustrates the flow of carbons through the glyoxylate cycle, highlighting the central position of glyoxylate.
Caption: The Glyoxylate Cycle. Glyoxylate is the key intermediate.
Transcriptional Regulation of the Glyoxylate Cycle in E. coli
The genes for isocitrate lyase (aceA) and malate synthase (aceB) in E. coli are part of the aceBAK operon. Their expression is tightly controlled, primarily by the repressor protein IclR.
Caption: Transcriptional control of the glyoxylate cycle in E. coli.
Experimental Workflow: Enzyme Inhibition Assay
This diagram outlines a typical workflow for testing a potential inhibitor against isocitrate lyase or malate synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the acetate operon in Escherichia coli: purification and functional characterization of the IclR repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of malate synthase G of P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of the acetate operon in Escherichia coli: purification and functional characterization of the IclR repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]
- 10. Escherichia coli isocitrate lyase: properties and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two different modes of transcription repression of the Escherichia coli acetate operon by IclR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The transcriptional regulation of the glyoxylate cycle in SAR11 in response to iron fertilization in the Southern Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carbon Catabolite Repression Regulates Glyoxylate Cycle Gene Expression in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Glyoxylate Shunt in Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular metabolite concentrations in gl - Bacteria Escherichia coli - BNID 104679 [bionumbers.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
The Natural Occurrence and Metabolic Significance of Glyoxylate in Organisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glyoxylate (B1226380), often found in biological systems as its conjugate base, sodium glyoxylate, is a simple α-oxoacid that plays a surprisingly complex and pivotal role in the metabolism of a vast range of organisms. Despite its small size, this two-carbon aldehyde is a key intermediate in central metabolic pathways. In plants, bacteria, and fungi, it is central to an anabolic pathway that enables growth on simple carbon sources. In mammals, while its role is more circumscribed, it is a critical node in amino acid metabolism, and its dysregulation is directly implicated in severe metabolic disorders. This technical guide provides an in-depth overview of the natural occurrence of glyoxylate, its metabolic pathways, quantitative data on its presence in various organisms, and detailed methodologies for its detection and analysis.
Section 1: The Glyoxylate Cycle in Plants, Bacteria, and Fungi
In many non-animal organisms, the glyoxylate cycle serves as an essential anabolic pathway, functioning as a variation of the tricarboxylic acid (TCA) cycle.[1] This cycle allows for the net conversion of acetyl-CoA, typically derived from the β-oxidation of fatty acids, into four-carbon dicarboxylic acids like succinate.[1] This is crucial for organisms growing on acetate (B1210297) or fatty acids as their sole carbon source, as it bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon for biosynthesis of carbohydrates and other essential molecules.[1]
The two unique enzymes that define the glyoxylate cycle are isocitrate lyase (ICL) and malate (B86768) synthase (MS). ICL catalyzes the cleavage of isocitrate to glyoxylate and succinate, while MS condenses glyoxylate with another molecule of acetyl-CoA to form malate.
Key Functions:
-
Seed Germination: In plants, particularly in oil-storing seeds, the cycle occurs in specialized peroxisomes called glyoxysomes. It allows the conversion of stored lipids into sugars, which provide the necessary energy and carbon for the growing seedling before photosynthesis can begin.
-
Microbial Pathogenesis: In some pathogenic fungi and bacteria, the glyoxylate cycle is a significant virulence factor. The levels of ICL and MS are often greatly increased upon contact with a human host, enabling the pathogen to utilize host-derived fatty acids for survival and proliferation.[1]
Section 2: Glyoxylate Metabolism in Mammals
While it is generally accepted that vertebrates lack a functional glyoxylate cycle due to the absence of the key enzymes ICL and MS, glyoxylate is nevertheless a significant metabolite.[2] In humans, glyoxylate is endogenously produced in several subcellular compartments, including peroxisomes, mitochondria, and the cytosol.[3]
Sources of Glyoxylate in Mammals:
-
Hydroxyproline Catabolism: The breakdown of hydroxyproline, an amino acid abundant in collagen, occurs in the mitochondria and is a major source of glyoxylate.[4]
-
Glycolate (B3277807) Oxidation: In peroxisomes, the enzyme glycolate oxidase converts glycolate to glyoxylate.[5]
-
Glycine (B1666218) Oxidation: The oxidative deamination of glycine can also produce glyoxylate.[4][5]
Due to its high reactivity, glyoxylate is toxic and must be efficiently detoxified. The primary detoxification pathway in human liver peroxisomes is its conversion to glycine, catalyzed by alanine-glyoxylate aminotransferase (AGT).[3] Alternatively, it can be reduced to glycolate by glyoxylate reductase/hydroxypyruvate reductase (GRHPR). However, if these detoxification pathways are impaired, glyoxylate can be oxidized in the cytosol by lactate (B86563) dehydrogenase (LDH) to oxalate (B1200264), an insoluble end-product that can precipitate as calcium oxalate crystals, leading to kidney damage.[3] Genetic defects in AGT or GRHPR cause primary hyperoxalurias, severe diseases characterized by massive oxalate overproduction.[3][4]
Section 3: Quantitative Data on Glyoxylate Occurrence
Quantifying glyoxylate in biological matrices is challenging due to its low abundance and high reactivity. However, advancements in analytical techniques have enabled its measurement in various tissues and fluids.
| Organism/Tissue | Sample Type | Concentration / Amount | Reference |
| Human | Plasma (Healthy) | ~25 µmol/L | [6] |
| Human | Plasma (Type 2 Diabetes) | >30 µmol/L | [6] |
| Human | Liver | ~128 pmol/mg protein | [6] |
| Human | Serum (Healthy) | Linearity range 0.05-5.0 µM | [7] |
| Rat | Liver (Fasted) | ~5 nmol/g wet weight | [8] |
| Rice (Oryza sativa) | Leaves (Transgenic) | Increased levels in plants with suppressed hydroxypyruvate reductase (HPR-1) | [9] |
Section 4: Methodologies for Detection and Quantification
Accurate quantification of glyoxylate is essential for studying its metabolic roles and its involvement in disease. Several analytical methods have been developed, each with specific advantages. The general workflow involves sample preparation, often including derivatization to stabilize glyoxylate and enhance detection, followed by chromatographic separation and detection.
Protocol 1: HPLC with Pre-Column Fluorescence Derivatization
This method offers high sensitivity and is suitable for quantifying low concentrations of glyoxylate in complex biological matrices like serum.[7][10]
1. Principle: Glyoxylic acid is derivatized with a fluorogenic reagent, 2-aminobenzenthiol (2-ABT), in an acidic medium. This reaction forms a highly fluorescent thiazine (B8601807) derivative that can be separated by reversed-phase HPLC and detected with a fluorescence detector.[7]
2. Reagents & Materials:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
2-aminobenzenthiol (2-ABT)
-
Hydrochloric acid (HCl)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Reversed-phase ODS (C18) column (e.g., 4.6 mm i.d. × 250 mm, 5-µm particle size)[10]
-
HPLC system with a fluorescence detector
3. Sample Preparation (Serum): [10]
-
Transfer 50 µL of serum to a 2-mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 550 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 2200 ×g for 20 minutes.
-
Filter the supernatant through a 0.45-µm membrane filter.
4. Derivatization Procedure: [7]
-
Take 100 µL of the prepared supernatant.
-
Add an optimized concentration of 2-ABT solution (e.g., 2 mg/mL).
-
Add HCl to create an acidic environment.
-
Incubate the mixture at 90 °C for an optimized duration to complete the reaction.
-
Cool the sample to room temperature before injection.
5. Chromatographic Conditions: [10]
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 290 nm, Emission at 390 nm.[7]
6. Quantification: A calibration curve is constructed by derivatizing known concentrations of glyoxylate standards (0.05-5.0 µM range) and plotting the peak area ratio (analyte/IS) against concentration.[7] The concentration in the unknown sample is determined from this curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it a powerful tool for glyoxylate analysis, especially when combined with stable isotope dilution techniques for accurate quantification.
1. Principle: This method involves a two-step derivatization process to make the non-volatile glyoxylate amenable to gas chromatography. First, the keto group is protected by oximation with ethoxyamine. Second, the carboxyl group is silylated (e.g., with MTBSTFA) to increase volatility. The derivatized analyte is then separated by GC and detected by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity.[11]
2. Reagents & Materials:
-
Hydrochloric acid (HCl), 12 M
-
Ethoxyamine solution (100 mg/mL in water)
-
Saturated sodium chloride (NaCl) solution
-
Ethyl acetate
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
GC-MS/MS system with a suitable column (e.g., VF17ms)[11]
3. Sample Preparation and Derivatization: [11]
-
To 200 µL of sample (e.g., plasma ultrafiltrate, standard, or control), add 30 µL of 12 M HCl.
-
Add 50 µL of 100 mg/mL ethoxyamine solution and 100 µL of water.
-
Incubate the mixture at 80 °C for 30 minutes.
-
After cooling, add 50 µL of saturated NaCl solution.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging for 5 min at 3000g.
-
Transfer the top organic layer to a clean GC vial. Repeat the extraction once and combine the organic layers.
-
Evaporate the ethyl acetate under a gentle stream of nitrogen at 30 °C.
-
Add 25 µL of MTBSTFA and 25 µL of acetonitrile to the dried residue.
-
Incubate for 30 minutes at 80 °C to complete the silylation.
-
After cooling, transfer the sample to a GC vial insert for analysis.
4. GC-MS/MS Conditions: [11]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Initial temperature of 55 °C for 1 min, then ramp at 30 °C/min to 115 °C and hold for 5 min.
-
MS Detection: Operate in MRM mode, monitoring specific precursor-to-product ion transitions for the derivatized glyoxylate.
Protocol 3: Spectrophotometric Assay
Spectrophotometric methods are often simpler, faster, and less expensive than chromatographic techniques, making them suitable for screening or for laboratories without access to HPLC or GC-MS instrumentation.
1. Principle: Glyoxylic acid reacts with o-aminobenzaldehyde in the presence of glycine to yield a yellow product with a maximum absorbance at 440 nm.[12][13] The intensity of the color is proportional to the concentration of glyoxylate. This method is relatively selective for glyoxylate in the presence of other common α-keto acids.[12]
2. Reagents & Materials:
-
Glycine-KCl buffer (1 M, pH 7.8)
-
o-aminobenzaldehyde solution (0.025 M)
-
Spectrophotometer
3. Procedure: [12]
-
Prepare a reaction mixture in a cuvette containing:
-
1.0 mL of 1 M glycine-KCl buffer (pH 7.8)
-
1.0 mL of 0.025 M o-aminobenzaldehyde
-
1.2 mL of the sample containing glyoxylate (expected range 0.05 - 1.5 µmoles)
-
-
Prepare a blank cuvette using 1.2 mL of water instead of the sample.
-
Incubate both the sample and blank cuvettes at 37 °C for 15 minutes.
-
Measure the absorbance of the sample at 440 nm against the blank.
5. Quantification: A standard curve is generated by plotting the absorbance values of known glyoxylate concentrations (e.g., 0.05 to 1.5 µmoles) against their respective concentrations.[12] The concentration of the unknown sample is then determined by interpolation from this linear curve.
Conclusion
This compound is a metabolite of fundamental importance across biological kingdoms. In plants and microorganisms, its central role in the glyoxylate cycle is a key adaptation for growth on two-carbon compounds and a potential target for antimicrobial drug development. In mammals, glyoxylate metabolism is intrinsically linked to amino acid breakdown and detoxification, with defects in this pathway leading to severe inherited diseases like primary hyperoxaluria. The continued development of sensitive and specific analytical methods is crucial for advancing our understanding of glyoxylate's role in both health and disease, paving the way for novel diagnostic markers and therapeutic interventions.
References
- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 2. Glyoxylate cycle in the epiphyseal growth plate: isocitrate lyase and malate synthase identified in mammalian cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Glyoxylate metabolism and glycine degradation [reactome.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of glyoxylate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glyoxylate rather than ascorbate is an efficient precursor for oxalate biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 11. Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
Spectroscopic Analysis of Sodium Glyoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of sodium glyoxylate (B1226380), a key organic sodium salt derived from glyoxylic acid.[1] With the molecular formula C₂HNaO₃, sodium glyoxylate serves as a significant metabolite in various biological systems, including Saccharomyces cerevisiae, humans, mice, and Escherichia coli.[1] It is commonly available as this compound monohydrate (C₂HNaO₃·H₂O).[2] This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of this compound, provides comprehensive experimental protocols for its analysis, and illustrates key conceptual frameworks through detailed diagrams.
Molecular Structure and Spectroscopic Overview
This compound is the monosodium salt of glyoxylic acid. The presence of an aldehyde and a carboxylate group dictates its characteristic spectroscopic features. In aqueous solutions, the aldehyde group can exist in equilibrium with its hydrate (B1144303) form, a geminal diol. This equilibrium should be considered when interpreting spectroscopic data, particularly in solution-state NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to its solubility in water, NMR spectra are typically acquired in deuterium (B1214612) oxide (D₂O).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, with a key signal for the aldehydic proton. In its hydrated form, a signal corresponding to the methine proton of the gem-diol would be observed.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehydic C-H | ~9.4 | Singlet (s) | This signal is characteristic of the aldehyde proton. Its intensity may be variable depending on the hydration equilibrium. |
| Hydrated C-H | ~5.1 | Singlet (s) | This signal corresponds to the methine proton of the geminal diol (hydrated form). |
Note: The chemical shifts are estimations based on the spectrum of glyoxylic acid and may vary depending on concentration, pH, and temperature.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. Two distinct signals are expected for the carbonyl carbon of the aldehyde and the carboxylate carbon.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehydic C=O | ~190 - 200 | The chemical shift is typical for an aldehyde carbonyl carbon. |
| Carboxylate C=O | ~170 - 185 | This chemical shift is characteristic of a carboxylate carbon. |
Note: These are typical ranges for the respective functional groups and are based on general principles of ¹³C NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the vibrational frequencies of its bonds. For a solid sample, the IR spectrum will show distinct absorption bands for the carbonyl groups and the C-H bond.
Table 3: Expected IR Absorption Bands for this compound (Solid State)
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |
| Aldehydic C-H | 2850 - 2750 | C-H Stretch |
| Aldehydic C=O | ~1740 - 1720 | C=O Stretch |
| Carboxylate C=O | ~1610 - 1550 (asymmetric stretch) | C=O Stretch |
| Carboxylate C=O | ~1420 - 1300 (symmetric stretch) | C=O Stretch |
| C-O | ~1300 - 1200 | C-O Stretch |
| O-H (of hydrate) | ~3500 - 3200 (broad) | O-H Stretch |
Note: The exact positions of the absorption bands can be influenced by the crystalline structure and the presence of water of hydration. The spectrum of glyoxylic acid shows a sharp band for the carbonyl group around 1750 cm⁻¹.[4]
Experimental Protocols
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the general procedure for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound monohydrate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using an internal standard or to the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol (Solid State)
This protocol describes the preparation of a solid sample for FT-IR analysis.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound monohydrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Visualization of Concepts
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the molecular structure of this compound and its spectroscopic signals.
References
An In-depth Technical Guide to the Solubility of Sodium Glyoxylate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium glyoxylate (B1226380). Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions, provides a detailed experimental protocol for determining thermodynamic solubility, and presents data for structurally similar compounds to offer a comparative context.
Introduction to Sodium Glyoxylate
This compound (C₂HNaO₃) is the sodium salt of glyoxylic acid. It exists as a white crystalline solid and is known to be hygroscopic. It is available in both anhydrous and monohydrate forms.[1] As an organic salt, its solubility is dictated by the polarity of the solvent and the strength of the solute-solvent and solute-solute interactions.
Qualitative Solubility Profile
This compound is consistently reported to be highly soluble in water. Various sources describe it as "very soluble in water" or "miscible" with water, indicating that it dissolves readily to form a homogeneous solution.[2][3][4] Conversely, it is characterized as "slightly soluble in ethanol, ethyl ether, and benzene," suggesting poor solubility in non-polar or weakly polar organic solvents.[2]
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents at different temperatures. An estimated aqueous solubility of 1 x 10⁶ mg/L at 25°C is available, but this is a computed value and should be treated with caution. The lack of empirical data highlights a significant knowledge gap for this compound.
To provide a frame of reference, the table below includes solubility data for structurally similar sodium carboxylates, namely sodium pyruvate (B1213749) and sodium lactate (B86563). These compounds share the feature of being small, ionic organic molecules.
Table 1: Solubility of Structurally Similar Sodium Carboxylates
| Compound | Solvent | Temperature (°C) | Solubility |
| Sodium Pyruvate | Water | 20 | 47 g / 100 mL |
| Ethanol | - | Very slightly soluble | |
| Sodium Lactate | Water | - | Miscible (> 1.5 g/mL) |
| Ethanol (95%) | - | Miscible |
Note: Data for sodium pyruvate and sodium lactate is included for comparative purposes and does not represent the solubility of this compound.
Experimental Protocol for Thermodynamic Solubility Determination
For researchers needing to generate precise solubility data for this compound, the following detailed protocol for the shake-flask method is recommended. This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or Ion Chromatography)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle for a period (e.g., 1-2 hours) at the same temperature.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-20 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying organic acids and their salts.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Data Presentation: The solubility should be reported in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 4. The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K [inis.iaea.org]
The Discovery and History of Sodium Glyoxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, has emerged from a rich history of metabolic research to become a significant molecule in contemporary organic synthesis and drug development. This technical guide provides a comprehensive overview of its discovery, key historical milestones, and detailed experimental protocols for its synthesis and characterization. Quantitative data are summarized for comparative analysis, and critical metabolic and experimental pathways are visualized to facilitate a deeper understanding of its scientific context.
Introduction
Sodium glyoxylate (C₂HNaO₃) is an organic sodium salt that plays a crucial role as a metabolite in various biological pathways and serves as a versatile building block in chemical synthesis.[1] Its discovery and the elucidation of its metabolic significance are intrinsically linked to the broader investigation of two-carbon (C2) compound metabolism in the mid-20th century. This guide delves into the historical context of its discovery, outlines detailed methodologies for its preparation and analysis, and presents its physicochemical properties in a structured format for the scientific community.
Discovery and Historical Context
The scientific journey of this compound is inseparable from the study of its parent compound, glyoxylic acid. While early investigations into glyoxylic acid and its derivatives were underway, the pivotal moment in understanding the biological importance of glyoxylate compounds came in 1957. Sir Hans Kornberg and Hans Krebs at the University of Oxford discovered the glyoxylate cycle, a metabolic pathway in plants, bacteria, protists, and fungi that allows these organisms to convert fats into carbohydrates. This seminal work, published in Nature, established glyoxylate as a key intermediate in cellular biochemistry and laid the theoretical groundwork for future applications of its salts, including this compound.
In human metabolism, glyoxylate is produced through two primary pathways: the oxidation of glycolate (B3277807) in peroxisomes and the catabolism of hydroxyproline (B1673980) in mitochondria.[2] It is then either converted to glycine (B1666218) by alanine-glyoxylate aminotransferase (AGT) or oxidized to oxalate.[2] Perturbations in these pathways can lead to an accumulation of oxalate, a hallmark of primary hyperoxalurias.[2]
Physicochemical Properties
This compound is typically a white crystalline solid that is highly soluble in water.[1] It exists in both anhydrous and monohydrate forms.
Quantitative Data
| Property | Anhydrous this compound | This compound Monohydrate | Reference(s) |
| Molecular Formula | C₂HNaO₃ | C₂H₃NaO₄ | [1] |
| Molecular Weight | 96.02 g/mol | 114.03 g/mol | [1] |
| CAS Number | 2706-75-4 | 918149-31-2 | [1] |
| Appearance | White crystalline solid | White crystalline solid | [1] |
| Solubility in Water | Very soluble, Miscible | Miscible | [3][4] |
| Storage Temperature | -20°C | -20°C | [3][5] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorptions for the carboxylate and carbonyl functional groups.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[3]
Experimental Protocols
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
This is the most direct method when glyoxylic acid is readily available.[1]
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, place 331 mg (3.38 mmol, 1.0 equivalent) of glyoxylic acid monohydrate.[10]
-
With stirring, add 0.47 mL of a freshly prepared 7.2 M aqueous sodium hydroxide (B78521) solution (1.0 equivalent).[10]
-
Note the immediate generation of heat. Cool the solution to room temperature. Exercise caution to prevent the precipitation of the product.[10]
-
The resulting aqueous solution of this compound can be used directly for subsequent reactions or further purified.
This method involves the oxidation of glyoxal (B1671930), which can be achieved through various oxidizing agents. One common approach involves a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base.
Protocol:
-
Prepare a reaction mixture containing the products of glyoxal oxidation.[11]
-
With stirring, add calcium oxide to the mixture until a pH of 5-6 is reached, leading to the precipitation of calcium glyoxylate and calcium oxalate.[11]
-
Filter the precipitate under vacuum, dry, and weigh it.[11]
-
Suspend the mixture of calcium salts in distilled water (1 g of salts per 10-30 mL of water).[11]
-
Add sodium carbonate (0.9-1.0 mole per mole of calcium glyoxylate in the mixture) as a solid or in solution.[11]
-
Stir the solution for 30 minutes, then filter to remove the precipitated calcium carbonate.[12]
-
Evaporate the filtrate to crystallize the this compound.[12]
Electrochemical methods offer a green alternative for the synthesis of glyoxylic acid and its salts.
Protocol:
-
Set up a two-compartment electrochemical cell with a pure lead cathode and a DSA (Dimensionally Stable Anode).[13]
-
Use a 12% aqueous solution of oxalic acid as the catholyte.[13]
-
Maintain the electrolyte temperature at 25°C and control the current density at 1000 A/m².[13]
-
After the electrolysis, cool the resulting glyoxylic acid solution to 0°C to crystallize and remove unreacted oxalic acid by filtration.[13]
-
Adjust the pH of the filtrate to 6.5 by adding a sodium hydroxide solution to form this compound.[13]
-
The resulting solution can be concentrated under reduced pressure.[13]
Purification
Recrystallization is a common method for purifying solid this compound.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot water to create a saturated solution.[14]
-
Allow the solution to cool slowly and undisturbed to room temperature.[14]
-
Further cool the solution in an ice bath to maximize crystal formation.[14]
-
Collect the purified crystals by vacuum filtration.[14]
-
Wash the crystals with a small amount of cold water to remove residual impurities.[14]
-
Dry the crystals under vacuum.
Characterization
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.
Protocol:
-
Chromatographic Column: Waters Symmetry-C18, 5 µm, 250 x 4.6mm (I.D).[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution (pH=2.5) in a ratio of 2.5:97.5 (v/v).[15]
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a known concentration.[15]
-
Inject the sample into the HPLC system and monitor the elution profile. The purity is determined by the relative peak area of the this compound.
Key Signaling Pathways and Experimental Workflows
The Glyoxylate Cycle
The glyoxylate cycle is a crucial anabolic pathway that bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle. This allows organisms to utilize two-carbon compounds like acetate (B1210297) for the net synthesis of four-carbon compounds, which can then be used for gluconeogenesis.[16]
References
- 1. Buy this compound | 2706-75-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. This compound monohydrate [myskinrecipes.com]
- 6. This compound(2706-75-4) IR Spectrum [chemicalbook.com]
- 7. Spectroscopy of cluster aerosol models: IR and UV spectra of hydrated glyoxylate with and without sea salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RU2554514C1 - Method of obtaining glyoxylic acid sodium salt from products of glyoxal oxidation - Google Patents [patents.google.com]
- 12. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Sodium Glyoxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, is a key intermediate in various metabolic pathways and a versatile building block in organic synthesis. Its relevance spans from fundamental biochemical research to the development of novel therapeutics. This technical guide provides an in-depth overview of sodium glyoxylate, including its chemical properties, synthesis, analytical methods, and its role in biological systems, with a particular focus on applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a white crystalline solid that is soluble in water. It exists in both anhydrous and monohydrate forms. The key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2706-75-4 (Anhydrous) |
| Molecular Formula | C₂HNaO₃ |
| Molecular Weight | 96.02 g/mol |
| IUPAC Name | Sodium oxoacetate |
| Synonyms | Sodium glyoxalate, Glyoxylic acid sodium salt |
| CAS Number (Monohydrate) | 918149-31-2 |
| Molecular Formula (Monohydrate) | C₂H₃NaO₄ |
| Molecular Weight (Monohydrate) | 114.03 g/mol |
Synthesis of this compound
Several methods are employed for the synthesis of this compound, each with its own advantages and applications.
1. Neutralization of Glyoxylic Acid:
This is the most direct method, involving the neutralization of an aqueous solution of glyoxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. The reaction is typically carried out at room temperature.
Experimental Protocol:
-
Dissolve glyoxylic acid in deionized water to a desired concentration.
-
Slowly add a stoichiometric amount of sodium hydroxide solution while stirring.
-
Monitor the pH of the solution, aiming for a neutral pH (around 7.0).
-
The resulting solution of this compound can be used directly or concentrated under reduced pressure to crystallize the salt.
-
The crystals can be collected by filtration, washed with a small amount of cold water, and dried under vacuum.[1]
2. Oxidation of Glyoxal (B1671930):
This method involves the oxidation of glyoxal. A common approach is the Cannizzaro reaction, where glyoxal is treated with a concentrated sodium hydroxide solution.[1]
Experimental Protocol:
-
Add glyoxal to a concentrated solution of sodium hydroxide.
-
Heat the mixture under controlled temperature conditions.
-
The reaction yields a mixture of this compound and sodium glycolate.
-
Separation and purification of this compound can be achieved through techniques like ion-exchange chromatography.[1]
3. Electrochemical Synthesis:
An alternative method is the electrochemical oxidation of glycine (B1666218) in an alkaline medium, which can produce this compound. Another electrochemical route involves the reduction of oxalic acid to glyoxylic acid, which is then neutralized.
Experimental Workflow for Electrochemical Synthesis from Oxalic Acid:
Caption: Electrochemical synthesis of this compound.
Analytical Methodologies
Accurate quantification of this compound is crucial in both research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
HPLC-Based Quantification of this compound:
-
Principle: Reversed-phase HPLC is commonly used to separate glyoxylic acid from other components in a sample. Detection is typically performed using a UV detector at a wavelength of 210 nm.[2][3]
-
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase. If necessary, perform a pre-column derivatization to enhance detection. For instance, reaction with 2-nitrophenylhydrazine (B1229437) (2-NPH) can be used to form a more readily detectable derivative.[4]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.[2]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to around 2.5).[2]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[2]
-
-
Quantification: A standard curve is generated using known concentrations of this compound. The concentration of the unknown sample is then determined by comparing its peak area to the standard curve.
-
Role in Biological Systems and Drug Development
This compound is a central molecule in the glyoxylate cycle , an anabolic pathway found in plants, bacteria, protists, and fungi.[5] This cycle is crucial for these organisms as it allows for the synthesis of carbohydrates from fatty acids.[5] The glyoxylate cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, enabling the net conversion of acetyl-CoA to succinate.[5][6]
The Glyoxylate Cycle:
References
- 1. Buy this compound | 2706-75-4 [smolecule.com]
- 2. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
- 3. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
- 4. researchgate.net [researchgate.net]
- 5. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
The Glyoxylate Pathway: A Core Anabolic Hub with Critical Roles in Metabolism, Development, and Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The glyoxylate (B1226380) pathway represents a pivotal metabolic route in a diverse range of organisms, including bacteria, fungi, protists, nematodes, and plants.[1] This anabolic pathway, a modification of the tricarboxylic acid (TCA) cycle, provides a crucial mechanism for the net conversion of two-carbon compounds, such as acetyl-CoA derived from fatty acid β-oxidation or acetate (B1210297), into four-carbon intermediates essential for gluconeogenesis and other biosynthetic processes.[1][2] Its absence in vertebrates, coupled with its essentiality for the virulence of major human pathogens, has positioned the glyoxylate pathway as a prime target for novel antimicrobial drug development.[3][4]
This technical guide provides a comprehensive overview of the biological significance of the glyoxylate pathway, detailing its core biochemical reactions, regulation, and diverse physiological roles. It further presents quantitative data on enzyme kinetics and metabolic flux, detailed experimental protocols for key assays, and visual representations of the pathway and related experimental workflows to serve as a valuable resource for researchers in the field.
Core Mechanism of the Glyoxylate Pathway
The glyoxylate pathway elegantly bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons that would otherwise be lost as CO₂.[1][5] This is achieved through the action of two key enzymes: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[6][7]
The pathway shares five enzymes with the TCA cycle: citrate (B86180) synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate dehydrogenase.[1][8] The initial steps are identical to the TCA cycle, where acetyl-CoA condenses with oxaloacetate to form citrate, which is then isomerized to isocitrate.[1]
The key divergence occurs at isocitrate. Instead of being decarboxylated by isocitrate dehydrogenase, isocitrate is cleaved by isocitrate lyase (ICL) into succinate and glyoxylate.[1][9] The four-carbon succinate can then enter the TCA cycle to be converted to malate and oxaloacetate, which can be used for gluconeogenesis.[8][10]
The two-carbon glyoxylate condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase (MS) to form the four-carbon compound malate.[1][11] This malate can then be oxidized to oxaloacetate to continue the cycle or be withdrawn for biosynthesis. The net result of one turn of the glyoxylate cycle is the production of one molecule of succinate from two molecules of acetyl-CoA, with no loss of carbon.[12]
Subcellular Localization
In plants and some algae, the glyoxylate cycle is compartmentalized within specialized peroxisomes called glyoxysomes .[1][13] This localization is particularly crucial during seed germination in oilseed plants, where stored lipids are converted into carbohydrates to fuel the growth of the seedling before photosynthesis can begin.[1][14] In fungi and bacteria, the enzymes of the glyoxylate cycle are typically found in the cytoplasm or peroxisomes.[8][10]
Biological Significance Across Different Organisms
The glyoxylate pathway plays diverse and critical roles depending on the organism and its metabolic needs.
-
In Plants: During the germination of oil-rich seeds, the pathway is essential for converting stored fatty acids into sucrose (B13894), which is transported to the growing embryo as a source of carbon and energy.[1][15] The breakdown of fatty acids via β-oxidation in glyoxysomes generates acetyl-CoA, which directly feeds into the glyoxylate cycle.[16][17]
-
In Bacteria: The glyoxylate pathway enables bacteria like Escherichia coli to grow on simple two-carbon compounds like acetate as the sole carbon and energy source.[2] In pathogenic bacteria such as Mycobacterium tuberculosis, the glyoxylate cycle is crucial for virulence.[3][4] Inside host macrophages, these bacteria switch to utilizing host-derived fatty acids, and the glyoxylate pathway is essential for their persistence and survival, making it an attractive drug target.[2][3][18]
-
In Fungi: Pathogenic fungi, including Candida albicans and Aspergillus fumigatus, upregulate the glyoxylate cycle during infection.[19] This allows them to adapt to the nutrient-poor environment within the host by utilizing alternative carbon sources like fatty acids.[19][20] Disruption of the glyoxylate cycle in these fungi has been shown to significantly reduce their virulence.[19]
-
In Nematodes: The glyoxylate cycle is active during the early stages of embryogenesis in some nematodes, where it is thought to play a role in converting stored lipids into carbohydrates for developmental processes.[1][8]
Regulation of the Glyoxylate Pathway
The flux of metabolites through the glyoxylate pathway is tightly regulated to meet the cell's metabolic demands. A key control point is the branch point at isocitrate, where isocitrate dehydrogenase (IDH) of the TCA cycle and isocitrate lyase (ICL) of the glyoxylate pathway compete for the same substrate.[21]
In E. coli, this regulation is achieved through the phosphorylation and inactivation of IDH by a bifunctional kinase/phosphatase (AceK).[22] When cells are grown on acetate, AceK phosphorylates and inactivates IDH, diverting isocitrate towards the glyoxylate pathway.[22] Conversely, in the presence of glucose, IDH is dephosphorylated and activated, favoring the TCA cycle.[10]
Transcriptional regulation also plays a significant role. The genes encoding the key enzymes of the glyoxylate pathway are often induced by the presence of acetate or fatty acids and repressed by glucose.[10]
The Glyoxylate Pathway as a Drug Target
The absence of the glyoxylate pathway in humans and its critical role in the virulence of many pathogens make its key enzymes, ICL and MS, highly attractive targets for the development of novel antimicrobial agents.[3][4][23] Inhibition of this pathway would specifically target the pathogen's ability to utilize alternative carbon sources within the host, thereby hindering its survival and proliferation.
Several inhibitors of ICL have been identified, including itaconate, 3-nitropropionate, and 3-bromopyruvate.[23] However, many of these compounds lack specificity and exhibit toxicity, highlighting the need for the development of more potent and selective inhibitors.[23] The discovery and development of dual-specificity inhibitors targeting both ICL isoforms in Mycobacterium tuberculosis have shown promise in blocking bacterial replication in vitro and within macrophages.[4]
Quantitative Data
A summary of key quantitative data related to the glyoxylate pathway is presented in the tables below.
Table 1: Enzyme Kinetic Parameters for Malate Synthase (MS) from Mycobacterium tuberculosis
| Parameter | Value | Conditions | Reference |
| Km (Glyoxylate) | 15 ± 2 µM | pH 7.5, 25°C | [15] |
| Km (Acetyl-CoA) | 35 ± 3 µM | pH 7.5, 25°C | [15] |
| kcat | 2.5 ± 0.1 s-1 | pH 7.5, 25°C | [15] |
Table 2: Inhibition Constants (Ki) for Isocitrate Lyase (ICL) Inhibitors in Mycobacterium avium
| Inhibitor | Ki (µM) | Reference |
| Itaconate | 120 | [24] |
| Itaconic anhydride | 190 | [24] |
| Bromopyruvate | 120 | [24] |
| 3-Nitropropionate | 3 | [24] |
Table 3: Metabolic Flux Distribution in Escherichia coli Grown on Acetate
| Pathway/Reaction | Flux (% of Acetate Uptake) | Reference |
| Glyoxylate Shunt (Isocitrate Lyase) | ~24% of isocitrate metabolized | [18] |
| TCA Cycle (Isocitrate Dehydrogenase) | ~76% of isocitrate metabolized | [18] |
Table 4: IC50 Values of Natural Compounds against Candida albicans Isocitrate Lyase
| Compound | IC50 (µg/mL) | Reference |
| Mohangic acid H | 21.37 | [13] |
| Mohangiol | 21.12 | [13] |
Experimental Protocols
Detailed methodologies for key experiments related to the study of the glyoxylate pathway are provided below.
Protocol 1: Assay for Isocitrate Lyase (ICL) Activity
This protocol is based on the continuous spectrophotometric rate determination of the formation of the phenylhydrazone derivative of glyoxylate.[6]
Principle: Isocitrate is cleaved by ICL to produce succinate and glyoxylate. The glyoxylate then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which absorbs light at 324 nm.
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 6.8 at 30°C.
-
MgCl₂ Solution: 50 mM.
-
EDTA Solution: 10 mM.
-
Phenylhydrazine HCl Solution: 40 mM (prepare fresh).
-
DL-Isocitric Acid Solution: 10 mM.
-
Enzyme Solution: Isocitrate Lyase diluted in cold Assay Buffer.
Procedure:
-
Set a spectrophotometer to 324 nm and maintain the temperature at 30°C.
-
In a quartz cuvette, prepare a reaction mixture containing:
-
0.50 mL Assay Buffer
-
0.10 mL MgCl₂ Solution
-
0.10 mL EDTA Solution
-
0.10 mL Phenylhydrazine HCl Solution
-
0.10 mL DL-Isocitric Acid Solution
-
-
Mix by inversion and equilibrate to 30°C in the spectrophotometer.
-
Monitor the absorbance at 324 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the Enzyme Solution.
-
Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of glyoxylate phenylhydrazone (1.7 x 10⁴ M⁻¹cm⁻¹).
Unit Definition: One unit of ICL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glyoxylate per minute under the specified conditions.[6]
Protocol 2: Assay for Malate Synthase (MS) Activity
This protocol utilizes a coupled enzyme assay to measure the activity of malate synthase by monitoring the reaction of Coenzyme A (CoA) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[25]
Principle: Malate synthase catalyzes the condensation of acetyl-CoA and glyoxylate to form malate and CoA. The released CoA reacts with DTNB to produce 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 8.0 at 30°C.
-
MgCl₂ Solution: 100 mM.
-
Acetyl-CoA Solution: 2.5 mM.
-
Glyoxylic Acid Solution: 10 mM.
-
DTNB Solution: 2 mM in 95% ethanol.
-
Enzyme Solution: Malate Synthase diluted in cold Assay Buffer.
Procedure:
-
Set a spectrophotometer to 412 nm and maintain the temperature at 30°C.
-
In a cuvette, prepare a reaction mixture containing:
-
0.60 mL Assay Buffer
-
0.10 mL MgCl₂ Solution
-
0.10 mL Acetyl-CoA Solution
-
0.10 mL Glyoxylic Acid Solution
-
0.10 mL DTNB Solution
-
-
Mix by inversion and equilibrate to 30°C.
-
Initiate the reaction by adding a small volume of the Enzyme Solution.
-
Immediately mix and record the increase in absorbance at 412 nm for 5 minutes.
-
Determine the ΔA₄₁₂/min from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
Unit Definition: One unit of MS activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.[25]
Protocol 3: Isolation of Glyoxysomes from Fatty Seedlings
This protocol describes a general method for the isolation of glyoxysomes from germinating oilseeds using sucrose density gradient centrifugation.[17]
Materials:
-
Germinated fatty seedlings (e.g., castor bean, cucumber, sunflower).
-
Grinding Medium: 0.4 M sucrose, 0.15 M Tricine-KOH (pH 7.5), 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 10 mM DTT.
-
Sucrose solutions for gradient: 20% to 60% (w/w) in gradient buffer (e.g., 10 mM HEPES-KOH, pH 7.2, 1 mM EDTA).
-
Homogenizer, cheesecloth, centrifuge, ultracentrifuge with a swinging-bucket rotor.
Procedure:
-
Homogenize the seedling tissue (e.g., cotyledons or endosperm) in ice-cold Grinding Medium.
-
Filter the homogenate through multiple layers of cheesecloth to remove cell debris.
-
Centrifuge the filtrate at a low speed (e.g., 2,000 x g) for 10 minutes to pellet nuclei and plastids.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet a crude organelle fraction containing mitochondria and glyoxysomes.
-
Gently resuspend the pellet in a small volume of Grinding Medium.
-
Layer the resuspended pellet onto a pre-formed continuous or step sucrose density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for 2-4 hours.
-
Glyoxysomes will band at a characteristic high density of approximately 1.25 g/cm³.[17] Mitochondria and other organelles will be found in lighter fractions.
-
Carefully collect the glyoxysome fraction using a syringe or by fractionating the gradient.
-
The purity of the isolated glyoxysomes can be assessed by marker enzyme assays (e.g., isocitrate lyase and catalase for glyoxysomes, cytochrome c oxidase for mitochondria).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.
Caption: The core enzymatic reactions of the glyoxylate pathway.
Caption: Relationship between the Glyoxylate and TCA cycles.
Caption: Workflow for determining Isocitrate Lyase (ICL) activity.
Caption: The glyoxylate cycle's role in virulence and as a drug target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balancing the carbon flux distributions between the TCA cycle and glyoxylate shunt to produce glycolate at high yield and titer in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "The Role of the Glyoxylate Cycle in the Pathogenesis of Mycobacterium " by Ernesto Javier Muñoz Elías [digitalcommons.rockefeller.edu]
- 5. Enzyme Assay Protocols [cmbe.engr.uga.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. db.cngb.org [db.cngb.org]
- 8. researchgate.net [researchgate.net]
- 9. US20100143897A1 - Materials and Methods for Assaying for Glyoxylate - Google Patents [patents.google.com]
- 10. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. The Molecular Biology of Plant Cells [publishing.cdlib.org]
- 15. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 17. Comparative Studies of Glyoxysomes from Various Fatty Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 20. The Glyoxylate Cycle in an Arbuscular Mycorrhizal Fungus. Carbon Flux and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]
- 23. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Electrophilicity of Sodium Glyoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nature of sodium glyoxylate (B1226380), a key intermediate in various biochemical pathways and a versatile reagent in organic synthesis. The document outlines its chemical reactivity, role in metabolic pathways, and discusses the methodologies for characterizing its electrophilicity.
Introduction to Sodium Glyoxylate
This compound is the sodium salt of glyoxylic acid and exists as a white, water-soluble solid.[1] Its structure, containing both an aldehyde and a carboxylate group, underpins its diverse chemical reactivity. The aldehyde functionality, in particular, is electron-deficient and thus susceptible to nucleophilic attack, making this compound an electrophile in numerous reactions. This electrophilicity is central to its biological functions and its utility as a synthetic building block.
Chemical Reactivity and Electrophilic Nature
The carbonyl carbon of the aldehyde group in this compound is a primary electrophilic center. This is due to the polarization of the carbon-oxygen double bond, which results in a partial positive charge on the carbon atom, making it a target for nucleophiles.
Key reactions that highlight the electrophilicity of this compound include:
-
Aldol and Similar Condensation Reactions: this compound readily undergoes condensation reactions with enolates and other carbon nucleophiles.
-
Reactions with Amines: It reacts with primary amines to form imines, which can be further reduced to secondary amines. This reactivity is crucial in both biological transamination reactions and synthetic chemistry.[1]
-
Wittig Reaction: As an aldehyde, it can react with phosphorus ylides to form alkenes.
-
Electrophilic Aromatic Substitution: Glyoxylic acid, the conjugate acid of this compound, is used in electrophilic aromatic substitution reactions with electron-rich aromatic compounds like phenols.
A notable example of its reactivity is the nonenzymatic reaction with hydrogen peroxide, which is a second-order reaction.
Quantitative Analysis of Electrophilicity
| Reaction/Parameter | Value | Conditions |
| Second-order rate constant (k) with Hydrogen Peroxide | 2.27 L mol⁻¹ s⁻¹ | pH 8.0, 25°C |
Table 1: Quantitative data on the reactivity of glyoxylate.
3.1. Theoretical Approaches to Determine Electrophilicity
Computational chemistry offers powerful tools to estimate the electrophilicity of molecules. The global electrophilicity index (ω), as defined by Parr et al. within the framework of Density Functional Theory (DFT), is a widely used descriptor.[2][3] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A higher value of ω indicates a greater electrophilic character. While a specific calculated value for this compound is not found in the literature, it can be readily computed using standard quantum chemistry software packages.[4] Such calculations would provide a theoretical basis for comparing its electrophilicity to other aldehydes and carbonyl compounds.
3.2. Proposed Experimental Protocols for Determining Electrophilicity
3.2.1. Kinetic Studies of Nucleophilic Addition Reactions
The electrophilicity of this compound can be experimentally quantified by studying the kinetics of its reactions with a series of standard nucleophiles. Mayr's electrophilicity scale, a comprehensive database of reactivity parameters, is based on such kinetic measurements.[5]
Experimental Workflow:
Methodology:
-
Reactant Preparation: Prepare stock solutions of this compound and a series of well-characterized nucleophiles (e.g., carbanions, enamines, or anilines from Mayr's database) in a suitable solvent.
-
Kinetic Measurements: Employ a stopped-flow spectrophotometer to rapidly mix the reactant solutions and monitor the reaction progress in real-time. The change in absorbance or fluorescence of a reactant or product is followed over time.
-
Data Analysis: Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess), the observed rate constant (kobs) is determined. By plotting kobs against the concentration of the nucleophile, the second-order rate constant (k2) can be obtained from the slope.
-
Electrophilicity Parameter (E) Determination: The electrophilicity parameter 'E' for this compound can be determined by correlating the measured rate constants with the known nucleophilicity parameters (N) and sensitivity parameters (s) of the standard nucleophiles using Mayr's equation: log k = s(N + E).
3.2.2. NMR Spectroscopy for Mechanistic and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms and, in some cases, determining reaction kinetics.[6][7]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound and a chosen nucleophile in an NMR tube using a deuterated solvent.
-
¹H and ¹³C NMR Monitoring: Acquire ¹H and ¹³C NMR spectra at regular time intervals to monitor the disappearance of reactants and the appearance of intermediates and products.[8]
-
Intermediate Identification: Use advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) to identify the structure of any transient intermediates.
-
Kinetic Analysis: By integrating the signals corresponding to the reactants and products at different time points, the reaction kinetics can be determined.
Role in Biological Pathways: The Glyoxylate Cycle
This compound is a central intermediate in the glyoxylate cycle, an anabolic metabolic pathway found in plants, bacteria, fungi, and protists.[9][10] This cycle allows these organisms to convert acetyl-CoA, derived from the breakdown of fatty acids, into carbohydrates.
In the glyoxylate cycle, isocitrate is cleaved by isocitrate lyase to yield succinate and glyoxylate. Glyoxylate then acts as an electrophile, reacting with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase to form malate. This pathway bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net synthesis of carbohydrates from fats. The regulation of the enzymes in the glyoxylate cycle is a key aspect of metabolic control in these organisms.[11][12]
While not a signaling molecule in the traditional sense, the flux through the glyoxylate pathway is tightly regulated in response to the availability of carbon sources, indicating a role in metabolic signaling.[13]
Implications for Drug Development
The essential role of the glyoxylate cycle in many pathogenic microorganisms, and its absence in vertebrates, makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents.[9] Understanding the electrophilic nature of glyoxylate and its interactions with the active sites of enzymes like malate synthase is crucial for the rational design of inhibitors. This compound also serves as a versatile precursor in the synthesis of various pharmaceutical compounds.[1]
Conclusion
This compound is a molecule of significant interest due to its electrophilic character, which governs its reactivity in both chemical and biological systems. While a comprehensive quantitative database of its electrophilicity is yet to be established, this guide outlines the theoretical and experimental frameworks that can be employed to characterize this fundamental property. A deeper understanding of the electrophilicity of this compound will undoubtedly facilitate its application in organic synthesis and the development of new therapeutic agents.
References
- 1. Buy this compound | 2706-75-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of glyoxylate metabolism in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Specific elements of the glyoxylate pathway play a significant role in the functional transition of the soybean cotyledon during seedling development - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Sodium Glyoxylate: A Technical Guide to the Hydrate and Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Sodium glyoxylate (B1226380), a key intermediate in various biochemical pathways and a versatile reagent in organic synthesis, exists in two primary forms: the monohydrate and the anhydrous salt. The choice between these forms can have significant implications for experimental reproducibility, reaction kinetics, and product formulation in research, particularly within the pharmaceutical and drug development sectors. This technical guide provides an in-depth comparison of sodium glyoxylate monohydrate and its anhydrous counterpart, focusing on their physicochemical properties, stability, and applications, supported by experimental data and protocols.
Core Physicochemical Properties: A Comparative Analysis
The fundamental differences between the hydrated and anhydrous forms of this compound stem from the presence of a water molecule within the crystal lattice of the monohydrate. This water of hydration influences several key properties, as summarized in the table below.
| Property | This compound Monohydrate | This compound Anhydrous |
| Chemical Formula | C₂HNaO₃·H₂O[1] | C₂HNaO₃[2] |
| Molecular Weight | 114.03 g/mol [1] | 96.02 g/mol [2] |
| CAS Number | 918149-31-2[1] | 2706-75-4[2][3] |
| Melting Point | Not clearly defined; likely decomposes upon heating. | 98 °C[4] |
| Solubility in Water | Miscible[5] | Very soluble[6] |
| Solubility in Ethanol | Data not available | Slightly soluble[6] |
| Appearance | White crystalline solid | White crystalline solid[2] |
Stability and Handling Considerations
The presence of water in the monohydrate form generally imparts greater stability under ambient conditions. The anhydrous form, due to its hygroscopic nature, can readily absorb moisture from the atmosphere, potentially converting to the hydrated form. This transition can affect the material's weight and molarity, leading to inaccuracies in experimental setups. Therefore, stringent control of humidity is crucial when handling and storing anhydrous this compound.
Key Stability Differences:
-
This compound Monohydrate: Generally more stable under standard temperature and pressure. It is less susceptible to changes in atmospheric humidity.
-
This compound Anhydrous: Hygroscopic and can absorb water from the air. This requires storage in a desiccator or under an inert atmosphere to maintain its anhydrous state.
Experimental Protocols
Preparation of Anhydrous this compound from Monohydrate
A common method for preparing the anhydrous form from the monohydrate is through azeotropic dehydration.
Protocol:
-
Solvent Selection: Choose a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.
-
Apparatus Setup: Assemble a Dean-Stark apparatus or a similar setup for azeotropic distillation.
-
Procedure:
-
Suspend this compound monohydrate in the chosen azeotropic solvent in a round-bottom flask.
-
Heat the mixture to reflux. The water of hydration will be removed as an azeotrope with the solvent.
-
The condensed azeotrope will collect in the side arm of the Dean-Stark trap, with the water separating and settling at the bottom.
-
Continue the distillation until no more water is collected in the trap.
-
Cool the mixture and filter the anhydrous this compound.
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
Spectroscopic and Analytical Characterization
Distinguishing between the hydrate (B1144303) and anhydrous forms can be achieved through various analytical techniques.
-
Thermogravimetric Analysis (TGA): TGA of the monohydrate would show a weight loss corresponding to one mole of water per mole of this compound upon heating. The anhydrous form would not exhibit this initial weight loss.
-
Differential Scanning Calorimetry (DSC): The DSC thermogram of the monohydrate would show an endothermic peak corresponding to the dehydration process, which would be absent in the anhydrous form. The anhydrous form would show a sharp endotherm at its melting point of 98°C.
-
Infrared (IR) Spectroscopy: The IR spectrum of the monohydrate will exhibit a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the water of hydration. This band will be absent in the spectrum of the anhydrous form.
-
Powder X-ray Diffraction (PXRD): The crystal lattice of the monohydrate, which includes water molecules, will produce a different diffraction pattern compared to the anhydrous form. This allows for clear differentiation between the two solid-state forms.
Role in Biological Pathways: The Glyoxylate Cycle
This compound is a central metabolite in the glyoxylate cycle, an anabolic pathway found in plants, bacteria, protists, and fungi. This cycle allows these organisms to utilize two-carbon compounds, such as acetate, for the synthesis of carbohydrates. The key enzymes in this pathway are isocitrate lyase and malate (B86768) synthase. In the context of drug development, targeting the glyoxylate cycle in pathogenic microorganisms is a promising strategy for developing novel antimicrobial agents, as this pathway is absent in vertebrates.
Experimental Application: Enzymatic Assays
This compound is a key substrate in several enzymatic assays, which are crucial for studying enzyme kinetics and for high-throughput screening in drug discovery. The choice between the hydrate and anhydrous form for preparing standard solutions is critical for accuracy.
Protocol for a Spectrophotometric Glyoxylate Reductase Assay:
This assay measures the activity of glyoxylate reductase by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
Reagents:
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.4)
-
This compound Solution (702 mM): Prepare by dissolving the appropriate amount of either the monohydrate or anhydrous form in the phosphate buffer. Adjust the weight based on the molecular weight to achieve the correct molar concentration.
-
β-NADH Solution (12.8 mM)
-
Glyoxylate Reductase Enzyme Solution
Procedure:
-
In a suitable cuvette, combine the phosphate buffer, this compound solution, and β-NADH solution.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the glyoxylate reductase enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
Note: When preparing the this compound solution, it is imperative to use the correct molecular weight for the form you are using (114.03 g/mol for the monohydrate[1] or 96.02 g/mol for the anhydrous[2]) to ensure accurate molar concentrations.
References
Theoretical Underpinnings of Sodium Glyoxylate Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and mechanistic studies surrounding the reactions of sodium glyoxylate (B1226380), a key intermediate in the metabolic pathway known as the glyoxylate cycle. While the sodium ion itself is typically a spectator in the core chemical transformations, this document will focus on the reactivity of the glyoxylate anion in biological and chemical systems. The content herein synthesizes findings from experimental and computational studies to offer a comprehensive overview for researchers in drug development and the life sciences.
Introduction to Sodium Glyoxylate and the Glyoxylate Cycle
This compound is the sodium salt of glyoxylic acid. In biological contexts, the glyoxylate anion is a central molecule in the glyoxylate cycle, an anabolic pathway that enables organisms such as plants, bacteria, fungi, and nematodes to synthesize carbohydrates from fatty acids or other two-carbon precursors like acetate.[1][2] This cycle is particularly crucial for seed germination and for the survival of certain pathogens, making its enzymes potential targets for drug development.[3]
The glyoxylate cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of acetyl-CoA to succinate (B1194679) and other four-carbon intermediates.[2] Two key enzymes are unique to this cycle: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[4] Understanding the reaction mechanisms of these enzymes is fundamental to comprehending the role of glyoxylate in metabolism and for designing specific inhibitors.
Enzymatic Reaction Mechanisms Involving Glyoxylate
Theoretical and computational studies on the specific reaction mechanisms of isocitrate lyase and malate synthase are not extensively available in the public domain. However, detailed mechanistic proposals have been put forth based on extensive kinetic, isotopic, and crystallographic studies. These experimentally-derived mechanisms provide a strong foundation for future computational investigations.
Isocitrate Lyase (ICL)
Isocitrate lyase catalyzes the reversible retro-aldol cleavage of isocitrate into glyoxylate and succinate.[3] This reaction is a critical step that commits isocitrate to the glyoxylate shunt, away from the TCA cycle.[5]
Proposed Reaction Mechanism:
The catalytic mechanism of ICL is thought to proceed via a retro-aldol reaction. While a definitive, universally accepted mechanism is still under investigation, a prominent proposal involves the following key steps:
-
Substrate Binding: Isocitrate binds to the active site, which contains a divalent metal cation, typically Mg²⁺, that helps to position the substrate and polarize the carbonyl group.
-
Deprotonation: A basic residue in the active site, potentially a cysteine or histidine, abstracts a proton from the hydroxyl group of isocitrate.
-
C-C Bond Cleavage: The resulting alkoxide initiates the cleavage of the C2-C3 bond, leading to the formation of succinate and glyoxylate.
-
Product Release: Succinate and glyoxylate are released from the active site.
There is ongoing discussion about the potential role of a cysteine residue (Cys191 in Mycobacterium tuberculosis ICL) in catalysis, with some proposals suggesting it may act as a general base to abstract a proton from succinate in the reverse reaction.[3]
Malate Synthase (MS)
Malate synthase catalyzes the condensation of glyoxylate and acetyl-CoA to form malate.[6][7] This reaction is a Claisen condensation followed by the hydrolysis of the thioester linkage.[8]
Proposed Reaction Mechanism:
The mechanism of malate synthase is better understood and is proposed to occur in the following sequence:[6][9]
-
Ordered Substrate Binding: Glyoxylate binds to the enzyme active site first, followed by acetyl-CoA.[3]
-
Enolate Formation: A catalytic base in the active site, identified as an aspartate residue (Asp631 in E. coli), abstracts a proton from the methyl group of acetyl-CoA to form an enolate intermediate. This step is considered to be rate-determining.[6][9] The enolate is stabilized by a nearby arginine residue (Arg338 in E. coli).[6]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of glyoxylate, forming a malyl-CoA intermediate. The resulting oxyanion is stabilized by the active site magnesium ion and the aforementioned arginine residue.[6][9]
-
Thioester Hydrolysis: A water molecule, activated by an enzymatic base, hydrolyzes the thioester bond of malyl-CoA.
-
Product Release: Coenzyme A and malate are released from the active site.[3]
Quantitative Data from Experimental Studies
| Enzyme | Organism | Substrate | K_m | k_cat | Reference |
| Isocitrate Lyase | Teladorsagia circumcincta | Isocitrate | 0.7 ± 0.01 µM | - | [10] |
| Malate Synthase | Mycobacterium tuberculosis | Glyoxylate | - | - | [8] |
| Malate Synthase | Mycobacterium tuberculosis | Acetyl-CoA | - | - | [8] |
Note: A comprehensive table of kinetic data is challenging to compile due to variations in experimental conditions across different studies. The table above provides an example of available data.
Methodologies and Protocols
Experimental Protocols for Enzyme Characterization
The study of glyoxylate cycle enzymes typically involves the following experimental procedures:
-
Cloning, Expression, and Purification: The genes encoding isocitrate lyase and malate synthase are cloned into expression vectors, expressed in a host organism (e.g., E. coli), and the recombinant proteins are purified using chromatography techniques.
-
Enzyme Assays: The catalytic activity of the purified enzymes is measured using spectrophotometric assays.
-
Isocitrate Lyase Assay: The formation of glyoxylate can be monitored by reacting it with phenylhydrazine (B124118) to form a phenylhydrazone, which absorbs light at 324 nm. Alternatively, the reaction can be coupled to lactate (B86563) dehydrogenase, which reduces glyoxylate to glycolate (B3277807) with the concomitant oxidation of NADH, monitored by the decrease in absorbance at 340 nm.
-
Malate Synthase Assay: The consumption of acetyl-CoA can be monitored by measuring the decrease in its absorbance at 232 nm, or by using a coupled assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of the released coenzyme A to produce a colored product.
-
-
Kinetic Analysis: Steady-state kinetic parameters (K_m and k_cat) are determined by measuring initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
X-ray Crystallography: To understand the three-dimensional structure of the enzymes and their active sites, purified proteins are crystallized and their structures are determined using X-ray diffraction.
Theoretical and Computational Methodologies
Although specific computational studies on isocitrate lyase and malate synthase are sparse, the following methodologies are standard in the theoretical investigation of enzyme reaction mechanisms and could be applied to the glyoxylate cycle enzymes:
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid method where the chemically active region of the enzyme (the active site and substrates) is treated with a high level of theory (quantum mechanics, such as DFT), while the surrounding protein and solvent are treated with a more computationally efficient method (molecular mechanics).[11][12] This approach allows for the modeling of bond-breaking and bond-forming events within the context of the full enzyme environment.
-
Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure of the reactants, products, and transition states of a reaction. This method can provide valuable information about the reaction mechanism, including activation energies and reaction pathways.
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of proteins over time.[13] These simulations can provide insights into substrate binding, conformational changes in the enzyme during the catalytic cycle, and the role of solvent molecules.[1]
An experimental workflow for a combined experimental and theoretical study of a glyoxylate cycle enzyme would typically involve the steps outlined in the diagram below.
Visualizations of Pathways and Workflows
Caption: The Glyoxylate Cycle, highlighting the key enzymes Isocitrate Lyase and Malate Synthase.
Caption: Proposed reaction mechanism for Malate Synthase.
Caption: Integrated workflow for studying enzyme reaction mechanisms.
Conclusion and Future Outlook
The reactions involving this compound are central to the metabolic flexibility of a wide range of organisms. While significant progress has been made in elucidating the mechanisms of the key enzymes of the glyoxylate cycle through experimental techniques, there is a clear opportunity for theoretical and computational studies to provide a deeper, quantitative understanding of these processes. The application of QM/MM and DFT methods could resolve ambiguities in the proposed mechanisms, identify the precise roles of active site residues, and calculate the energetic profiles of the reaction pathways. Such insights would be invaluable for the rational design of novel inhibitors targeting these enzymes, with potential applications in agriculture and medicine. This guide serves as a foundation for researchers to build upon, integrating experimental findings with the powerful predictive capabilities of modern computational chemistry.
References
- 1. youtube.com [youtube.com]
- 2. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 3. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Malate synthase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Kinetic and chemical mechanism of malate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. biomolmd.org [biomolmd.org]
- 12. ipc.kit.edu [ipc.kit.edu]
- 13. Molecular dynamics simulations of glycosyltransferase LgtC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Aldol Condensation with Sodium Glyoxylate for the Synthesis of α-Hydroxy-γ-Keto Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note details a protocol for the aldol condensation of sodium glyoxylate (B1226380) with a ketone, a reaction that serves as a valuable route to α-hydroxy-γ-keto acids and their derivatives. These products are significant building blocks in the synthesis of various pharmaceuticals and biologically active molecules. The protocol provides a comprehensive methodology, from the in situ preparation of sodium glyoxylate to the reaction execution and monitoring. Additionally, a general reaction mechanism and experimental workflow are illustrated to provide a clear and thorough understanding of the process.
Introduction
The aldol reaction of glyoxylic acid and its salts, such as this compound, with enolizable carbonyl compounds is a powerful method for introducing a dihydroxyethanoate or equivalent moiety into a molecule.[1] this compound acts as the electrophilic partner in this reaction, readily undergoing nucleophilic attack from a ketone enolate. The resulting aldol adduct is a β-hydroxy carbonyl compound that contains both a carboxylic acid and a ketone functional group, providing multiple handles for further synthetic transformations. This note outlines a representative protocol using a generic ketone and provides data from a specific reported condensation to illustrate potential reaction parameters.
Experimental Protocols
I. In Situ Preparation of this compound
This procedure describes the formation of an aqueous solution of this compound from its monohydrate precursor.[1]
Materials:
-
Glyoxylic acid monohydrate
-
Sodium hydroxide (B78521) (NaOH), 7.2 M aqueous solution
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Place glyoxylic acid monohydrate (1.0 equivalent) into a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add a freshly prepared 7.2 M aqueous NaOH solution (1.0 equivalent) to the flask.
-
Note that the reaction is exothermic and will generate heat. Immediately cool the flask in an ice bath to room temperature to prevent the formation of a precipitate.
-
The resulting clear solution is aqueous this compound, ready for use in the subsequent condensation reaction.
II. General Protocol for Aldol Condensation
This generalized procedure details the base-catalyzed aldol condensation of a ketone with the prepared this compound solution.
Materials:
-
Aqueous this compound solution (from Protocol I)
-
Ketone (e.g., acetone, cyclopentanone)
-
Additional base if required (e.g., NaOH, LiOH) to achieve desired pH
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction monitoring equipment (e.g., TLC, NMR)
Procedure:
-
To the stirred aqueous this compound solution at room temperature under an inert atmosphere, add the selected ketone (typically 1.0 to 1.2 equivalents).
-
Adjust the pH of the reaction mixture to approximately 8-9 using a suitable base if necessary.[2]
-
Stir the reaction mixture at room temperature or at a controlled temperature (e.g., 4 °C) for a period of 30 minutes to 24 hours.[1][2]
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or by taking aliquots for Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Upon completion, the reaction mixture can be worked up by neutralizing the base with a dilute acid and extracting the product with an organic solvent.
-
The crude product can then be purified using standard techniques such as recrystallization or column chromatography.
Data Presentation
The following table summarizes the reaction conditions from a published study on the aldol-type condensation of this compound with dilithium (B8592608) dihydroxyfumarate (Li₂DHF), which serves as a relevant example of this compound participating as an electrophile in an aqueous aldol reaction.[1]
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Molar Ratio (1:2) | Concentration | Temperature | pH | Monitoring Method |
| Dilithium Dihydroxyfumarate | This compound | 1:1 | 0.3–0.4 M | Room Temp. or 4 °C | ~8.3 | ¹³C NMR |
Mandatory Visualizations
Aldol Condensation Reaction Mechanism
The following diagram illustrates the general base-catalyzed mechanism for the aldol condensation. The process involves the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide is subsequently protonated to yield the β-hydroxy carbonyl product.
Caption: Base-catalyzed aldol condensation mechanism.
Experimental Workflow
The diagram below outlines the sequential steps for carrying out the aldol condensation with this compound, from reactant preparation to product isolation.
Caption: Experimental workflow for aldol condensation.
References
Application Notes and Protocols for Reductive Amination Reactions Using Sodium Glyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Among the various carbonyl compounds utilized for this transformation, sodium glyoxylate (B1226380) has emerged as a particularly useful C2 building block for the synthesis of N-substituted glycine (B1666218) derivatives. These products are of significant interest in medicinal chemistry and drug discovery as mimics of peptides (peptoids) and as intermediates for more complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of sodium glyoxylate in reductive amination reactions with a variety of primary and secondary amines.
Reaction Mechanism and Principles
The reductive amination of an amine with this compound proceeds in two key steps:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the aldehyde functionality of this compound. This is followed by dehydration to form an intermediate imine. Under the typically acidic or neutral conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: The imine or iminium ion is then reduced in situ by a suitable reducing agent to yield the final N-substituted glycine derivative.
The choice of reducing agent is critical to the success of the reaction. Mild reducing agents are generally preferred as they selectively reduce the imine/iminium ion in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method.
Advantages of Using this compound
The use of this compound in reductive amination offers several advantages:
-
Direct Synthesis of N-Substituted Glycines: It provides a straightforward route to a diverse range of N-substituted glycine derivatives, which are valuable building blocks in medicinal chemistry.
-
High Atom Economy: The reaction is highly atom-economical, with water being the primary byproduct.
-
Versatility: A wide variety of primary and secondary amines, including aliphatic and aromatic amines, can be successfully employed as substrates.
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, which is beneficial for substrates with sensitive functional groups.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used when employing water-sensitive reducing agents like sodium triacetoxyborohydride.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates and reagents.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Reductive Amination of Aromatic Amines using this compound and Catalytic Hydrogenation
This protocol is adapted from a patented procedure for the synthesis of N-substituted phenyl glycines.
Reaction Scheme:
Materials:
-
Substituted Aniline (1.0 equiv)
-
This compound Monohydrate (1.0-1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 5 mol%)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
Procedure:
-
To a suitable reaction vessel, add the substituted aniline, this compound monohydrate, and methanol.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., to 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (e.g., 4-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Entry | Aromatic Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-Phenylglycine, sodium salt | 92 | [1] |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)glycine, sodium salt | 95 | [1] |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)glycine, sodium salt | 93 | [1] |
Protocol 2: One-Pot Reductive Amination using this compound and Sodium Cyanoborohydride
This protocol is a general procedure applicable to a wide range of primary and secondary amines.
Reaction Scheme:
Materials:
-
Amine (primary or secondary) (1.0 equiv)
-
This compound Monohydrate (1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol or Ethanol (as solvent)
-
Acetic Acid (to adjust pH)
Procedure:
-
In a round-bottom flask, dissolve the amine and this compound monohydrate in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH if necessary. The product may also be isolated by other purification techniques such as ion-exchange chromatography depending on its properties.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography or recrystallization as needed.
Expected Results (Yields are generally moderate to high, depending on the substrate):
| Entry | Amine Type | Substrate Example | Expected Product | Typical Yield Range (%) |
| 1 | Primary Aliphatic | Benzylamine | N-Benzylglycine, sodium salt | 70-90 |
| 2 | Secondary Aliphatic | Dibenzylamine | N,N-Dibenzylglycine, sodium salt | 65-85 |
| 3 | Primary Aromatic | Aniline | N-Phenylglycine, sodium salt | 75-95 |
| 4 | Secondary Aromatic | N-Methylaniline | N-Methyl-N-phenylglycine, sodium salt | 60-80 |
Protocol 3: Reductive Amination using this compound and Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a milder and often more selective reducing agent than sodium cyanoborohydride.
Reaction Scheme:
Materials:
-
Amine (primary or secondary) (1.0 equiv)
-
This compound Monohydrate (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (as solvent)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
To a flask containing a solution of the amine in DCM, add this compound monohydrate.
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (B128534) (1.0 equiv) should be added to liberate the free amine.
-
Add sodium triacetoxyborohydride in one portion. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Results (Yields are generally good to excellent):
| Entry | Amine Type | Substrate Example | Expected Product | Typical Yield Range (%) |
| 1 | Primary Aliphatic | Cyclohexylamine | N-Cyclohexylglycine, sodium salt | 80-95 |
| 2 | Secondary Aliphatic | Morpholine | N-(Morpholino)acetic acid, sodium salt | 85-98 |
| 3 | Primary Aromatic | p-Toluidine | N-(p-Tolyl)glycine, sodium salt | 75-90 |
| 4 | Secondary Aromatic | Indoline | N-(Indolinyl)acetic acid, sodium salt | 70-85 |
Visualizations
Caption: General workflow for the one-pot reductive amination of amines with this compound.
Caption: Simplified mechanism of reductive amination with this compound.
Conclusion
The reductive amination of primary and secondary amines using this compound is a highly effective and versatile method for the synthesis of N-substituted glycine derivatives. The choice of reducing agent and reaction conditions can be tailored to the specific substrate to achieve high yields and purity. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Note and Protocol for the Quantification of Sodium Glyoxylate by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium glyoxylate (B1226380), the salt of glyoxylic acid, is a key intermediate in various biochemical pathways and industrial processes.[1][2][3] Accurate quantification of sodium glyoxylate is crucial for monitoring reaction kinetics, assessing product purity, and in metabolic research. This document provides two detailed High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound:
-
Method 1: Direct Analysis by Reversed-Phase HPLC with UV Detection. This method is a straightforward approach suitable for relatively clean sample matrices where high sensitivity is not the primary requirement.
-
Method 2: Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC-UV Analysis. This method offers enhanced sensitivity and selectivity by tagging the carbonyl group of glyoxylate with a chromophore, making it ideal for complex matrices or when low concentrations need to be detected.[4][5]
Method 1: Direct Quantification by Reversed-Phase HPLC-UV
This method leverages a reversed-phase C18 column to separate this compound from other components, followed by direct detection using a UV detector at a low wavelength.
Experimental Protocol
1. Materials and Reagents
-
This compound monohydrate (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase: Prepare a 2.5% acetonitrile in 20 mM potassium phosphate buffer (pH 2.5). To prepare 1 L of the mobile phase, dissolve 2.72 g of KH₂PO₄ in 975 mL of ultrapure water. Adjust the pH to 2.5 with orthophosphoric acid. Add 25 mL of acetonitrile and mix well. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound monohydrate and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ buffer (pH 2.5) (2.5:97.5, v/v)[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | 210 nm[6][7] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
6. Data Analysis
-
Identify the glyoxylate peak based on the retention time of the standard. The expected retention time is approximately 5.8 minutes under these conditions.[6]
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Method 2: Quantification by Pre-Column Derivatization with DNPH
This method involves the reaction of the aldehyde group of glyoxylate with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, yellow-colored hydrazone derivative that can be sensitively detected by a UV-Vis detector.[4]
Experimental Protocol
1. Materials and Reagents
-
This compound monohydrate (analytical standard)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Equipment
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Water bath or heating block
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
DNPH Derivatizing Reagent (0.2 g/L): Dissolve 20 mg of DNPH in 100 mL of acetonitrile. This solution should be freshly prepared.
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v). The exact ratio may need optimization based on the specific column and system.[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound monohydrate and dissolve it in 100 mL of ultrapure water.
-
Working Standard Solutions: Prepare working standards in the range of 0.1 µg/mL to 10 µg/mL by diluting the stock solution with ultrapure water.
4. Derivatization Procedure
-
To 1 mL of each standard solution and sample solution in a reaction vial, add 10 mL of the DNPH derivatizing reagent.[4]
-
Adjust the pH of the mixture to approximately 2 using a dilute phosphoric acid solution.[4]
-
Seal the vials and heat them in a water bath at 60 °C for 120 minutes.[4]
-
Cool the solutions to room temperature. The resulting solutions contain the glyoxylate-DNPH derivative.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm (for the DNPH derivative) |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
6. Data Analysis
-
Identify the peak corresponding to the glyoxylate-DNPH derivative based on the retention time of the derivatized standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
-
Calculate the concentration of this compound in the original samples from the calibration curve, accounting for any dilution factors.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 97 - 103% |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: General workflow for the HPLC quantification of this compound.
This application note provides two robust and reliable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available equipment. It is recommended to perform a full method validation according to ICH guidelines before implementing these methods for routine analysis in a regulated environment.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101509903A - A kind of high performance liquid chromatography analysis method of glyoxal and glyoxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
- 7. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
Application Notes and Protocols for Sodium Glyoxylate in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium glyoxylate (B1226380) is a key intermediate in the metabolism of various organisms, playing a central role in the glyoxylate cycle.[1][2][3] This pathway is crucial for organisms like plants, bacteria, protists, and fungi, enabling them to synthesize carbohydrates from fatty acids or C2 compounds.[1][4] The enzymes involved in this cycle, and others that metabolize glyoxylate, are of significant interest in research and drug development, particularly as potential targets for antimicrobial and antifungal agents.[5][6][7] These application notes provide detailed protocols for using sodium glyoxylate as a substrate in various enzymatic assays.
Key Enzymes Utilizing this compound as a Substrate
Several enzymes utilize glyoxylate as a substrate, making it a valuable tool for studying their activity. The primary enzymes of interest are:
-
Malate (B86768) Synthase (MS): A key enzyme in the glyoxylate cycle that catalyzes the condensation of glyoxylate and acetyl-CoA to form malate.[4][6][8]
-
Glyoxylate Reductase (GR): This enzyme catalyzes the reduction of glyoxylate to glycolate (B3277807).[9][10][11]
-
Isocitrate Lyase (ICL): Another crucial enzyme of the glyoxylate cycle, ICL cleaves isocitrate to produce succinate (B1194679) and glyoxylate.[1][2][12][13] While glyoxylate is a product, assays can be designed to measure the reverse reaction or coupled with other enzymes that use glyoxylate.
-
Glycolate Oxidase (GOX): This enzyme oxidizes glycolate to glyoxylate and can also act on glyoxylate itself.[14][15][16] Assays often measure the hydrogen peroxide produced.[17][18]
-
Lactate (B86563) Dehydrogenase (LDH): While its primary substrate is lactate, LDH can also utilize glyoxylate.[19]
Signaling Pathway: The Glyoxylate Cycle
The glyoxylate cycle is a metabolic pathway that bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of acetyl-CoA to succinate.[1][2] This is particularly important for organisms growing on acetate (B1210297) or fatty acids as their sole carbon source.[4]
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for several enzymes that utilize this compound as a substrate. These values can vary depending on the source of the enzyme and the specific assay conditions.
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Assay pH | Reference |
| Malate Synthase | Corynebacterium glutamicum | Glyoxylate | 30 | - | - | [20] |
| Malate Synthase | Corynebacterium glutamicum | Acetyl-CoA | 12 | - | - | [20] |
| Isocitrate Lyase 1 | Mycobacterium tuberculosis | DL-isocitrate | 130 ± 20 | - | 7.5 | [21] |
Note: Vmax values are often reported in units specific to the experiment (e.g., µmol/min/mg) and are not always directly comparable across different studies.
Experimental Protocols
Malate Synthase Assay (Spectrophotometric)
This protocol is adapted from a continuous spectrophotometric rate determination method.[22]
Principle: The reaction involves the condensation of acetyl-CoA and glyoxylate to form L-malate and Coenzyme A (CoA). The released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[22]
Reaction:
-
Acetyl-CoA + Glyoxylate + H₂O --(Malate Synthase)--> L-Malate + CoA-SH
-
CoA-SH + DTNB --> TNB²⁻ + CoA-S-S-TNB
Materials:
-
This compound Monohydrate
-
Acetyl Coenzyme A (Acetyl-CoA)
-
5,5'-Dithio-bis(2-Nitrobenzoic Acid) (DTNB)
-
Imidazole Buffer (50 mM, pH 8.0 at 30°C)
-
Magnesium Chloride (MgCl₂) Solution (100 mM)
-
Malate Synthase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture: In a 1 ml cuvette, combine the following reagents in the specified final concentrations:[22]
-
30 mM Imidazole buffer, pH 8.0
-
10 mM MgCl₂
-
0.25 mM Acetyl-CoA
-
1 mM this compound
-
0.2 mM DTNB
-
-
Equilibrate: Incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the malate synthase enzyme solution (e.g., 0.007-0.009 units) to the cuvette and mix gently.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the malate synthase activity.
-
Calculate activity: The activity of the enzyme can be calculated using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).
Glyoxylate Reductase Assay (Spectrophotometric)
This protocol is based on monitoring the oxidation of NADH.[9]
Principle: Glyoxylate reductase catalyzes the reduction of glyoxylate to glycolate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[9][10]
Reaction: Glyoxylate + NADH + H⁺ --(Glyoxylate Reductase)--> Glycolate + NAD⁺
Materials:
-
This compound Monohydrate
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH)
-
Potassium Phosphate Buffer (50 mM, pH 6.4 at 25°C)
-
Glyoxylate Reductase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture: In a suitable cuvette, pipette the following reagents:[9]
-
2.44 ml Potassium Phosphate Buffer
-
0.50 ml this compound solution (702 mM)
-
0.05 ml NADH solution (12.8 mM)
-
-
Equilibrate: Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 340 nm until it is constant.
-
Initiate the reaction: Add the glyoxylate reductase enzyme solution (e.g., 0.1-0.2 units) to the cuvette and mix by inversion.
-
Measure absorbance: Record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate activity: Determine the rate of change in absorbance per minute from the linear portion of the curve. The enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).
Coupled Enzyme Assay for Glyoxylate Detection (Spectrophotometric)
This assay is suitable for detecting the production of glyoxylate from another enzymatic reaction, for example, from the activity of peptidylglycine α-amidating monooxygenase (PAM).[17][23]
Principle: This is a two-step enzymatic assay. First, malate synthase converts glyoxylate and acetyl-CoA to malate. Then, malate dehydrogenase oxidizes malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. The NADH produced can then be used to reduce a tetrazolium salt (like INT or MTS) to a colored formazan (B1609692) product, which is measured spectrophotometrically.[17][23]
Reaction:
-
Glyoxylate + Acetyl-CoA --(Malate Synthase)--> Malate + CoA
-
Malate + NAD⁺ --(Malate Dehydrogenase)--> Oxaloacetate + NADH + H⁺
-
NADH + Tetrazolium Salt --(Electron Carrier, e.g., PMS)--> NAD⁺ + Formazan (colored)
Materials:
-
Sample containing glyoxylate
-
Acetyl-CoA
-
Malate Synthase
-
Malate Dehydrogenase
-
NAD⁺
-
Tetrazolium salt (e.g., MTS)
-
Electron carrier (e.g., phenazine (B1670421) methosulfate - PMS)
-
Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Microplate reader
Procedure:
-
Prepare the assay cocktail: Combine malate synthase, malate dehydrogenase, acetyl-CoA, NAD⁺, tetrazolium salt, and PMS in the appropriate buffer.
-
Add the sample: To the wells of a microplate, add the sample containing glyoxylate.
-
Initiate the reaction: Add the assay cocktail to each well.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Measure absorbance: Read the absorbance at the wavelength appropriate for the formazan product (e.g., 490 nm for MTS).
-
Quantify: Determine the concentration of glyoxylate in the sample by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Isocitrate Lyase Assay (Coupled, Spectrophotometric)
This protocol measures the activity of isocitrate lyase by quantifying the glyoxylate produced.
Principle: Isocitrate lyase cleaves isocitrate into succinate and glyoxylate. The glyoxylate produced is then reduced to glycolate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.[12]
Reaction:
-
Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate
-
Glyoxylate + NADH + H⁺ --(Lactate Dehydrogenase)--> Glycolate + NAD⁺
Materials:
-
threo-Dₛ-Isocitrate
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Buffer (e.g., MOPS)
-
Isocitrate Lyase enzyme sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a 96-well plate or cuvette, mix the buffer, LDH, and NADH.[12]
-
Pre-incubate: Add the cell extract or purified isocitrate lyase and pre-incubate for 5 minutes at 37°C.[12]
-
Initiate the reaction: Add isocitrate to start the reaction.[12]
-
Measure absorbance: Monitor the decrease in absorbance at 340 nm for a set period (e.g., 20 minutes).[12]
-
Calculate activity: The rate of NADH oxidation is proportional to the isocitrate lyase activity.
Conclusion
This compound is a versatile substrate for a variety of enzymatic assays that are critical for research in metabolism, microbiology, and drug development. The protocols provided here offer robust methods for studying the activity of key enzymes involved in glyoxylate metabolism. By understanding the kinetics and mechanisms of these enzymes, researchers can gain valuable insights into fundamental biological processes and identify potential therapeutic targets.
References
- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 2. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Malate synthase - Wikipedia [en.wikipedia.org]
- 7. M. tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enzyme Activity Measurement of Glyoxylate Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. Glyoxylate reductase (GR) * | Amsterdam UMC [amsterdamumc.nl]
- 12. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycolate Oxidase (GO) Assay Kit - Profacgen [profacgen.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. biocompare.com [biocompare.com]
- 17. EP1934604A1 - Materials and methods for assaying for glyoxylate - Google Patents [patents.google.com]
- 18. US20100143897A1 - Materials and Methods for Assaying for Glyoxylate - Google Patents [patents.google.com]
- 19. Glyoxylate as a substrate for lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Malate synthase from Corynebacterium glutamicum: sequence analysis of the gene and biochemical characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Derivatives from Sodium Glyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, is a versatile and highly reactive C2 building block in organic synthesis. Its structure, containing both an aldehyde and a carboxylate group, allows it to participate in a wide array of chemical transformations. This reactivity makes it a valuable precursor for the synthesis of diverse molecular scaffolds, including amino acids, α-hydroxy acids, and various heterocyclic systems, which are of significant interest in pharmaceutical and agrochemical research.
These application notes provide detailed protocols for the synthesis of several key derivatives from sodium glyoxylate, including N-substituted amino acids via reductive amination, β-hydroxy-α-keto acids through Aldol condensation, diaminoacetic acids via condensation with amides, and β-amino carbonyl compounds through the Mannich reaction.
Synthesis of N-Substituted Glycine (B1666218) Derivatives via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine between the aldehyde of this compound and a primary amine, followed by in-situ reduction of the imine to the corresponding secondary amine using a suitable reducing agent. This one-pot procedure is highly efficient for producing N-substituted glycine derivatives.
General Reaction Pathway
The overall transformation for the reductive amination of this compound is depicted below.
Caption: Reductive amination of this compound with a primary amine.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of a primary amine with this compound using sodium cyanoborohydride.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[1]
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Adjust the pH of the solution to approximately 5-6 by the dropwise addition of glacial acetic acid. The slightly acidic condition promotes the reaction.[2]
-
In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Gas evolution (hydrogen) may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any unreacted amine and other organic impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the target amino acid to precipitate the product. Alternatively, purify the product using ion-exchange chromatography.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Synthesis of Diaminoacetic Acid Derivatives via Condensation with Amides
The reaction of glyoxylic acid (the protonated form of this compound) with carboxamides or sulfonamides provides a direct route to N,N'-disubstituted diaminoacetic acid derivatives. These compounds are valuable scaffolds for the synthesis of polyheterocyclic cage compounds.[3] The reaction is typically acid-catalyzed and performed in a solvent that allows for the azeotropic removal of water.
General Reaction Pathway
The condensation reaction involves two equivalents of an amide reacting with one equivalent of glyoxylic acid.
Caption: Synthesis of diaminoacetic acid derivatives.
Experimental Protocol
This protocol is adapted from a detailed study on the condensation of glyoxylic acid with various amides.[3][4]
Materials:
-
Glyoxylic acid monohydrate (1.0 eq)
-
Amide (e.g., acetamide, propionamide) (2.0 eq)
-
p-Toluenesulfonic acid (PTSA) (0.015 g per 0.01 mol glyoxylic acid) OR Iodine (I₂) (0.02 g per 0.01 mol glyoxylic acid)
-
Toluene
-
Isopropanol (for recrystallization)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add glyoxylic acid monohydrate (1.0 eq), the chosen amide (2.0 eq), the catalyst (PTSA or I₂), and toluene. The optimal solvent has been identified as toluene for achieving the best results in terms of reaction time and yield.[3]
-
Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.
-
Continue refluxing for 3-6 hours. The reaction time depends on the specific amide and catalyst used (see Table 1). Monitor the reaction until no more water is collected.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold toluene.
-
Purify the crude product by recrystallization from a suitable solvent, such as isopropanol.
-
Dry the purified crystals under vacuum to obtain the final diaminoacetic acid derivative.
Quantitative Data
The yields of diaminoacetic acid derivatives vary depending on the amide and catalyst used. The following table summarizes yields obtained in toluene at reflux.[3]
| Entry | Amide | Catalyst (1.5 wt%) | Time (h) | Yield (%) |
| 1 | Isobutyramide | PTSA | 5 | 71.2 |
| 2 | Isobutyramide | I₂ | 4 | 68.4 |
| 3 | Propionamide | PTSA | 3 | 71.5 |
| 4 | Propionamide | None | 6 | 67.9 |
| 5 | Acetamide | PTSA | 4 | 69.8 |
| 6 | Acetamide | I₂ | 3 | 72.3 |
Synthesis of β-Hydroxy Carbonyl Derivatives via Aldol Condensation
The aldehyde functionality of this compound can react as an electrophile in an Aldol condensation with a ketone that possesses α-hydrogens (e.g., acetone). Under basic conditions, the ketone forms an enolate, which then attacks the carbonyl carbon of this compound to form a β-hydroxy carbonyl derivative.[5][6]
General Reaction Pathway
The workflow illustrates the base-catalyzed addition of a ketone enolate to this compound.
Caption: Workflow for the Aldol condensation of this compound.
Experimental Protocol
This protocol is a representative procedure for the base-catalyzed Aldol condensation of this compound with acetone (B3395972).
Materials:
-
This compound (1.0 eq)
-
Acetone (1.0-2.0 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethanol (B145695) (95%)
-
Water
-
Hydrochloric acid (1 M, for neutralization)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of water and ethanol.
-
Cool the solution in an ice bath.
-
Add acetone (1.5 eq) to the solution with stirring.
-
Slowly add the aqueous NaOH solution dropwise while maintaining the temperature below 10 °C. The base acts as the catalyst to generate the acetone enolate.[5]
-
After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC. The formation of a new, more polar spot indicates product formation.
-
Upon completion, cool the reaction mixture in an ice bath and neutralize it carefully with 1 M HCl to a pH of ~7.
-
Concentrate the solution under reduced pressure to remove ethanol and acetone.
-
The resulting aqueous solution containing the product can be used for subsequent steps or purified. Purification can be challenging due to the high polarity of the product; techniques like column chromatography on silica (B1680970) gel with a polar eluent system or preparative HPLC may be required.
Synthesis of β-Amino Carbonyl Compounds via Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a carbonyl compound with an active α-hydrogen.[7] Using this compound as the aldehyde component, this reaction provides a pathway to synthesize complex β-amino acid derivatives. The reaction first forms an iminium ion from this compound and the amine, which is then attacked by the enol form of the ketone.[8]
General Reaction Pathway
The logical relationship between the three components leading to the Mannich base is outlined below.
Caption: Logical flow of the three-component Mannich reaction.
Experimental Protocol
This is a general protocol for the Mannich reaction using this compound, a secondary amine (e.g., dimethylamine), and a ketone (e.g., acetophenone).
Materials:
-
This compound (1.0 eq)
-
Secondary amine hydrochloride (e.g., dimethylamine (B145610) HCl) (1.1 eq)
-
Ketone (e.g., acetophenone) (1.0 eq)
-
Ethanol or Isopropanol
-
Triethylamine (1.1 eq, if starting from amine salt) or catalytic acid (e.g., HCl)
Procedure:
-
In a reaction vessel, combine the ketone (1.0 eq), the amine hydrochloride (1.1 eq), and this compound (1.0 eq) in a suitable solvent like ethanol.
-
If starting with the amine hydrochloride salt, no additional acid catalyst is typically needed. If starting with the free amine, a catalytic amount of acid (e.g., a few drops of concentrated HCl) should be added.
-
Heat the mixture to reflux and stir for 6-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude residue is then taken up in water and the pH is adjusted with a base (e.g., NaHCO₃ solution) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Mannich base.
References
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. webassign.net [webassign.net]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Sodium Glyoxylate: A Versatile Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, is a highly versatile and valuable C2 building block in organic synthesis, finding significant application in the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylate and an aldehyde group, allows it to participate in a wide array of chemical transformations, making it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of sodium glyoxylate in the synthesis of several key pharmaceutical compounds.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor in the synthesis of a diverse range of pharmaceuticals. Its reactivity is leveraged in condensation, electrophilic substitution, and multicomponent reactions to construct complex molecular architectures. Notable applications include the synthesis of:
-
Allantoin (B1664786): A skin-protecting agent with wound-healing and anti-inflammatory properties.
-
Vanillin (B372448): A widely used flavoring agent in pharmaceuticals and a versatile intermediate for the synthesis of other drugs.
-
4-Hydroxyphenylacetic Acid: A key intermediate for the synthesis of beta-blockers like atenolol.
-
D-(-)-α-Phenylglycine: An essential side-chain precursor for the semi-synthetic penicillins such as ampicillin (B1664943) and amoxicillin (B794).
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of key pharmaceuticals and intermediates using glyoxylic acid (the protonated form of this compound).
Table 1: Synthesis of Allantoin from Glyoxylic Acid and Urea (B33335)
| Parameter | Value | Reference |
| Molar Ratio (Glyoxylic Acid : Urea) | 1 : 2.5 to 1 : 4.2 | [1][2] |
| Catalyst | Sodium pyrosulfate, Sulfuric Acid/Hydrogen Sulfate (B86663), Sulfamic Acid | [1][2][3] |
| Temperature | 66 - 90 °C | [1][4] |
| Reaction Time | 4 - 10 hours | [1][4] |
| Yield | 50.6% - 89.3% | [2][4] |
Table 2: Synthesis of Vanillin from Guaiacol (B22219) and Glyoxylic Acid
| Parameter | Value | Reference |
| Molar Ratio (Glyoxylic Acid : Guaiacol : NaOH) | 1 : 1.0-2.0 : 2-4 | [5][6] |
| Condensation Temperature | 35 - 80 °C | [5][6] |
| Oxidation Temperature | 80 - 100 °C | [5][6] |
| Overall Yield | ~86.3% | [5] |
| Purity | >99.8% | [6] |
Table 3: Synthesis of 4-Hydroxyphenylacetic Acid from Phenol (B47542) and Glyoxylic Acid
| Parameter | Value | Reference |
| Reaction Type | Two-step: Condensation followed by Reduction | [7] |
| Condensation Temperature | 40 - 70 °C | [7] |
| Yield (4-Hydroxymandelic acid intermediate) | ~73% | [7] |
| Overall Yield (4-Hydroxyphenylacetic acid) | ~88% (after recrystallization) | [8] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the aforementioned pharmaceuticals. Safety Precaution: These protocols involve the use of hazardous chemicals. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood.
Synthesis of Allantoin
This protocol describes the direct condensation of glyoxylic acid and urea to form allantoin.
Materials:
-
Glyoxylic acid solution (50% in water)
-
Urea
-
Sulfuric acid (concentrated)
-
Sodium bisulfate
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 moles of glyoxylic acid (as a 40% aqueous solution, 925g).[2]
-
To the stirred solution, add 21.0 moles of urea (1260g).[2]
-
Carefully add 0.21 moles of sodium bisulfate (25.2g) followed by the slow addition of 1.89 moles of concentrated sulfuric acid (189g).[2]
-
Heat the reaction mixture to 68°C and maintain this temperature for 6.5 hours with continuous stirring.[2]
-
After the reaction is complete, cool the mixture to room temperature (25°C).[2]
-
The precipitated white solid is collected by vacuum filtration.
-
Wash the solid product twice with deionized water (1000g each time), stirring for 50-60 minutes during each wash.[2]
-
Dry the purified allantoin in an oven at 100°C to a constant weight. The expected yield is approximately 75.95%.[2]
Synthesis of Vanillin
This two-step protocol involves the condensation of guaiacol with glyoxylic acid, followed by oxidative decarboxylation.
Materials:
-
Guaiacol
-
Glyoxylic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Copper (II) sulfate (CuSO₄)
-
Toluene
-
Sulfuric acid (50%)
Procedure:
Step 1: Condensation
-
In a reaction vessel, prepare a solution with a molar ratio of glyoxylic acid : guaiacol : sodium hydroxide of 1 : 2 : 3.[6]
-
Maintain the reaction temperature at 35°C and stir for 6 hours.[6]
-
After the reaction, extract the unreacted guaiacol with toluene. The resulting aqueous solution contains 3-methoxy-4-hydroxymandelic acid. The yield of this step is approximately 89.5%.[6]
Step 2: Oxidation and Decarboxylation
-
To the aqueous solution from the previous step, add CuSO₄ as an oxidant in a molar ratio of n(CuSO₄) : n(3-methoxy-4-hydroxymandelic acid) of 2.4 : 1.[6]
-
Adjust the pH of the reaction system to 13.[6]
-
Heat the reaction mixture to 95°C and maintain for 7 hours. The yield of this oxidation step is approximately 98.2%.[6]
-
After the reaction is complete, acidify the solution with 50% sulfuric acid to induce decarboxylation and precipitate the crude vanillin.
-
The crude product is then purified by vacuum distillation to obtain white vanillin crystals with a purity of over 99.8% and an overall yield of about 80%.[6]
Synthesis of 4-Hydroxyphenylacetic Acid
This synthesis involves the initial formation of 4-hydroxymandelic acid from phenol and glyoxylic acid, followed by reduction.
Materials:
-
Phenol
-
Glyoxylic acid
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethyl acetate (B1210297)
-
Red phosphorus
-
Iodine
Procedure:
Step 1: Synthesis of 4-Hydroxymandelic Acid
-
React phenol and glyoxylic acid in an aqueous medium in the presence of an alkali at a temperature between 40°C and 70°C.[7]
-
After the reaction, adjust the pH to 6.0 with concentrated hydrochloric acid and extract with ethyl acetate to remove unreacted phenol.[7]
-
Make the aqueous layer strongly acidic with concentrated hydrochloric acid and extract the 4-hydroxymandelic acid with ethyl acetate.[7]
-
Evaporate the ethyl acetate to obtain crystalline 4-hydroxymandelic acid monohydrate. The yield is approximately 73% based on glyoxylic acid.[7]
Step 2: Reduction to 4-Hydroxyphenylacetic Acid
-
The reduction of 4-hydroxymandelic acid can be achieved using various methods. A patented method involves reacting o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid.[8]
-
This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid using red phosphorus and iodine.[8]
-
Finally, the chloro group is cleaved by catalytic hydrogenation with a palladium catalyst to yield 4-hydroxyphenylacetic acid.[8] After recrystallization, a yield of 88% can be achieved.[8]
Visualization of Workflows and Signaling Pathways
Experimental and Logical Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by the pharmaceutical compounds synthesized using this compound.
Application in the Synthesis of Beta-Lactam Antibiotic Precursors
While direct incorporation of this compound into the core structure of beta-lactam antibiotics like amoxicillin is not the primary synthetic route, it plays a crucial role in the synthesis of essential side-chain precursors. D-(-)-α-Phenylglycine is a key component of several semi-synthetic penicillins and cephalosporins. This vital chiral amino acid can be synthesized from phenylglyoxylic acid, which in turn can be prepared from glyoxylic acid. The synthesis typically proceeds via reductive amination of phenylglyoxylic acid.[9] This highlights an important indirect application of this compound in the production of some of the most widely used antibiotics.
These application notes demonstrate the significant role of this compound as a versatile and economical starting material in the synthesis of a range of important pharmaceutical compounds. Its reactivity, when harnessed through well-defined protocols, provides efficient pathways to valuable APIs and their intermediates.
References
- 1. Enzymic and chemical transformations of the side chain of cephalosporin C - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dane Salt - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 7. personal.ntu.edu.sg [personal.ntu.edu.sg]
- 8. [New ampicillin derivatives with glyoxyloylbenzhydrazone side chains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
Sodium Glyoxylate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, is a versatile C2-bifunctional reagent with significant applications in organic synthesis. Its aldehyde and carboxylate functionalities make it a valuable building block for the construction of a wide array of molecular architectures, including various heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of nitrogen-containing heterocycles—pyridazines, pyrazoles, imidazoles, and 1,2,4-triazines—utilizing glyoxylic acid derivatives. While the protocols provided primarily utilize glyoxylic acid, glyoxal, or ethyl glyoxylate, it is important to note that sodium glyoxylate can often be used as a direct substitute or can be readily converted to the acid form in situ, offering a stable, solid alternative to the often-syrupy glyoxylic acid monohydrate.
Synthesis of Pyridazinones from Glyoxylic Acid
Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are recognized for their diverse biological activities. A straightforward approach to the pyridazinone scaffold involves the reaction of a ketone with glyoxylic acid, followed by cyclization with hydrazine (B178648).
Application Note:
This one-pot, three-component reaction provides an efficient route to 6-substituted 3(2H)-pyridazinones. The initial step involves a condensation reaction between the ketone and glyoxylic acid. The subsequent addition of hydrazine hydrate (B1144303) leads to the formation of the pyridazinone ring through cyclization and dehydration. This method is particularly useful for generating libraries of pyridazinone derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
This protocol is adapted from the general principle of reacting a ketone with glyoxylic acid and hydrazine.
Materials:
-
Glyoxylic acid monohydrate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Sodium hydroxide (B78521) solution (10% w/v)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.20 g, 10 mmol) and glyoxylic acid monohydrate (0.92 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the initial condensation is complete, cool the reaction mixture to room temperature.
-
Slowly add hydrazine hydrate (0.5 mL, 10 mmol) to the reaction mixture.
-
Resume refluxing the mixture and stir for an additional 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
Quantitative Data:
| Reactant 1 (Ketone) | Reactant 2 (Glyoxylic Acid Derivative) | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Acetophenone | Glyoxylic acid monohydrate | Hydrazine hydrate | Ethanol | 12-18 | Reflux | 65-75 |
| β-Tetralone | Glyoxylic acid | Hydrazine | Acetic Acid | 10 | 110 | ~70 |
Experimental Workflow for Pyridazinone Synthesis
Application Notes and Protocols for the Analytical Detection of Sodium Glyoxylate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, is a key intermediate in the metabolic pathways of plants, bacteria, fungi, and animals, including humans.[1][2] In mammals, it is involved in the metabolism of glycine (B1666218) and is a direct precursor to oxalate (B1200264), a compound implicated in the formation of kidney stones.[3][4] Dysregulation of glyoxylate metabolism is associated with metabolic disorders such as Primary Hyperoxaluria Type 1, a rare inherited disease characterized by excessive oxalate production.[5] Furthermore, elevated plasma glyoxylate levels have been identified as a potential early marker for Type 2 Diabetes.[6]
Accurate and sensitive detection of sodium glyoxylate in biological matrices such as plasma, urine, and tissue is crucial for diagnosing and monitoring diseases, understanding metabolic pathways, and for the development of therapeutic interventions. These application notes provide an overview and detailed protocols for several established analytical techniques for the quantification of this compound.
Analytical Techniques Overview
A variety of analytical methods are available for the detection of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include advanced chromatographic techniques, spectrophotometric assays, and capillary electrophoresis.
-
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS): These are highly sensitive and specific methods, often considered the gold standard for quantitative analysis. They can detect glyoxylate at very low concentrations (ng/mL levels) and can simultaneously measure related metabolites.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, typically coupled with UV or fluorescence detection, are robust and widely used. They often require a derivatization step to enhance the detection of glyoxylate.[7][8]
-
Spectrophotometric/Enzymatic Assays: These assays are based on the enzymatic conversion of glyoxylate, leading to the production of a chromophore or fluorophore that can be measured. They are well-suited for high-throughput screening.[9][10]
-
Capillary Electrophoresis (CE): CE offers a sensitive and reproducible method for determining glyoxylate levels, particularly in urine, and has the advantage of simultaneously detecting other anions.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical techniques used to detect glyoxylate in biological samples.
Table 1: Performance Characteristics of Chromatographic and Electrophoretic Methods
| Technique | Sample Matrix | Derivatization Agent | Detection Limit | Limit of Quantification | Recovery Rate (%) | Reference |
| LC-MS/MS | General | - | 0.1 ng/mL | - | 95 - 105 | [1] |
| GC-MS | General | - | 0.5 ng/mL | - | - | [1] |
| HPLC-Fluorescence | Rat Liver | 2,4-Dinitrophenylhydrazine & o-Phenylenediamine | ~10 pmol per injection | - | - | [8] |
| HPLC-UV | Plasma | Phenylhydrazine (B124118) | 0.3 µmol/L | - | 102.0 ± 7.3 | [7] |
| Capillary Electrophoresis | Rat Urine | - | - | - | 98.82 ± 12.81 | [3][4] |
| Ion Chromatography | - | - | 14.3 µmol/mmol creatinine | 28.7 µmol/mmol creatinine | - | [5] |
Table 2: Glyoxylate Concentrations in Biological Samples
| Sample Type | Condition | Concentration | Method | Reference |
| Rat Urine | Control | 43.1 ± 14.7 µmol/L | Capillary Electrophoresis | [3][4] |
| Rat Urine | 10 mg Glyoxylate Administered | 722.8 ± 165.5 µmol/L | Capillary Electrophoresis | [3][4] |
| Rat Urine | 20 mg Glyoxylate Administered | 1290.0 ± 470.8 µmol/L | Capillary Electrophoresis | [3][4] |
| Rat Liver | Fasted | ~5 nmol/g wet weight | HPLC-Fluorescence | [8] |
| Human Plasma | Adults (Normal) | ~8 µM (for glycolate (B3277807), a related metabolite) | Spectrophotometry | [11] |
Key Metabolic Pathway
The glyoxylate cycle is a critical metabolic pathway, particularly in plants and microorganisms. In animals, glyoxylate is an important intermediate in amino acid metabolism and a precursor to oxalate.
Caption: Simplified metabolic pathways involving glyoxylate.
Experimental Protocols
Protocol 1: LC-MS/MS for Glyoxylate Quantification in Plasma
This protocol is based on the high-sensitivity method offered by Creative Proteomics.[1]
1. Objective: To accurately quantify the concentration of this compound in plasma samples.
2. Materials:
-
Plasma samples collected in EDTA tubes.
-
Internal Standard (e.g., isotope-labeled glyoxylic acid).
-
Acetonitrile (B52724) (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Centrifuge tubes.
-
LC-MS/MS system (e.g., Thermo Fisher Q Exactive HF-X).
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of pre-chilled acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate glyoxylate from other components.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operate in negative ion mode using selected reaction monitoring (SRM) for glyoxylate and the internal standard.
5. Data Analysis:
-
Construct a calibration curve using standards of known glyoxylate concentrations.
-
Quantify glyoxylate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
Protocol 2: Spectrophotometric Assay for Glyoxylate in Urine
This protocol is adapted from an enzymatic assay for the determination of glycolate, where glyoxylate is a key intermediate.[11][12]
1. Objective: To determine the concentration of glyoxylate in urine samples using a colorimetric assay.
2. Principle: Glyoxylate reacts with phenylhydrazine to form glyoxylate phenylhydrazone. This product is then oxidized by potassium ferricyanide (B76249) (K₃Fe(CN)₆) in the presence of excess phenylhydrazine to produce the intensely colored 1,5-diphenylformazan, which can be measured spectrophotometrically at 515 nm.
3. Materials:
-
Urine samples.
-
Phenylhydrazine hydrochloride solution (~5 mM).
-
Potassium ferricyanide (K₃Fe(CN)₆) solution.
-
Activated charcoal (stearate-deactivated).
-
Spectrophotometer.
-
Centrifuge.
4. Sample Preparation:
-
To remove endogenous keto and aldehyde acids, treat urine samples with phenylhydrazine and activated charcoal.
-
Incubate an aliquot of the urine sample with approximately 5 mM phenylhydrazine.
-
Add stearate-deactivated activated charcoal, mix, and then centrifuge to remove the charcoal and the bound phenylhydrazones.
-
Use the resulting supernatant for the assay.
5. Assay Procedure:
-
Prepare a reaction mixture containing the pre-treated urine sample.
-
Add phenylhydrazine solution and incubate to allow the formation of glyoxylate phenylhydrazone.
-
Add K₃Fe(CN)₆ solution to initiate the color-forming reaction.
-
Measure the absorbance of the resulting 1,5-diphenylformazan at 515 nm.
-
Quantify the glyoxylate concentration by comparing the absorbance to a standard curve prepared with known concentrations of glyoxylate.
Protocol 3: Capillary Electrophoresis for Glyoxylate in Urine
This protocol is based on a method for the determination of urinary glyoxylate in rats.[3][4]
1. Objective: To measure the concentration of glyoxylate in urine using capillary electrophoresis.
2. Materials:
-
Urine samples.
-
Electrolyte solution: 5 mmol/L pyridinedicarboxylic acid and 0.5 mmol/L cetyltrimethylammonium bromide (pH adjusted to 5.6 or 11.0).
-
Capillary electrophoresis system with a UV detector.
3. Sample Preparation:
-
Urine samples may require minimal preparation, such as dilution and centrifugation to remove particulate matter.
4. Capillary Electrophoresis Conditions:
-
Capillary: Fused silica (B1680970) capillary.
-
Electrolyte: 5 mmol/L pyridinedicarboxylic acid and 0.5 mmol/L cetyltrimethylammonium bromide.
-
Separation Voltage: Applied voltage as optimized for the instrument.
-
Detection: UV detection at a suitable wavelength.
5. Data Analysis:
-
Identify the glyoxylate peak based on its migration time compared to a standard.
-
Quantify the concentration based on the peak area relative to a calibration curve. This method demonstrated good reproducibility with intra-assay and inter-assay coefficients of variation ranging from 1.38% to 6.69%.[3][4]
Conclusion
The choice of analytical technique for this compound detection depends on the specific requirements of the study, including the biological matrix, the required sensitivity and specificity, and the available instrumentation. For highly sensitive and specific quantification, LC-MS/MS is the preferred method. HPLC offers a robust and reliable alternative, while enzymatic spectrophotometric assays are suitable for higher throughput applications. Capillary electrophoresis provides an efficient method for analysis in urine samples. The protocols outlined in these application notes provide a foundation for researchers to develop and validate their own assays for the determination of this compound in various biological samples.
References
- 1. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. This compound | C2HNaO3 | CID 23662273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glyoxylate determination in rat urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple, fast and inexpensive quantification of glycolate in the urine of patients with primary hyperoxaluria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. High-performance liquid chromatographic determination of plasma glycolic acid in healthy subjects and in cases of hyperoxaluria syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of glyoxylate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1934604A1 - Materials and methods for assaying for glyoxylate - Google Patents [patents.google.com]
- 10. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
step-by-step guide for sodium glyoxylate purification by crystallization
[Shanghai, China – December 19, 2025] – For researchers, scientists, and professionals in drug development, achieving high-purity sodium glyoxylate (B1226380) is a critical step in various synthetic pathways. This application note provides a detailed, step-by-step guide for the purification of sodium glyoxylate via crystallization, a robust and scalable method for obtaining high-purity crystalline product. The following protocols for cooling and anti-solvent crystallization are designed to be readily implemented in a laboratory setting.
Introduction
This compound serves as a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its purity can significantly impact the yield and quality of the final product. Crystallization is a widely employed technique for the purification of solid compounds, leveraging differences in solubility between the target compound and impurities. This guide outlines two primary methods for the crystallization of this compound: cooling crystallization from an aqueous solution and anti-solvent crystallization.
Data Presentation
The efficiency of a crystallization process is determined by its yield and the purity of the final product. The following tables provide a summary of expected quantitative data based on the protocols described herein.
Table 1: Expected Yield and Purity from Cooling Crystallization
| Parameter | Value |
| Starting Purity | ~90% |
| Final Purity | >98% |
| Expected Yield | 80-90% |
Table 2: Key Parameters for Cooling Crystallization
| Parameter | Value |
| Initial Concentration | 40-50% (w/v) in Water |
| pH of Solution | 6.5 - 7.5 |
| Cooling Temperature | -5°C to 5°C |
| Cooling Rate | 5-10°C per hour |
| Washing Solvent | Ice-cold deionized water |
Table 3: Expected Yield and Purity from Anti-Solvent Crystallization
| Parameter | Value |
| Starting Purity | ~90% |
| Final Purity | >99% |
| Expected Yield | 85-95% |
Table 4: Key Parameters for Anti-Solvent Crystallization
| Parameter | Value |
| Solvent | Water |
| Anti-Solvent | Isopropanol or Acetone |
| Solvent to Anti-Solvent Ratio | 1:2 to 1:4 (v/v) |
| Temperature | Room Temperature (20-25°C) |
| Washing Solvent | Respective Anti-Solvent |
Experimental Protocols
The following are detailed methodologies for the purification of this compound by crystallization.
Method 1: Cooling Crystallization from Aqueous Solution
This method is suitable for purifying this compound when it is already in an aqueous solution or can be readily dissolved in water.
Materials:
-
Crude this compound
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Beaker or flask
-
Stirring plate and stir bar
-
pH meter
-
Controlled temperature bath or refrigerator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Prepare a concentrated solution of crude this compound in deionized water. A concentration of 40-50% (w/v) is a good starting point. Gentle heating and stirring can aid in dissolution.
-
pH Adjustment: Cool the solution to room temperature and measure the pH. Adjust the pH to a range of 6.5-7.5 using a dilute solution of NaOH or HCl.[1] This step is crucial as the solubility of this compound and its impurities can be pH-dependent.
-
Cooling and Crystallization: Place the solution in a controlled temperature bath. Gradually cool the solution to a temperature between -5°C and 5°C.[1] A slow cooling rate of 5-10°C per hour is recommended to promote the formation of larger, purer crystals. Agitation during cooling can also be beneficial.
-
Crystal Maturation: Once the target temperature is reached, allow the solution to stand for several hours to allow for complete crystallization.
-
Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent to avoid significant product loss.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 50°C to prevent decomposition, or in a desiccator over a suitable drying agent.
Method 2: Anti-Solvent Crystallization
This method is particularly effective for achieving high purity and can be faster than cooling crystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Isopropanol or Acetone (as anti-solvent)
-
Beaker or flask
-
Stirring plate and stir bar
-
Dropping funnel or syringe pump
-
Büchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at room temperature to create a saturated or near-saturated solution.
-
Anti-Solvent Addition: While vigorously stirring the aqueous solution, slowly add the anti-solvent (isopropanol or acetone). The anti-solvent should be added dropwise or at a slow, constant rate using a syringe pump. A typical solvent to anti-solvent volume ratio is between 1:2 and 1:4.
-
Precipitation: As the anti-solvent is added, the solubility of this compound will decrease, leading to its precipitation out of the solution.
-
Digestion: After the complete addition of the anti-solvent, continue to stir the resulting slurry for at least one hour at room temperature. This "digestion" period allows for the crystal size and morphology to stabilize.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the anti-solvent used for the precipitation to remove the mother liquor.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound by crystallization.
Caption: Workflow for this compound Purification.
Conclusion
The choice between cooling and anti-solvent crystallization will depend on the specific impurities present, the available equipment, and the desired final purity and crystal size. Both methods, when performed with care, can yield high-purity this compound suitable for demanding applications in research and development. It is recommended to perform small-scale trials to optimize the parameters for a specific batch of crude this compound.
References
Application Notes and Protocols: The Use of Sodium Glyoxylate in Metabolic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glyoxylate (B1226380) is a key intermediate in several metabolic pathways and serves as a critical tool for researchers studying cellular metabolism, enzyme kinetics, and metabolic disorders. Its central role in the glyoxylate cycle, a crucial anabolic pathway in many organisms, makes it an indispensable substrate for investigating carbon metabolism.[1][2] Furthermore, its involvement in amino acid metabolism and its potential as a biomarker for metabolic diseases like type 2 diabetes underscore its importance in biomedical research.[3] These application notes provide detailed protocols and quantitative data to facilitate the use of sodium glyoxylate in metabolic pathway research.
I. The Glyoxylate Cycle: A Central Hub for Carbon Metabolism
The glyoxylate cycle is an anabolic pathway that enables organisms such as bacteria, fungi, protists, and plants to synthesize carbohydrates from two-carbon compounds like acetate.[1][2] This cycle is a modification of the tricarboxylic acid (TCA) cycle, bypassing the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms for biosynthesis.[1] The two key enzymes unique to the glyoxylate cycle are isocitrate lyase (ICL) and malate (B86768) synthase (MS).[1][2]
A. Signaling Pathway Diagram
Caption: The Glyoxylate Cycle Pathway.
B. Key Enzymes and Quantitative Data
The activity of ICL and MS is fundamental to the functioning of the glyoxylate cycle. This compound is a product of the ICL reaction and a substrate for the MS reaction, making it central to assays for both enzymes.
| Enzyme | Organism | Substrate(s) | Product(s) | KM (µM) | kcat (s-1) | Reference |
| Isocitrate Lyase (ICL1) | Mycobacterium tuberculosis | DL-Isocitrate | Glyoxylate, Succinate | 290 ± 10 | 4.3 ± 0.1 | [4] |
| Malate Synthase (MS) | Mycobacterium tuberculosis | Glyoxylate, Acetyl-CoA | Malate, CoA | 30 ± 2 (Glyoxylate) | 1.8 ± 0.1 | [5][6] |
| 25 ± 2 (Acetyl-CoA) | [5][6] |
II. Experimental Protocols
A. Enzyme Assays
This protocol measures the production of glyoxylate from isocitrate. The glyoxylate formed is reacted with phenylhydrazine (B124118) to form a phenylhydrazone, which can be measured spectrophotometrically.
Materials:
-
This compound (for standard curve)
-
DL-Isocitric acid, trisodium (B8492382) salt
-
Phenylhydrazine hydrochloride
-
Imidazole (B134444) buffer (50 mM, pH 6.8 at 30°C)
-
Magnesium chloride (MgCl2) solution (50 mM)
-
Ethylenediaminetetraacetic acid (EDTA) solution (10 mM)
-
Purified isocitrate lyase or cell lysate containing ICL
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a standard curve: Prepare a series of known concentrations of this compound in imidazole buffer.
-
Reaction Mixture: In a cuvette, prepare the following reaction mixture:
-
500 µL Imidazole buffer (50 mM, pH 6.8)
-
100 µL MgCl2 solution (50 mM)
-
100 µL EDTA solution (10 mM)
-
100 µL Phenylhydrazine HCl solution (40 mM)
-
100 µL DL-Isocitric acid solution (10 mM)
-
-
Equilibration: Mix by inversion and equilibrate the mixture to 30°C in a thermostatted spectrophotometer.
-
Initiate Reaction: Add 100 µL of the enzyme solution to the cuvette, mix quickly, and start monitoring the absorbance at 324 nm for 5-10 minutes.[7]
-
Calculate Activity: The rate of increase in absorbance is proportional to the rate of glyoxylate formation. Use the molar extinction coefficient of the glyoxylate-phenylhydrazone complex (17,000 M-1cm-1) to calculate the enzyme activity.[8] One unit of ICL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glyoxylate per minute under the specified conditions.[7]
This protocol measures the consumption of acetyl-CoA in the presence of glyoxylate. The release of Coenzyme A (CoA) is monitored using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product.[9]
Materials:
-
This compound monohydrate
-
Acetyl-CoA, sodium salt
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Imidazole buffer (50 mM, pH 8.0 at 30°C)
-
Magnesium chloride (MgCl2) solution (100 mM)
-
Purified malate synthase or cell lysate containing MS
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Mixture: In a cuvette, prepare the following reaction mixture:
-
600 µL Imidazole buffer (50 mM, pH 8.0)
-
100 µL MgCl2 solution (100 mM)
-
100 µL DTNB solution (2 mM in 95% ethanol)
-
100 µL Acetyl-CoA solution (2.5 mM)
-
100 µL this compound solution (10 mM)
-
-
Equilibration: Mix by inversion and equilibrate to 30°C.
-
Initiate Reaction: Add 100 µL of the enzyme solution, mix, and monitor the increase in absorbance at 412 nm.[9]
-
Calculate Activity: The rate of increase in absorbance corresponds to the rate of CoA release. Use the molar extinction coefficient of the TNB product (13,600 M-1cm-1) to calculate the enzyme activity. One unit of malate synthase activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute.[9]
B. Quantification of Glyoxylate in Biological Samples
This protocol describes an enzyme-coupled spectrophotometric assay for the sensitive detection of glyoxylate.[10]
Materials:
-
This compound (for standard curve)
-
Malate Synthase (MS)
-
Malate Dehydrogenase (MDH)
-
Acetyl-CoA
-
NAD+
-
Tetrazolium salt (e.g., INT)
-
Diaphorase
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Microplate reader
Procedure:
-
Prepare a standard curve with known concentrations of this compound.
-
Prepare the reaction cocktail containing Tris-HCl buffer, Acetyl-CoA, NAD+, INT, diaphorase, MS, and MDH.
-
Add the sample or standard to the wells of a microplate.
-
Add the reaction cocktail to each well to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength for the formazan (B1609692) product (e.g., 492 nm for INT).
-
Quantify glyoxylate concentration by comparing the sample absorbance to the standard curve.
III. Advanced Applications
A. Metabolic Flux Analysis (MFA) using 13C-Labeled Glyoxylate
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[11][12][13] By using 13C-labeled substrates, such as [1,2-13C]glyoxylate, researchers can trace the path of carbon atoms through the metabolic network.
Workflow for 13C-MFA:
-
Cell Culture: Grow cells on a medium containing a 13C-labeled substrate (e.g., 13C-acetate, which will be converted to 13C-acetyl-CoA and subsequently can lead to labeled glyoxylate).
-
Metabolite Extraction: Harvest cells at a metabolic steady state and extract intracellular metabolites.
-
Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis: Analyze the isotopic labeling patterns of key metabolites.
-
Computational Modeling: Use the labeling data along with a stoichiometric model of the metabolic network to calculate the intracellular fluxes.
This technique provides a detailed quantitative picture of cellular metabolism and can be used to identify metabolic bottlenecks or to understand the effects of genetic modifications.[3][12]
Caption: Workflow for 13C-Metabolic Flux Analysis.
B. This compound in Drug Development
The glyoxylate cycle is essential for the survival of many pathogenic microorganisms, including Mycobacterium tuberculosis, but is absent in mammals.[6][8] This makes the enzymes of the glyoxylate cycle, particularly ICL and MS, attractive targets for the development of new antimicrobial drugs. This compound is a key reagent in the high-throughput screening of potential inhibitors for these enzymes.
IV. Other Metabolic Roles of Glyoxylate
Beyond the glyoxylate cycle, glyoxylate is involved in other significant metabolic processes.
-
Amino Acid Metabolism: Glyoxylate can be transaminated to form glycine.[14]
-
Photorespiration in Plants: Glyoxylate is an intermediate in the photorespiratory pathway.
-
Primary Hyperoxaluria: In humans, defects in glyoxylate metabolism can lead to the overproduction of oxalate, resulting in the genetic disorder primary hyperoxaluria.[12] Studies on glyoxylate metabolism in cell lines like HepG2 are crucial for understanding this disease.[15]
-
Substrate for Lactate (B86563) Dehydrogenase: Glyoxylate can serve as a substrate for lactate dehydrogenase (LDH), which is relevant in certain metabolic contexts and for in vitro assays.[16]
Conclusion
This compound is a versatile and indispensable tool for researchers in the fields of biochemistry, microbiology, plant science, and drug development. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound to investigate a wide range of metabolic pathways and to advance our understanding of cellular function in health and disease.
References
- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 2. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. Glycolate and glyoxylate metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glyoxylate as a substrate for lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of Sodium Glyoxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the electrochemical synthesis of sodium glyoxylate (B1226380), a versatile building block in the pharmaceutical and fine chemical industries. The primary method outlined is the electrochemical reduction of oxalic acid to glyoxylic acid, followed by neutralization to yield the sodium salt. This approach offers a potentially greener and more controlled alternative to traditional chemical oxidation or reduction methods.
Overview of the Electrochemical Process
The electrochemical synthesis of sodium glyoxylate is a two-step process:
-
Electrochemical Reduction: Oxalic acid is reduced at the cathode of an electrolytic cell to form glyoxylic acid. This step is crucial for achieving high selectivity and yield.
-
Neutralization: The resulting glyoxylic acid solution is neutralized with a sodium base, such as sodium hydroxide (B78521), to produce this compound.
Key advantages of this electrochemical approach include the use of electrons as a clean reagent, milder reaction conditions, and the potential for continuous operation.
Experimental Setup and Components
A typical experimental setup for the electrochemical synthesis of glyoxylic acid involves a divided electrolytic cell to prevent the oxidation of the product at the anode.
-
Electrolytic Cell: A divided H-type cell or a filter press-type flow cell is recommended.[1][2] A cation exchange membrane, such as Nafion, is commonly used to separate the cathodic and anodic compartments.[1][2]
-
Cathode (Working Electrode): High-purity lead (Pb) foil or lead alloys are the most effective cathode materials due to their high hydrogen overpotential, which favors the reduction of oxalic acid over hydrogen evolution.[1][3][4][5][6][7][8]
-
Anode (Counter Electrode): A dimensionally stable anode, such as platinum (Pt) or lead dioxide (PbO₂), is suitable for the oxygen evolution reaction that occurs in the anode compartment.[1]
-
Reference Electrode: An Ag/AgCl or Saturated Calomel Electrode (SCE) can be placed in the cathodic compartment to monitor the cathode potential.
-
Power Supply: A potentiostat/galvanostat is required to control either the cell potential or the current density.
-
Electrolytes:
-
Temperature Control: The reaction is often carried out at low temperatures to improve selectivity.[4][8] A cooling bath or a jacketed cell is recommended.
Detailed Experimental Protocol
This protocol describes the batch synthesis of glyoxylic acid in a divided H-type electrolytic cell, followed by its conversion to this compound.
Part A: Electrochemical Reduction of Oxalic Acid
-
Electrode Preparation:
-
Cut a piece of lead foil to the desired dimensions (e.g., 2 cm x 2 cm).
-
Degrease the lead foil by sonicating in ethanol (B145695) for 10 minutes.
-
Chemically etch the surface by immersing it in a dilute nitric acid solution (e.g., 20%) for 1-2 minutes, followed by thorough rinsing with deionized water.[2]
-
Prepare the anode (e.g., platinum mesh) by cleaning it in a similar manner.
-
-
Cell Assembly:
-
Assemble the H-type cell with the cation exchange membrane separating the two compartments.
-
Place the prepared lead cathode and the anode in their respective compartments.
-
If using a reference electrode, position its tip close to the cathode surface.
-
-
Electrolyte Preparation:
-
Electrolysis:
-
Fill the cathodic and anodic compartments with their respective electrolytes.
-
Purge both compartments with an inert gas (e.g., nitrogen or argon) for 30 minutes before and during the electrolysis to remove dissolved oxygen.[2]
-
Connect the electrodes to the potentiostat/galvanostat.
-
Perform the electrolysis at a constant current density, typically ranging from -50 mA/cm² to -500 mA/cm².[2][3][5][7]
-
Maintain the temperature of the cell at a low value (e.g., 10-20 °C) using a cooling bath.
-
Continue the electrolysis for a predetermined time or until a specific amount of charge has passed. The reaction progress can be monitored by periodically taking samples from the catholyte and analyzing for the concentration of oxalic acid and glyoxylic acid using techniques like HPLC.
-
Part B: Synthesis of this compound
-
Neutralization:
-
After the electrolysis is complete, carefully transfer the catholyte solution containing glyoxylic acid to a separate beaker.
-
While stirring, slowly add a freshly prepared aqueous solution of sodium hydroxide (e.g., 7.2 M) to the glyoxylic acid solution.[9]
-
Monitor the pH of the solution and continue adding the NaOH solution until a neutral pH (around 7.0) is reached. The neutralization reaction is exothermic, so it's advisable to cool the beaker in an ice bath.[9]
-
-
Isolation and Purification (Optional):
-
The resulting solution contains this compound. If unreacted oxalic acid is present, it will be converted to sodium oxalate, which has lower solubility and may precipitate out.
-
The this compound solution can be concentrated under reduced pressure to obtain a more concentrated solution or a solid product after complete evaporation.[10]
-
Further purification can be achieved by techniques such as recrystallization.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the electrochemical reduction of oxalic acid to glyoxylic acid.
| Parameter | Value | Electrode System | Electrolyte/Conditions | Reference |
| Chemical Yield | 80.04% ± 2.34 | Pb cathode, PbO₂ anode | Aqueous oxalic acid, non-crosslinked sulfonated polystyrene membrane | [1] |
| Selectivity | 99.42% ± 4.87 | Pb cathode, PbO₂ anode | Aqueous oxalic acid, non-crosslinked sulfonated polystyrene membrane | [1] |
| Conversion | 81% | Pb foil cathode | 0.5 M oxalic acid, flow cell | [5][7] |
| Current Density | -300 mA/cm² | Pb foil cathode | 0.5 M oxalic acid | [3] |
| Faradaic Efficiency | 59% (for subsequent glycine (B1666218) synthesis) | Pb foil cathode | 0.5 M oxalic acid | [3][5][7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the electrochemical synthesis of this compound.
Electrochemical Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
Safety Precautions
-
Handle all chemicals, especially acids and bases, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, particularly when handling volatile chemicals or performing electrolysis, which can generate gases.
-
Lead and its compounds are toxic. Handle lead electrodes with care and dispose of them according to institutional guidelines.
-
Ensure that the electrical connections to the potentiostat/galvanostat are secure to prevent short circuits.
By following these guidelines, researchers can safely and effectively synthesize this compound through an electrochemical route, opening avenues for further research and development in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - EES Catalysis (RSC Publishing) [pubs.rsc.org]
- 4. US5395488A - Electrochemical process for reducing oxalic acid to glyoxylic acid - Google Patents [patents.google.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. "Studies on the Mechanism of Electroreduction of Oxalic Acid" by Yu-zhan LI, Xin Liu et al. [jelectrochem.xmu.edu.cn]
- 7. Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00016E [pubs.rsc.org]
- 8. CA2096901A1 - Electrochemical process for reducing oxalic acid to glyoxylic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
Application Note: Protocol for Monitoring Sodium Glyoxylate Reaction Progress by TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique used to monitor the progress of chemical reactions. This application note provides a detailed protocol for monitoring reactions involving sodium glyoxylate (B1226380), a key building block in the synthesis of various pharmaceutical compounds. As a representative example, this protocol will focus on the reductive amination of sodium glyoxylate to form the amino acid glycine (B1666218). The method allows for the qualitative assessment of the consumption of the starting material and the formation of the product, enabling real-time reaction optimization and endpoint determination.
Principle of the Method
The progress of the reaction is monitored by separating the components of the reaction mixture on a silica (B1680970) gel TLC plate. A polar mobile phase is used to develop the plate, and the separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. This compound, being a polar α-keto acid, and glycine, a polar amino acid, will exhibit different retention factors (Rf). By spotting the starting material, a co-spot, and the reaction mixture at various time points, one can visualize the disappearance of the starting material spot and the appearance of the product spot. Specific staining agents are used for visualization as these compounds are not typically UV-active.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
This compound: (Starting Material, SM)
-
Reaction Product: e.g., Glycine
-
Mobile Phase Solvents:
-
n-Butanol
-
Glacial Acetic Acid
-
Deionized Water
-
-
Visualization Reagents:
-
Potassium Permanganate (KMnO₄) Stain:
-
1.5 g KMnO₄
-
10 g K₂CO₃
-
0.25 g NaOH
-
200 mL Water
-
-
Ninhydrin (B49086) Stain:
-
0.2 g Ninhydrin
-
100 mL Ethanol or n-Butanol
-
-
-
Apparatus:
-
TLC developing chamber
-
Capillary tubes or micropipettes for spotting
-
Forceps
-
Heat gun or hot plate
-
Fume hood
-
Experimental Protocol
4.1 Preparation of the Mobile Phase Prepare a mobile phase consisting of n-Butanol : Acetic Acid : Water in a 4:1:1 (v/v/v) ratio.[1][2] Mix the solvents thoroughly in a beaker and pour into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside the chamber, wetting it with the mobile phase, and cover the chamber with its lid to allow the atmosphere to saturate for at least 15-20 minutes before plate development.
4.2 Preparation of Samples for Spotting
-
Starting Material (SM): Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of ~1-2 mg/mL.
-
Reaction Mixture (Rxn): Withdraw a small aliquot (a few microliters) from the reaction vessel at desired time points (e.g., t=0, 1h, 2h, etc.). Dilute the aliquot with a small amount of a suitable solvent if the reaction mixture is too concentrated.
4.3 TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Using a capillary tube, carefully spot a small amount of the prepared starting material solution onto the 'SM' lane.
-
Spot the 'Rxn' lane with the diluted reaction mixture.
-
For the 'Co' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Ensure the spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.
4.4 Development of the TLC Plate
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline with the spots is above the level of the mobile phase.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front reaches approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood. A heat gun on a low setting can be used to expedite drying. It is crucial to remove all traces of acetic acid from the mobile phase before staining.
4.5 Visualization Since both the reactant and the product are not strongly UV-active, chemical staining is required. A two-stain process is recommended for clear differentiation.
-
Primary Visualization (Potassium Permanganate):
-
Quickly dip the dried TLC plate into the KMnO₄ stain solution or spray it evenly.
-
Gently warm the plate with a heat gun. Oxidizable compounds, including the aldehyde in this compound, will appear as yellow or brown spots against a purple background. The background will fade to pink and then yellow upon heating.[1][3] The starting material spot should be clearly visible.
-
-
Secondary Visualization (Ninhydrin):
-
After observing the KMnO₄ stain, proceed with the ninhydrin stain.
-
Dip or spray the plate with the ninhydrin solution.
-
Heat the plate carefully with a heat gun (typically at 110-120°C) for 3-5 minutes.[4]
-
Amino acids, such as the glycine product, will appear as distinctively colored spots (typically purple or pink).[5][6][7]
-
4.6 Data Analysis and Interpretation
-
Circle the visible spots with a pencil immediately after visualization, as colors can fade.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Monitor the reaction progress by observing the TLC plates from different time points. A successful reaction will show the gradual disappearance or decrease in the intensity of the starting material spot (visualized by KMnO₄) and a corresponding appearance and increase in the intensity of the product spot (visualized by ninhydrin). The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.
Data Presentation
The following table summarizes the expected TLC results for the reductive amination of this compound. Note that Rf values are illustrative and can vary based on the exact experimental conditions (temperature, chamber saturation, plate quality).[6][8][9]
| Compound | Abbreviation | Expected Rf Range (4:1:1 Butanol:AcOH:H₂O) | Visualization Method | Expected Appearance |
| This compound | SM | 0.4 - 0.6 | Potassium Permanganate (KMnO₄) | Yellow/brown spot on a light yellow/pink background. |
| Glycine | P | 0.2 - 0.4 | Ninhydrin | Purple/pink spot on a white background.[5][7] |
| Reaction Mixture | Rxn | KMnO₄ then Ninhydrin | Initially, only the SM spot is visible. As the reaction progresses, the SM spot fades, and the P spot appears and intensifies. |
Visualization Diagrams
The following diagram illustrates the experimental workflow for monitoring the reaction.
Caption: Workflow for monitoring a this compound reaction via TLC.
References
- 1. practical-science.com [practical-science.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Application of Sodium Glyoxylate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glyoxylate (B1226380) (C₂HNaO₃) is a key organic intermediate with significant applications in the agrochemical industry. While not typically used as a primary active ingredient in commercial agrochemical formulations, its principal role is as a crucial precursor in the synthesis of widely used herbicides, most notably glyphosate (B1671968). Furthermore, as a natural metabolite in the glyoxylate cycle in plants, its exogenous application has been a subject of research to understand its effects on plant physiology, particularly photosynthesis and nitrogen metabolism.
These application notes provide detailed protocols and data concerning the use of sodium glyoxylate in agrochemical development, focusing on its role as a synthetic intermediate and its influence on plant metabolic pathways.
Primary Application: Intermediate in Herbicide Synthesis
The most significant application of this compound in the agrochemical sector is as a starting material for the synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate.[1] Glyphosate is a broad-spectrum systemic herbicide that functions by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the biosynthesis of aromatic amino acids.[2]
Synthesis of Glyphosate from Glyoxylic Acid (this compound Precursor)
The following protocol outlines a common synthetic route to glyphosate using glyoxylic acid (which can be readily prepared from this compound by acidification). This process involves the condensation of a primary amine with glyoxylic acid, followed by reduction.[1][3]
Experimental Protocol: Synthesis of N-(Phosphonomethyl)glycine (Glyphosate)
Materials:
-
Aminomethylphosphonic acid
-
Glyoxylic acid hydrate (B1144303) (or an aqueous solution of this compound, acidified)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA) for pH adjustment
-
Palladium on carbon catalyst (10% Pd/C)
-
Hydrogen gas (H₂)
-
Deionized water
-
Hydrochloric acid (HCl) for hydrolysis (if starting from esters)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (three-necked flask, condenser, stirrer, etc.)
-
Hydrogenation apparatus
-
pH meter
-
Analytical equipment (e.g., HPLC) for product analysis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve aminomethylphosphonic acid and glyoxylic acid hydrate in deionized water. The molar ratio of aminomethylphosphonic acid to glyoxylic acid can be varied, but a ratio of approximately 1:1.1 is a common starting point.[3]
-
pH Adjustment: Adjust the pH of the resulting solution to a range of 6.0 to 8.0 by the dropwise addition of an aqueous solution of sodium hydroxide or triethylamine.[3] This step is crucial for optimizing the reaction yield.
-
Catalyst Addition: To the pH-adjusted solution, add 10% palladium on a carbon catalyst. The catalyst loading is typically in the range of 0.1-0.5% by weight of the reactants.
-
Hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. Purge the system with an inert gas (argon or nitrogen) before introducing hydrogen gas. Pressurize the reactor with hydrogen (the pressure can range from atmospheric to several atmospheres, depending on the apparatus) and maintain vigorous stirring.
-
Reaction Monitoring: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-70°C) for several hours (e.g., 3-5 hours).[3] The progress of the reaction can be monitored by techniques such as HPLC to determine the conversion of aminomethylphosphonic acid.
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
The resulting solution contains the sodium or triethylammonium (B8662869) salt of glyphosate.
-
To isolate glyphosate as the free acid, acidify the filtrate with hydrochloric acid to a low pH (e.g., pH 1-2).
-
Cool the acidified solution to induce crystallization of the N-(phosphonomethyl)glycine product.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
-
Analysis: The purity and yield of the synthesized glyphosate can be determined by analytical methods such as HPLC and NMR spectroscopy.[4]
Diagram of Glyphosate Synthesis Workflow
Caption: Workflow for the synthesis of glyphosate from this compound.
Secondary Application: Influence on Plant Metabolism
While not used as a commercial plant growth regulator, the exogenous application of this compound has been shown to influence key metabolic pathways in plants, particularly photosynthesis and photorespiration. These effects are generally inhibitory at higher concentrations and are primarily of interest for basic research into plant physiology.
Quantitative Data on Metabolic Effects
The following table summarizes the observed effects of glyoxylate on plant metabolism from various studies.
| Parameter | Plant/System | Glyoxylate Concentration | Observed Effect | Reference |
| CO₂ Fixation | Intact Spinach Chloroplasts | 50 µM (at pH 6.0) | 50% inhibition | [3][5] |
| CO₂ Fixation | Intact Spinach Chloroplasts | 10 mM | Inhibition | [3][6] |
| Ribulose-1,5-bisphosphate Pool | Intact Spinach Chloroplasts | 10 mM | Decreased to half of the control | [3] |
| Fructose-1,6-bisphosphate Pool | Intact Spinach Chloroplasts | 10 mM | Doubled compared to the control | [3] |
| CO₂ Incorporation into Glycolate and Glycine | Isolated Soybean Mesophyll Cells | Not specified | 71% inhibition | [7] |
| Net CO₂ Fixation | Isolated Soybean Mesophyll Cells | Not specified | Increased by up to 150% | [7] |
| Glycine Pool | Anabaena cylindrica (cyanobacterium) | Millimolar concentrations | 20-fold increase | [8] |
Experimental Protocol: Investigating the Metabolic Effects of this compound on Plant Cells
This protocol describes a laboratory-based experiment to assess the impact of this compound on the photosynthetic activity of isolated plant mesophyll cells.
Materials:
-
Healthy plant leaves (e.g., spinach, soybean)
-
Enzyme solution for cell isolation (e.g., cellulase, pectinase)
-
Osmoticum (e.g., sorbitol)
-
Buffer solution (e.g., HEPES)
-
This compound stock solution
-
Sodium bicarbonate (NaH¹⁴CO₃) solution (radiolabeled)
-
Liquid scintillation counter and vials
-
Growth chamber or incubator with controlled light and temperature
-
Microscope
-
Centrifuge
Procedure:
-
Isolation of Mesophyll Cells:
-
Sterilize the leaf surface.
-
Remove the lower epidermis of the leaves.
-
Incubate the peeled leaf sections in an enzyme solution to digest the cell walls and release the mesophyll cells.
-
Filter the resulting cell suspension to remove undigested tissue.
-
Wash the isolated cells by centrifugation and resuspend them in a suitable buffer containing an osmoticum.
-
Determine cell viability and concentration using a microscope and hemocytometer.
-
-
Treatment with this compound:
-
Aliquot the cell suspension into separate reaction vessels.
-
Add varying concentrations of this compound to the treatment groups. Include a control group with no this compound.
-
Pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes) under controlled light and temperature conditions.
-
-
Photosynthesis Assay:
-
Initiate the photosynthetic reaction by adding a known concentration of NaH¹⁴CO₃ to each reaction vessel.
-
Allow the reaction to proceed for a specific duration (e.g., 5-10 minutes).
-
Terminate the reaction by adding an acid (e.g., formic acid) to stop CO₂ fixation and remove any unincorporated ¹⁴CO₂.
-
-
Analysis of Metabolites:
-
Extract the metabolites from the cells (e.g., using a methanol-chloroform-water extraction).
-
Separate the metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the incorporation of ¹⁴C into various photosynthetic products (e.g., sugars, amino acids, organic acids) using liquid scintillation counting or autoradiography.
-
-
Data Analysis:
-
Calculate the rate of CO₂ fixation for each treatment group.
-
Compare the metabolite profiles of the control and this compound-treated cells to identify any significant changes.
-
Diagram of Experimental Workflow for Metabolic Effects
Caption: Experimental workflow for investigating the metabolic effects of this compound.
Signaling Pathways and Metabolic Interactions
Glyoxylate is a central molecule in the photorespiratory pathway and the glyoxylate cycle. Exogenous application of this compound can perturb the balance of these interconnected pathways.
Diagram of Glyoxylate's Metabolic Interactions
Caption: Interaction of exogenous glyoxylate with photorespiration and the Calvin cycle.
Conclusion
The application of this compound in agrochemical development is primarily centered on its role as a key intermediate in the synthesis of the herbicide glyphosate. While it is not directly used as an active ingredient in commercial agrochemical products, understanding its synthesis and its effects on plant metabolism is crucial for researchers in the field. The protocols and data presented here provide a foundation for further investigation into the synthesis of glyphosate and the complex metabolic responses of plants to glyoxylate.
References
- 1. US5578190A - Process for the preparation of glyphosate and glyphosate derivatives - Google Patents [patents.google.com]
- 2. CN101564037B - Herbicide synergist - Google Patents [patents.google.com]
- 3. Effects of Glyoxylate on Photosynthesis by Intact Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glyoxylate on photosynthesis by intact chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyoxylate and Glutamate Effects on Photosynthetic Carbon Metabolism in Isolated Chloroplasts and Mesophyll Cells of Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Glyoxylate on Photosynthesis and Photorespiration by Isolated Soybean Mesophyll Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyoxylate Induced Changes in the Carbon and Nitrogen Metabolism of the Cyanobacterium Anabaena cylindrica - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sodium Glyoxylate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of sodium glyoxylate (B1226380).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for sodium glyoxylate?
A1: this compound is typically synthesized by neutralizing glyoxylic acid with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate.[1] The main challenge lies in the efficient synthesis of the glyoxylic acid precursor. Key industrial methods for producing glyoxylic acid include:
-
Oxidation of Glyoxal (B1671930): Using oxidizing agents like nitric acid or employing cleaner catalytic methods.[1][2][3]
-
Electrochemical Reduction of Oxalic Acid: An effective method known for fewer side reactions, though it can be energy-intensive.[3][4][5]
-
Ozonolysis of Maleic Acid/Anhydride (B1165640): A route capable of producing high-purity glyoxylic acid with high yields.[3][6][7]
-
Enzymatic Oxidation of Glycolic Acid: A biocatalytic approach offering high selectivity under mild conditions.[8][9]
Q2: Which synthesis method generally achieves the highest yield?
A2: Several methods can achieve high yields under optimized conditions.
-
Neutralization of pre-synthesized glyoxylic acid is nearly quantitative, with yields often exceeding 95%.[1]
-
Ozonolysis of maleic acid derivatives can achieve glyoxylic acid yields of 90-95% or higher.[6][7][10]
-
Electrochemical reduction of oxalic acid can reach yields of approximately 80% with very high selectivity (around 99%).[11][12]
-
Nitric acid oxidation of glyoxal can produce yields of about 82%, but requires careful control to minimize side reactions.[2]
Q3: What are the most common byproducts, and how can they be minimized?
A3: Common byproducts depend on the synthesis route:
-
Oxalic Acid: A major byproduct in the nitric acid oxidation of glyoxal due to over-oxidation.[3] To minimize it, use a semi-continuous process with gradual addition of nitric acid to keep its concentration low and control the reaction temperature.[2]
-
Glycolic Acid: Can form during the electrochemical reduction of oxalic acid, especially at higher temperatures.[13] Maintaining a low electrolysis temperature (ideally below 18°C) is crucial for suppression.[13] It can also be a product of the Cannizzaro reaction of glyoxal in alkaline conditions.[14]
-
Formic Acid and Carbon Dioxide: These can be byproducts in the ozonolysis of maleic acid, particularly if the reaction is not well-controlled.[15][16]
Q4: How do I purify the final this compound product?
A4: Purification often involves crystallization. For reaction mixtures containing other organic acids, an effective method is to precipitate glyoxylic acid and oxalic acid as their calcium salts, separate them, and then convert the calcium glyoxylate to this compound through an ion exchange reaction.[5] Ion-exchange chromatography is also a powerful technique for separating glyoxylic acid from byproducts before neutralization.[1][17] For solutions produced via electrolysis, coupling the process with reverse osmosis can help concentrate the product and facilitate purification.[16]
Synthesis Pathway Overview
Caption: Primary synthesis routes to this compound.
Troubleshooting Guides
Route 1: Oxidation of Glyoxal with Nitric Acid
| Problem / Question | Possible Cause & Solution |
| Q: My yield is low, and I'm forming significant amounts of oxalic acid. | Cause: Over-oxidation of glyoxylic acid. This is common in this highly exothermic reaction.[3] Solution: 1. Control Reagent Addition: Implement a semi-continuous process by adding nitric acid dropwise to the glyoxal solution. This keeps the instantaneous concentration of nitric acid low.[2] 2. Temperature Control: Maintain a moderate reaction temperature, typically between 40°C and 60°C.[2] Higher temperatures can accelerate over-oxidation. 3. Use of Strong Acids: Carry out the oxidation in the presence of a non-oxidizing strong acid like hydrochloric or sulfuric acid. This can improve selectivity for glyoxylic acid.[2] |
| Q: The reaction is difficult to control and shows signs of thermal runaway. | Cause: The oxidation of glyoxal with nitric acid is highly exothermic.[3] Solution: 1. Slow Addition: Ensure a slow, controlled rate of nitric acid addition. 2. Efficient Cooling: Use a reactor with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated. 3. Dilution: While it may affect throughput, running the reaction at a slightly lower concentration can help manage the exotherm. |
Route 2: Electrochemical Reduction of Oxalic Acid
| Problem / Question | Possible Cause & Solution |
| Q: The primary byproduct is glycolic acid, which lowers my selectivity. | Cause: Further reduction of the desired glyoxylic acid to glycolic acid.[13] Solution: 1. Temperature Control: This is the most critical parameter. Operate the electrolysis at temperatures below +18°C, and preferably between +10°C and +18°C, to significantly suppress glycolic acid formation.[13] 2. Control Reaction Time: Glycolic acid formation increases with longer reaction times. Monitor the reaction progress and stop it once the optimal conversion of oxalic acid is achieved, before significant over-reduction occurs.[11][12] |
| Q: The reaction rate is slow, and the cathode appears to be losing activity. | Cause: Cathode deactivation or "fouling" is a known issue in this process.[5] Solution: 1. Cathode Material: Use cathodes with a high lead content (at least 50%), as they are effective for this reduction.[13] 2. Electrolyte Additives: The presence of salts of metals with a high hydrogen overpotential in the electrolysis solution can help maintain cathode activity.[13] 3. Avoid Rinsing with Nitric Acid: Unlike some electrochemical processes, periodic rinsing of the cathode with nitric acid is not recommended and can be dispensed with under proper operating conditions.[13] |
Route 3: Ozonolysis of Maleic Acid
| Problem / Question | Possible Cause & Solution |
| Q: The final yield is much lower than the theoretical 90%+, and I suspect side reactions. | Cause: Ozonolysis in water can lead to the formation of formic acid and CO₂, halving the potential yield.[15] The intermediate ozonides/hydroperoxides must be handled correctly. Solution: 1. Solvent Choice: Perform the ozonolysis in a lower alkanol like methanol, or in acetic/formic acid. This helps to form stable hydroperoxide compounds and hemiacetals in high yield (>95%).[6][10] 2. Low Temperature: Maintain a low reaction temperature, typically 10°C or less, with preferred temperatures at or below 0°C to improve selectivity.[15] 3. Efficient Reduction: After ozonolysis, the intermediate products must be reduced. Catalytic hydrogenation or reduction with agents like sulfur dioxide are effective methods to convert the intermediates to the final product.[15][18] |
Experimental Protocols
Protocol 1: Semicontinuous Oxidation of Glyoxal
This protocol is based on a high-yield process using nitric and hydrochloric acids.[2]
-
Reactor Setup: Charge a temperature-controlled reactor with an aqueous solution containing 15-20% glyoxal and 10-15% hydrochloric acid.
-
Heating: Heat the solution to the target reaction temperature (e.g., 40°C).
-
Oxidant Addition: Gradually add 45% nitric acid dropwise into the reactor over a period of 2.5 to 4 hours. Maintain the reaction temperature throughout the addition.
-
Digestion: After completing the nitric acid addition, continue to agitate the reaction mixture at the same temperature for an additional hour to ensure complete conversion.
-
Monitoring: Monitor the reaction progress by analyzing samples for residual glyoxal and the concentration of glyoxylic and oxalic acids.
-
Work-up: The resulting aqueous solution contains glyoxylic acid. This can be purified via ion exchange or other methods before neutralization.
-
Neutralization: Carefully add a solution of sodium hydroxide or sodium carbonate to the purified glyoxylic acid solution, adjusting the pH to between 3 and 6 to precipitate this compound.[17]
-
Isolation: Cool the slurry (e.g., to 5°C) to complete crystallization, then isolate the solid this compound by filtration. Wash the crystals with a small amount of cold water and dry under vacuum.[17]
Protocol 2: Electrochemical Reduction of Oxalic Acid
This protocol is based on optimized conditions for high selectivity.[12][13]
-
Cell Assembly: Assemble a divided or undivided electrolytic cell with a cathode containing at least 50% lead and a suitable anode (e.g., lead dioxide).
-
Electrolyte Preparation: Prepare an aqueous electrolysis solution of oxalic acid. The concentration should be carefully controlled.
-
Temperature Control: Cool the electrolysis cell to maintain a temperature between +10°C and +18°C. This is critical to prevent the formation of glycolic acid.[13]
-
Electrolysis: Apply a constant current density to the cell. The cell voltage will typically be between 1 V and 10 V.
-
Monitoring: Periodically sample the catholyte and analyze for oxalic acid, glyoxylic acid, and glycolic acid to determine conversion and selectivity.
-
Termination: Stop the electrolysis after the desired conversion is reached (e.g., after 150 minutes under certain conditions) to maximize glyoxylic acid yield before byproduct formation accelerates.[11]
-
Product Isolation: The resulting solution containing glyoxylic acid can be concentrated and purified. Neutralize with a sodium base to obtain this compound.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Precursor | Key Reagents/Conditions | Typical Yield | Advantages | Disadvantages |
| Nitric Acid Oxidation | Glyoxal | Nitric acid, HCl/H₂SO₄, 40-60°C | 80-87%[2] | Mature technology, high conversion. | Highly exothermic, environmental concerns (NOx), byproduct (oxalic acid) formation.[3] |
| Electrochemical Reduction | Oxalic Acid | Lead cathode, 10-18°C | ~81%[19] | High selectivity (>99%), clean process, mild conditions.[11] | High energy consumption, potential cathode deactivation.[5] |
| Ozonolysis | Maleic Acid | Ozone, Methanol/Acetic Acid, <0°C | >90%[6][15] | High yield and purity, can utilize maleic anhydride byproduct streams. | High initial investment for ozone generator, complex process.[16] |
| Enzymatic Oxidation | Glycolic Acid | Glycolate oxidase, Catalase, pH 7-10 | High[8] | Very high selectivity, environmentally benign, mild conditions. | Cost of enzymes, requires careful control of biological conditions.[9] |
Visualizations
Experimental Workflow: Glyoxal Oxidation
Caption: Workflow for this compound via glyoxal oxidation.
Troubleshooting Logic: Low Yield in Electrochemical Synthesis
Caption: Troubleshooting logic for electrochemical synthesis.
References
- 1. Buy this compound | 2706-75-4 [smolecule.com]
- 2. US4698441A - Process for producing glyoxylic acid - Google Patents [patents.google.com]
- 3. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 4. GLYOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106431885A - Method for Synthesizing Glyoxylic Acid by Ozonation of Maleic Anhydride Mixed Solvent - Google Patents [patents.google.com]
- 8. US5221621A - Production of glyoxylic acid from glycolic acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of oxalic acid to glyoxylic acid electrochemically using a selective non-crosslinked sulfonated polystyrene membrane [inis.iaea.org]
- 13. US5395488A - Electrochemical process for reducing oxalic acid to glyoxylic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Process for preparing glyoxylic acid - Patent 0293127 [data.epo.org]
- 16. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
- 17. US3872166A - Improvement in the recovery of glyoxylic acid - Google Patents [patents.google.com]
- 18. US3644508A - Process for the recovery of glyoxylic acid - Google Patents [patents.google.com]
- 19. Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00016E [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Aldol Condensation with Sodium Glyoxylate
Welcome to the technical support center for troubleshooting aldol (B89426) condensation reactions involving sodium glyoxylate (B1226380). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My aldol condensation reaction with sodium glyoxylate is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: When experiencing low or no product formation, it's crucial to systematically review your reaction setup and reagents. Start by verifying the quality and concentration of your reagents, especially the base catalyst, as its effectiveness is critical for the deprotonation of the ketone.[1] Ensure that your solvent is of the appropriate grade and dry, as protic impurities can quench the enolate ion.[1] Finally, confirm that the reaction temperature and duration are suitable for the specific substrates being used. Some aldol condensations can be slow and may require extended reaction times or elevated temperatures to proceed to completion.[1]
Q2: I am observing the formation of multiple products alongside my desired aldol adduct. What are the likely side reactions?
A2: The formation of multiple products is a common challenge in crossed aldol condensations.[2] When both carbonyl partners have α-hydrogens, a mixture of four different products can form: two self-condensation products and two crossed-aldol products.[2] Since this compound does not have α-hydrogens, it can only act as the electrophile. However, the ketone partner can undergo self-condensation. To minimize this, a common strategy is to slowly add the ketone to a mixture of the this compound and the base.[1]
Q3: Can the concentration of the base affect the yield of my aldol condensation with this compound?
A3: Yes, the base concentration is a critical parameter. While a base is necessary to catalyze the reaction by generating the enolate, a concentration that is too high can promote side reactions.[3] For instance, in reactions involving aldehydes with α-hydrogens, a high base concentration can favor the Cannizzaro reaction.[3] Although this compound itself cannot undergo a Cannizzaro reaction, optimizing the base concentration is still important to favor the desired aldol pathway over other potential side reactions. It is advisable to start with a dilute base and optimize the concentration as needed.
Q4: What is the optimal temperature for an aldol condensation with this compound?
A4: Temperature plays a significant role in aldol condensations.[4] An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to product degradation and the formation of side products.[2] For the condensation of glyoxylic acid (the acidic form of this compound) with ketones, studies have shown that increasing the temperature from 60°C to 160°C can improve yields, but further increases to 180°C can lead to product degradation. The optimal temperature will depend on the specific ketone and reaction conditions used.
Q5: My product is an oil and is difficult to purify. What purification strategies can I use?
A5: The purification of oily products can be challenging. Common techniques include extraction, column chromatography, and distillation.[4] For the purification of the aldol adduct of this compound, which is a hydroxy keto-acid salt, purification might involve careful pH adjustment and extraction. Recrystallization from a suitable solvent system is also a common method for purifying solid aldol products and may be attempted if the oily product can be induced to crystallize.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
This is one of the most common issues and can often be resolved by systematically checking the reaction parameters.
Caption: Troubleshooting workflow for low or no reaction conversion.
This protocol is a starting point and may require optimization for specific applications.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in water.
-
Addition of Ketone: Add acetone (B3395972) (1.0-1.2 eq) to the solution.
-
Base Addition: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) (0.1-0.5 eq) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Purification: The product, sodium 4-hydroxy-2-oxopentanoate, is water-soluble. Purification may involve techniques such as extraction with an organic solvent to remove unreacted ketone, followed by methods like ion-exchange chromatography or crystallization if possible.
Issue 2: Formation of Multiple Products (Low Selectivity)
The presence of multiple spots on a TLC plate indicates the formation of side products, which can significantly lower the yield of the desired compound.
References
Technical Support Center: Optimization of Reaction Conditions for Sodium Glyoxylate Synthesis
Welcome to the technical support center for the synthesis of sodium glyoxylate (B1226380). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sodium glyoxylate?
A1: The primary methods for synthesizing this compound include:
-
Neutralization of Glyoxylic Acid: This is the most direct and common laboratory method, involving the reaction of glyoxylic acid with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate.[1]
-
Oxidation of Glyoxal (B1671930): A widely used industrial method where glyoxal is oxidized to glyoxylic acid, which is then neutralized.[1] Catalytic oxidation using agents like nano-gold on carbon (nano-Au/C) is a modern approach.
-
Electrochemical Synthesis: This method involves the electrochemical reduction of oxalic acid to glyoxylic acid, followed by neutralization.[1][2]
Q2: What is the Cannizzaro reaction, and why is it a concern in this compound synthesis?
A2: The Cannizzaro reaction is a disproportionation reaction of aldehydes that lack an alpha-hydrogen. In the context of this compound synthesis from glyoxal, high concentrations of a strong base can cause one molecule of glyoxal to be oxidized to glycolic acid and the other to be reduced, leading to the formation of byproducts and reducing the yield of the desired this compound.[3][4] Careful control of pH is crucial to minimize this side reaction.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: To optimize the yield, it is critical to control the following parameters:
-
pH: Maintaining the correct pH is crucial, especially in the oxidation of glyoxal, to prevent side reactions like the Cannizzaro reaction.
-
Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimal temperature ranges vary depending on the synthesis method.
-
Purity of Reactants: The use of high-purity starting materials is essential to avoid the introduction of impurities that can interfere with the reaction and complicate purification.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but excessively long times can lead to product degradation.
Q4: How can this compound be purified?
A4: Common purification methods for this compound include:
-
Crystallization: this compound can be crystallized from the reaction mixture, often by adjusting the pH and concentrating the solution.[5] Cooling the solution can also induce crystallization.
-
Ion Exchange Chromatography: This technique is effective for removing ionic impurities and for recovering glyoxylic acid from reaction byproducts, which can then be converted to this compound.[5]
-
Precipitation: In some methods, the product is first precipitated as a less soluble salt, such as calcium glyoxylate, which is then converted to this compound in a subsequent step.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Sub-optimal pH: Incorrect pH can lead to side reactions or incomplete conversion. | Carefully monitor and adjust the pH of the reaction mixture. For glyoxal oxidation, a pH range of 5-6 is often used for precipitation of calcium salts, while a pH of 3-6 is optimal for the crystallization of this compound from eluates.[5][6] |
| Incorrect Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures. | Optimize the reaction temperature. For instance, in the catalytic oxidation of glyoxal, a temperature of around 45°C has been found to be effective. | |
| Impure Reactants: Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts. | Use reactants of high purity and ensure solvents are dry and free of contaminants. | |
| Formation of Glycolic Acid (byproduct) | Cannizzaro Reaction: This is a common side reaction in the synthesis from glyoxal, favored by high pH. | Maintain the pH in a weakly acidic to neutral range during the oxidation of glyoxal. Avoid using highly concentrated strong bases. The intramolecular Cannizzaro reaction of glyoxal can occur even under relatively mild alkaline conditions.[3] |
| Presence of Oxalic Acid in the Final Product | Over-oxidation: In the oxidation of glyoxal, harsh conditions can lead to the formation of oxalic acid. | Use milder oxidizing agents or catalysts and carefully control the reaction time and temperature to prevent over-oxidation. |
| Incomplete Separation: Oxalic acid is a common impurity from the starting materials or as a byproduct. | Utilize purification methods that effectively separate oxalic acid, such as fractional crystallization or ion exchange chromatography. In electrochemical synthesis from oxalic acid, cooling the solution to -5°C to 0°C can be used to crystallize and remove unreacted oxalic acid.[2] | |
| Difficulty in Product Isolation/Crystallization | Highly Viscous Solution: High concentrations of impurities or byproducts can lead to a viscous reaction mixture, hindering crystallization. | Purify the crude product before crystallization, for example, by using ion exchange. Ensure the concentration of the solution is optimal for crystallization. |
| Incorrect Solvent System: The choice of solvent is critical for effective crystallization. | Experiment with different solvent systems. For this compound, crystallization is often carried out from an aqueous solution, sometimes with the addition of a miscible organic solvent like ethanol (B145695) to reduce solubility and induce precipitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Neutralization of Glyoxylic Acid
This is the most straightforward method, ideal for laboratory-scale synthesis when glyoxylic acid is available.
Materials:
-
Glyoxylic acid solution (e.g., 50% in water)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium bicarbonate (NaHCO₃)
-
pH meter or pH indicator strips
-
Stirring apparatus
-
Ethanol (optional, for precipitation)
Procedure:
-
In a reaction vessel, place the glyoxylic acid solution and begin stirring.
-
Slowly add the sodium hydroxide solution or sodium bicarbonate portion-wise to the glyoxylic acid solution.
-
Monitor the pH of the mixture continuously. Continue adding the base until the pH reaches approximately 7.
-
Once neutralized, the resulting solution is an aqueous solution of this compound.
-
To isolate the this compound, the water can be removed by evaporation under reduced pressure.
-
Alternatively, adding a solvent in which this compound is insoluble, such as ethanol, can induce precipitation.
-
The precipitated solid can then be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Protocol 2: Synthesis of this compound from Glyoxal via Oxidation and Precipitation
This protocol is based on the oxidation of glyoxal and subsequent isolation of the product as a calcium salt, which is then converted to the sodium salt.
Materials:
-
Glyoxal solution (e.g., 40% in water)
-
Oxidizing agent (e.g., nitric acid) or a catalyst system (e.g., nano-Au/C with oxygen)
-
Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂)
-
Sodium carbonate (Na₂CO₃)
-
Stirring and heating apparatus
-
Filtration setup
Procedure:
-
Oxidation of Glyoxal: In a suitable reactor, oxidize the glyoxal solution. If using a catalytic system, introduce the catalyst and sparge with oxygen while maintaining the optimal temperature and pH.
-
Precipitation of Calcium Glyoxylate: After the oxidation is complete, add calcium carbonate or calcium hydroxide to the reaction mixture with stirring until the pH is between 5 and 6. This will precipitate a mixture of calcium glyoxylate and calcium oxalate (B1200264).[6]
-
Filtration: Filter the precipitate and wash it with water.
-
Conversion to this compound: Resuspend the calcium salt mixture in water. Add a solution of sodium carbonate. A double displacement reaction will occur, precipitating calcium carbonate and leaving this compound in the solution.
-
Final Filtration and Isolation: Filter off the calcium carbonate. The resulting filtrate is an aqueous solution of this compound. The product can be isolated by evaporation of the solvent.
Protocol 3: Electrochemical Synthesis of this compound from Oxalic Acid
This method involves the controlled electrochemical reduction of oxalic acid.
Materials:
-
Electrolytic cell (divided or undivided) with a lead cathode and a suitable anode (e.g., DSA - Dimensionally Stable Anode)
-
Oxalic acid
-
Sulfuric acid (for the anolyte in a divided cell)
-
Sodium hydroxide solution
-
Power supply
-
Cooling system
Procedure:
-
Electrolysis:
-
Prepare the catholyte by dissolving oxalic acid in water (e.g., 6-12% by mass).[2]
-
If using a divided cell, the anolyte can be a sulfuric acid solution (e.g., 10%).[2]
-
Cool the electrolytic cell to the desired temperature (e.g., 15-25°C).[2]
-
Apply a constant current density (e.g., 1000 A/m²) and begin the electrolysis.[2]
-
-
Workup of the Catholyte:
-
After electrolysis, the catholyte will contain glyoxylic acid and unreacted oxalic acid.
-
Cool the solution to between -5°C and 0°C to crystallize the unreacted oxalic acid.[2]
-
Filter off the oxalic acid crystals.
-
-
Neutralization:
-
Take the filtrate containing glyoxylic acid and neutralize it to a pH of 6.5-7.5 with a sodium hydroxide solution.[2]
-
-
Purification and Isolation:
-
The resulting this compound solution may be further purified, for example, by removing sodium oxalate by cooling crystallization.
-
The final product can be obtained as a concentrated aqueous solution by evaporation of water under reduced pressure.[2]
-
Data and Visualization
Table 1: Optimized Reaction Conditions for Catalytic Oxidation of Glyoxal to Glyoxylic Acid
| Parameter | Optimal Value/Range | Reference |
| Catalyst | Nano-Au/C | |
| Au:Glyoxal Molar Ratio | 1:1000 | |
| Temperature | 45°C | |
| pH | 8.2 - 8.4 | |
| Oxidant | Oxygen |
Synthesis Workflow Diagrams
Caption: Overview of the main synthesis routes for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US3872166A - Improvement in the recovery of glyoxylic acid - Google Patents [patents.google.com]
- 6. RU2554514C1 - Method of obtaining glyoxylic acid sodium salt from products of glyoxal oxidation - Google Patents [patents.google.com]
Technical Support Center: Purification of Sodium Glyoxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sodium glyoxylate (B1226380) from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sodium glyoxylate reaction mixture?
A1: Common impurities depend on the synthetic route used.
-
From Glyoxal (B1671930) Oxidation: Unreacted glyoxal, glycolic acid, oxalic acid, and formic acid are common byproducts.[1]
-
From Electrochemical Reduction of Oxalic Acid: Unreacted oxalic acid and over-reduction products like glycolic acid can be present.[2]
-
From Neutralization of Glyoxylic Acid: Excess glyoxylic acid or the neutralizing base, as well as impurities present in the starting glyoxylic acid, may be found.[3]
Q2: Which purification method is best for my this compound sample?
A2: The optimal purification method depends on the scale of your experiment and the nature of the impurities.
-
Crystallization/Recrystallization: This is a powerful technique for removing small amounts of impurities from crystalline solids.[4][5] It is effective when the impurities have different solubility profiles from this compound.
-
Ion-Exchange Chromatography: This method is highly effective for separating ionic and charged molecules, such as organic acids and their salts.[3][6] It is particularly useful for removing other organic acid impurities. Strong base anion exchangers are very selective for glyoxylate anions.[3]
Q3: How can I assess the purity of my purified this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the purity of this compound.[7][8][9] Other methods include ion chromatography and spectrophotometric methods.[10]
Q4: What are the ideal storage conditions for purified this compound?
A4: Purified this compound should be stored in original, securely sealed containers in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials, such as oxidizing agents, and foodstuff containers.[11] The product is considered stable, and hazardous polymerization will not occur under proper storage conditions.[11]
Troubleshooting Guides
Crystallization & Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent). 2. The cooling process is too slow. 3. Nucleation has not been initiated. | 1. Concentrate the solution by boiling off some solvent and allow it to cool again. 2. Cool the solution in an ice bath to induce crystallization. 3. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 4. Add a seed crystal of pure this compound. |
| Oiling out (a liquid layer separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too rapid. 3. High concentration of impurities. | 1. Reheat the solution and add more solvent. 2. Allow the solution to cool more slowly. 3. Use a different solvent or a solvent mixture with a lower boiling point. |
| Low yield of crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The final cooling temperature is not low enough. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Cool the solution in an ice-water bath for a longer period. |
| Crystals are colored or appear impure. | 1. Impurities are co-crystallizing with the product. 2. Incomplete removal of colored impurities. | 1. Redissolve the crystals in a minimal amount of hot solvent and recrystallize. 2. Perform a hot filtration to remove insoluble impurities. 3. Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Ion-Exchange Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound does not bind to the column. | 1. Incorrect pH of the binding buffer. 2. High salt concentration in the sample. 3. The column is not properly equilibrated. | 1. For anion exchange, ensure the buffer pH is above the pKa of glyoxylic acid (around 3.3) to ensure a negative charge. 2. Desalt or dilute the sample to reduce the ionic strength. 3. Equilibrate the column with several column volumes of the binding buffer until the pH and conductivity of the eluate match the buffer. |
| Poor separation of this compound from other organic acids. | 1. The elution gradient is too steep. 2. Inappropriate choice of resin. 3. Overloading of the column. | 1. Use a shallower elution gradient to improve resolution. 2. Select a resin with a different selectivity. For example, a strong anion exchanger is highly selective for glyoxylate.[3] 3. Reduce the amount of sample loaded onto the column. |
| Low recovery of this compound. | 1. The elution conditions are not strong enough to desorb the product. 2. The product has precipitated on the column. | 1. Increase the salt concentration or change the pH of the elution buffer. 2. Ensure the buffer conditions maintain the solubility of this compound. |
| High backpressure. | 1. Clogging of the column with particulate matter. 2. The flow rate is too high. | 1. Filter the sample and buffers before use. 2. Clean the column according to the manufacturer's instructions. 3. Reduce the flow rate. |
Quantitative Data
The following table summarizes representative data for the purification of this compound from a reaction mixture obtained via the electrochemical reduction of oxalic acid, followed by neutralization.
| Parameter | Before Purification | After Crystallization |
| This compound Concentration | 12-15% | ~50% aqueous solution |
| Sodium Oxalate (B1200264) Concentration | 0.3-2.5% | 0.1-0.5% |
| Other Impurities | Present | Significantly Reduced |
| Overall Yield | - | >90% (of glyoxylate) |
Data synthesized from patent literature describing a specific process; actual results may vary depending on the starting material and specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol is adapted from a method for purifying this compound from a neutralized electrochemical reduction mixture of oxalic acid.[2]
1. Initial Impurity Reduction (Oxalate Removal): a. Cool the initial reaction mixture (containing this compound and sodium oxalate) to between -5°C and 0°C. b. Maintain this temperature to allow for the crystallization of sodium oxalate. c. Filter the cold solution to remove the precipitated sodium oxalate crystals.
2. Concentration of the Filtrate: a. The filtrate, now enriched in this compound, can be concentrated using reverse osmosis or vacuum evaporation. b. For vacuum evaporation, heat the solution to 29°C under a vacuum of 4 kPa.[2] c. Continue evaporation until the solution is significantly concentrated (e.g., to a 50% aqueous solution of this compound).[2]
3. Final Crystallization: a. Allow the concentrated this compound solution to cool to room temperature, and then further cool in an ice bath to induce crystallization. b. Collect the this compound crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold deionized water. d. Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
This protocol provides a general framework for the purification of this compound using a strong base anion exchange resin.
1. Resin Selection and Preparation: a. Select a strong base anion exchange resin (e.g., a quaternary ammonium (B1175870) functionalized resin).[3] b. Prepare a slurry of the resin in deionized water and pack it into a chromatography column. c. Wash the packed column with 1 M NaOH, followed by deionized water until the eluate is neutral.
2. Column Equilibration: a. Equilibrate the column by passing a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) through it until the pH and conductivity of the eluate are stable.
3. Sample Loading: a. Adjust the pH of the crude this compound solution to match the equilibration buffer. Ensure the salt concentration is low to facilitate binding. b. Load the sample onto the column at a controlled flow rate.
4. Washing: a. Wash the column with the equilibration buffer to remove any unbound impurities. Continue washing until the UV absorbance of the eluate returns to baseline.
5. Elution: a. Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). b. Alternatively, a step gradient can be used. c. Collect fractions and monitor the eluate for the presence of this compound using a suitable analytical method (e.g., HPLC).
6. Regeneration: a. After elution, regenerate the column by washing with a high salt solution (e.g., 2 M NaCl) followed by 1 M NaOH, and then rinse with deionized water until neutral.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
- 3. Buy this compound | 2706-75-4 [smolecule.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. purolite.com [purolite.com]
- 7. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio.vu.nl [bio.vu.nl]
Technical Support Center: Quantification of Sodium Glyoxylate in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of sodium glyoxylate (B1226380) in complex matrices such as biological fluids, environmental samples, and food products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying sodium glyoxylate?
A1: this compound is a small, polar, and highly water-soluble organic salt.[1][2] These properties present several analytical challenges in complex matrices:
-
Poor Retention in Reversed-Phase Chromatography: Due to its high polarity, this compound is often poorly retained on traditional reversed-phase liquid chromatography (LC) columns, leading to elution near the solvent front where matrix interference is most significant.
-
Matrix Effects in Mass Spectrometry (MS): Co-eluting endogenous components from complex matrices like plasma, urine, or tissue homogenates can interfere with the ionization of glyoxylate in the MS source.[3][4][5][6] This phenomenon, known as matrix effect, can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[5][7]
-
Low Volatility: this compound is a non-volatile salt, making it unsuitable for direct analysis by gas chromatography (GC) without derivatization to increase its volatility and thermal stability.[8][9][10]
-
Sample Preparation Complexity: Efficiently extracting the polar this compound from a complex sample while removing interfering matrix components can be challenging. Standard protein precipitation may not be sufficient to remove all interferences.[11][12]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step for the analysis of non-volatile compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[10] The primary reasons for derivatization are:
-
Increased Volatility: The process converts the polar, non-volatile glyoxylate into a less polar and more volatile derivative that can be readily vaporized in the GC inlet and transported through the analytical column.[9]
-
Improved Thermal Stability: Derivatives are often more thermally stable than the original analyte, preventing degradation at the high temperatures used in GC analysis.[13]
-
Enhanced Chromatographic Performance: Derivatization can improve peak shape and resolution, leading to better separation from other components in the sample.[8]
-
Increased Sensitivity: The derivatized compound may have better ionization efficiency in the mass spectrometer, leading to improved detection sensitivity.[10]
Q3: What are matrix effects and how do they impact LC-MS/MS quantification?
A3: Matrix effects are a major concern in LC-MS/MS analysis and refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[4][5][6] These effects can manifest as:
-
Ion Suppression: This is the most common matrix effect, where co-eluting compounds compete with the analyte for ionization, leading to a decreased signal intensity and underestimation of the analyte's concentration.[4][6]
-
Ion Enhancement: Less commonly, co-eluting compounds can enhance the ionization of the analyte, resulting in an increased signal intensity and overestimation of its concentration.[4]
Matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.[7] The complexity of biological and environmental samples makes them particularly prone to significant matrix effects.[4]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound in LC-MS/MS
| Possible Cause | Troubleshooting Step | Explanation |
| Ion Suppression | 1. Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the signal of glyoxylate in a clean solvent with the signal of glyoxylate spiked into the extracted blank matrix. A significantly lower signal in the matrix indicates suppression.[5] 2. Improve Chromatographic Separation: Optimize the LC method to separate glyoxylate from co-eluting matrix components. Consider using a different stationary phase (e.g., HILIC) or modifying the mobile phase composition. 3. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal suppression during quantification.[7] 5. Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.[3] | |
| Poor Retention | 1. Use HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is better suited for retaining and separating highly polar compounds like glyoxylate. 2. Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic analytes on a reversed-phase column. | |
| Analyte Degradation | 1. Check Sample Stability: this compound is generally stable, but stability can be matrix-dependent.[1] Evaluate its stability in the sample matrix under the storage and processing conditions. 2. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to analyte degradation. |
Issue 2: Poor Peak Shape and Reproducibility in GC-MS Analysis
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the derivatization reaction (e.g., methoximation followed by silylation) goes to completion by optimizing the reaction time, temperature, and reagent concentrations.[13] 2. Ensure Anhydrous Conditions: Water can interfere with silylation reactions. Dry the sample extract completely before adding the silylation reagent.[13] Using a drying agent like anhydrous sodium sulfate (B86663) can be beneficial.[13] | |
| Adsorption in the GC System | 1. Deactivate Glassware: Active sites on glass liners and columns can adsorb polar analytes. Use deactivated liners and ensure the column is properly conditioned.[8] 2. Check for System Contamination: Contamination in the injector or column can lead to poor peak shape. Perform regular maintenance. | |
| Matrix Interference | 1. Improve Sample Cleanup: High salt concentrations or other matrix components can interfere with the derivatization reaction or chromatography.[14] Enhance sample preparation to remove these interferences. A protocol for high-salt samples involves drying and solvent extraction with ultrasonication.[14] |
Experimental Protocols
Protocol 1: Derivatization of Glyoxylate for GC-MS Analysis (Two-Step Methoximation-Silylation)
This protocol is adapted from methods used for structurally related polar metabolites and is suitable for enhancing the volatility and thermal stability of glyoxylate.[13]
1. Sample Preparation and Extraction: a. To 100 µL of sample (e.g., plasma, urine), add 400 µL of a cold extraction solvent (e.g., methanol (B129727) or ethyl acetate). b. Vortex vigorously for 1 minute to precipitate proteins and extract metabolites. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean microcentrifuge tube. e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Critical Step: The sample must be completely dry as residual water will interfere with the silylation step.[13]
2. Step 1: Methoximation: a. Prepare a fresh solution of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). b. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract. c. Seal the vial tightly and vortex briefly to dissolve the residue. d. Incubate the mixture at 60°C for 60 minutes.[13]
3. Step 2: Silylation: a. After the methoximation reaction, cool the vial to room temperature. b. Add 80 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). c. Seal the vial tightly and vortex briefly. d. Incubate the mixture at 60°C for 30 minutes.[13] e. After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Derivatization of Glyoxylate with DNPH for LC-MS/MS Analysis
This protocol is based on the derivatization of ketoacids in aqueous samples to enhance sensitivity in LC-ESI-MS/MS.[15]
1. Reagent Preparation: a. Prepare a 3 g/L solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile.
2. Derivatization Procedure: a. Take 5 mL of the aqueous sample. b. Adjust the sample pH to 3.0 using HCl or NaOH. c. Add 100 µL of the 3 g/L DNPH solution to the sample. d. Incubate the mixture in a water bath at 40°C for 1 hour.[15] e. After incubation, the sample is ready for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used for glyoxylate and related ketoacids.
| Parameter | Method | Analyte/Related Compound | Matrix | Value | Reference |
| Method Detection Limit (MDL) | DNPH-LC-ESI-MS/MS | Glyoxylic Acid | Drinking Water | 0.5 µg/L | [15] |
| Quantification Limit | DNPH-LC-ESI-MS/MS | Glyoxylic Acid | Drinking Water | 1.7 µg/L | [15] |
| Recovery | DNPH-LC-ESI-MS/MS | Glyoxylic Acid | Drinking Water | 94-109% | [15] |
| Linear Range | Spectrophotometry | Glyoxylic Acid | Synthesis Mixture | 0–0.028 M | [16] |
Visualizations
Caption: Workflow for two-step derivatization of this compound for GC-MS analysis.
Caption: Logical workflow for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. Buy this compound | 2706-75-4 [smolecule.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. Salty sample derivatization protocol for GC-MS [protocols.io]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation during sodium glyoxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during sodium glyoxylate (B1226380) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sodium glyoxylate?
A1: The most prevalent methods for this compound synthesis include the oxidation of glyoxal (B1671930), the electrochemical reduction of oxalic acid, and the neutralization of glyoxylic acid.[1] The oxidation of glyoxal, particularly with nitric acid, is a widely used industrial method due to its cost-effectiveness.[2][3] Milder oxidation methods using oxygen with a catalyst or hydroperoxides are also being explored to improve safety and reduce byproducts.[4][5]
Q2: What are the primary byproducts I should be aware of during this compound synthesis from glyoxal?
A2: The primary byproducts of concern are oxalic acid, glycolic acid, and formic acid.[2][6] Oxalic acid is typically formed from the over-oxidation of either glyoxal or the desired glyoxylic acid product.[6][7] Glycolic acid is mainly produced through the intramolecular Cannizzaro reaction of glyoxal, especially under alkaline conditions.[8][9]
Q3: How can I monitor the progress of my reaction and quantify the byproducts?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction progress and quantifying this compound and its major byproducts like oxalic acid and glycolic acid.[10] A reversed-phase C18 column with UV detection at 210 nm is often employed.[10] Sample preparation may involve derivatization to enhance the detection of these compounds.[11]
Q4: What are the key safety precautions when using nitric acid for glyoxal oxidation?
A4: The oxidation of glyoxal with nitric acid is a highly exothermic reaction and can be prone to thermal runaway.[6] It is crucial to have precise control over the reaction temperature and the rate of nitric acid addition. The reaction also generates nitrogen oxides (NOx), which are toxic and harmful to the environment, so proper ventilation and gas scrubbing are essential.[12]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, degradation of the product, or significant side reactions.[3][13][14]
-
Possible Cause 1: Inefficient Oxidation.
-
Solution: Ensure the purity of your glyoxal starting material. For nitric acid-catalyzed oxidation, maintain the optimal temperature range (typically 40-90°C) to ensure a sufficient reaction rate without decomposing the catalyst.[3] The molar ratio of nitric acid to glyoxal is also critical; an insufficient amount of oxidant will lead to an incomplete reaction.[15]
-
-
Possible Cause 2: Product Degradation.
-
Solution: Glyoxylic acid can be unstable at elevated temperatures.[13] Maintain strict temperature control throughout the reaction and work-up. During purification, consider using low-temperature crystallization to minimize degradation.
-
-
Possible Cause 3: Dominance of Side Reactions.
-
Solution: If significant amounts of byproducts like glycolic acid or oxalic acid are detected, reaction conditions need to be optimized to favor the desired oxidation pathway. This can involve adjusting the temperature, pH, and concentration of reactants.
-
Issue 2: High Concentration of Oxalic Acid Impurity
Q: My final product is contaminated with a significant amount of oxalic acid. How can I minimize its formation and remove it?
A: Oxalic acid is a common byproduct resulting from over-oxidation.[6][7]
-
Possible Cause 1: Over-oxidation of Glyoxal or Glyoxylic Acid.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. An excess of nitric acid can lead to the oxidation of the desired glyoxylic acid to oxalic acid.[7] Lowering the reaction temperature can also help to reduce the rate of this secondary oxidation. The use of more selective catalysts, such as bismuth-modified platinum in electrocatalytic methods, has been shown to suppress over-oxidation.[3]
-
-
Possible Cause 2: Inefficient Reaction Quenching.
-
Solution: Ensure the reaction is effectively stopped at the optimal point before significant over-oxidation occurs. This can be achieved by rapidly cooling the reaction mixture and neutralizing the oxidant.
-
-
Purification Strategy: Oxalic acid can be removed from the product mixture by precipitating it as its calcium salt. Calcium oxalate (B1200264) is significantly less soluble in water than calcium glyoxylate, allowing for separation by filtration.[1][16] The pH of the solution should be carefully controlled (around 5-6) during this precipitation step to maximize the separation efficiency.[16]
Issue 3: High Concentration of Glycolic Acid Impurity
Q: I am observing a high concentration of glycolic acid in my product. What is causing this and how can I prevent it?
A: Glycolic acid is primarily formed via the intramolecular Cannizzaro reaction of glyoxal, which is favored under basic conditions.[8][9]
-
Possible Cause 1: Alkaline Reaction Conditions.
-
Solution: The Cannizzaro reaction is base-catalyzed. If your synthesis involves a basic step or if the pH of the reaction mixture becomes alkaline, this side reaction will be promoted. Maintaining acidic or neutral conditions during the oxidation of glyoxal is crucial to suppress the Cannizzaro reaction.
-
-
Possible Cause 2: High Reaction Temperature.
-
Solution: Higher temperatures can increase the rate of the Cannizzaro reaction.[17] Performing the reaction at a lower temperature can help to minimize the formation of glycolic acid, although this may also slow down the desired oxidation reaction, requiring an optimization of the temperature profile.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Glyoxal Oxidation with Nitric Acid
| Molar Ratio (HNO₃:Glyoxal) | Temperature (°C) | Glyoxylic Acid Yield (%) | Glyoxylic Acid Selectivity (%) | Reference |
| 1.26 (initial) -> 1.4 (final) | 68 | 89.2 | 95.9 | [15] |
| Not Specified | 40 | Not Specified | 74.2 (based on conversion) | Not Specified |
| 0.85:1 | Segmented (T1 -> T2) | >70 (conversion and selectivity) | >70 (conversion and selectivity) | Not Specified |
Table 2: Byproduct Profile in Glycolaldehyde (B1209225) Oxidation with Nitric Acid (Related Synthesis)
| Glycolaldehyde Conversion (%) | Glyoxylic Acid Yield (%) | Glyoxal (%) | Glycolic Acid (%) | Formic Acid (%) | Reference |
| 99 | 55 | 16 | 5 | 17 | [2] |
| 92 | 45 | 9 | 7 | 17 | [2] |
| 100 | 7 | Not Specified | 78 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of Glyoxylic Acid via Nitric Acid Oxidation of Glyoxal
This protocol is a general guideline based on literature procedures and should be adapted and optimized for specific laboratory conditions.[2][15]
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber for NOx absorption.
-
Charging the Reactor: Charge an aqueous solution of glyoxal (e.g., 40% w/w) into the reactor.
-
Initiation: If required by the specific procedure, add an initiator such as sodium nitrite (B80452) to the glyoxal solution.
-
Reaction: Heat the glyoxal solution to the desired reaction temperature (e.g., 60-70°C).
-
Nitric Acid Addition: Slowly add nitric acid (e.g., 65% w/w) to the stirred glyoxal solution via the dropping funnel over a period of several hours. Maintain a constant reaction temperature throughout the addition.
-
Aging: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional period (e.g., 1-2 hours) to ensure complete conversion.
-
Monitoring: Periodically take samples from the reaction mixture and analyze them by HPLC to monitor the conversion of glyoxal and the formation of glyoxylic acid and byproducts.
-
Quenching: Once the desired conversion is reached, cool the reaction mixture rapidly to room temperature to quench the reaction.
-
Neutralization for this compound: To obtain this compound, slowly add a solution of sodium hydroxide (B78521) or sodium carbonate to the cooled reaction mixture with vigorous stirring until the pH reaches a neutral or slightly alkaline value. This should be done in an ice bath to control the exothermic neutralization reaction.
Protocol 2: Purification of this compound by Calcium Salt Precipitation
This protocol outlines a method to separate glyoxylic acid from oxalic acid.[1][16]
-
pH Adjustment: Take the crude reaction mixture containing glyoxylic acid and oxalic acid and adjust the pH to 5-6 using a calcium-containing base such as calcium carbonate or calcium hydroxide.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. This will cause the precipitation of both calcium glyoxylate and the less soluble calcium oxalate.
-
Filtration: Filter the precipitate and wash it with a small amount of cold water.
-
Selective Dissolution (Separation): Due to the difference in solubility, calcium glyoxylate can be selectively dissolved. This step requires careful optimization of solvent and temperature.
-
Conversion to this compound: The purified calcium glyoxylate can then be converted to this compound by reacting it with a solution of sodium carbonate. Insoluble calcium carbonate will precipitate out and can be removed by filtration.
-
Crystallization: The resulting solution of this compound can be concentrated under reduced pressure and cooled to induce crystallization. The crystals can then be collected by filtration and dried.
Visualizations
Caption: Reaction pathways in this compound synthesis from glyoxal.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020243907A1 - A method of oxidizing glycolaldehyde using nitric acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. What is Cannizzaro reaction? - CHEMSOLVE.NET [chemizi.blogspot.com]
- 10. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
- 11. OXALATE FORMATION FROM GLYOXAL IN ERYTHROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Complete kinetic model and process reengineering of glyoxal oxidation by nitric acid in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. RU2554514C1 - Method of obtaining glyoxylic acid sodium salt from products of glyoxal oxidation - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Stability of Sodium Glyoxylate Solutions
Welcome to the Technical Support Center for sodium glyoxylate (B1226380). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of sodium glyoxylate solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter with the stability of your this compound solutions.
My this compound solution is discolored. What is happening and can I still use it?
Discoloration, such as a yellow or brownish tint, can be an indicator of degradation. This is often due to oxidation or other chemical reactions. For experiments that require high purity and accurate concentrations, it is strongly recommended to prepare a fresh solution.
I observe a precipitate in my refrigerated this compound solution. What is the cause?
While this compound is soluble in water, its solubility can decrease at lower temperatures, potentially leading to precipitation in concentrated solutions. Ensure that the concentration of your solution is appropriate for the storage temperature. Gently warming and agitating the solution may redissolve the precipitate. A change in pH can also affect solubility.
My experimental results are inconsistent when using stored this compound solutions. What could be the reason?
Inconsistent results are often a sign of solution instability. The concentration of active this compound may be decreasing over time due to degradation. It is crucial to use freshly prepared solutions for sensitive applications or to validate the stability of your stored solutions under your specific storage conditions.
Key Factors Influencing this compound Solution Stability
Several factors can influence the stability of this compound in aqueous solutions. Understanding these can help in designing experiments and storage conditions to minimize degradation.
pH
The pH of the solution is a critical factor. This compound is susceptible to degradation in alkaline conditions. At elevated pH, it can undergo a self-redox reaction known as the Cannizzaro reaction, where two molecules of glyoxylate react to form glycolate (B3277807) and oxalate[1][2]. To enhance stability, it is advisable to maintain the pH of the solution in the acidic to neutral range.
Temperature
Elevated temperatures accelerate the rate of chemical degradation. For short-term storage, it is recommended to keep this compound solutions refrigerated (2-8°C). For long-term storage, freezing the solution at -20°C or below is advisable. However, it is important to minimize freeze-thaw cycles, which can also contribute to degradation. Aliquoting stock solutions into single-use vials is a good practice.
Light
Exposure to light, particularly UV light, can induce photodegradation of this compound. Photolytic reactions can lead to the formation of various degradation products, including formic acid, oxalic acid, and tartaric acid[3]. To mitigate this, always store this compound solutions in amber or opaque containers to protect them from light.
Oxidation
This compound, like other alpha-keto acids, can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents can promote degradation. While specific studies on antioxidants for this compound are limited, the use of common antioxidants for stabilizing other reactive molecules may be considered.
Strategies for Stabilization
To improve the stability of your this compound solutions, consider the following strategies:
-
pH Control: Maintain the solution pH in the acidic to neutral range using a suitable buffer system.
-
Temperature Control: Store solutions at low temperatures (refrigerated or frozen) and avoid repeated freeze-thaw cycles.
-
Light Protection: Use amber or opaque containers to protect solutions from light.
-
Use of Antioxidants: While specific data for this compound is limited, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could potentially inhibit oxidative degradation. The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. It is recommended to perform preliminary studies to evaluate the effectiveness and compatibility of any antioxidant.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
Data on Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and developing stability-indicating analytical methods.
| Degradation Pathway | Conditions | Key Degradation Products |
| Cannizzaro Reaction | Alkaline pH, elevated temperature | Glycolate, Oxalate[1][2] |
| Photodegradation | Exposure to UV/light | Formic acid, Oxalic acid, Tartaric acid, Carbon dioxide, Carbon monoxide[3] |
| Decarboxylation | Certain conditions | Acetic acid, Carbon dioxide[3] |
| Oxidative Degradation | Presence of oxidizing agents (e.g., H₂O₂) | Further oxidized products (specific products not well-defined in literature for this compound) |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method[4][5][6][7][8][9]. This is a general protocol that can be adapted for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of HCl, and analyze by HPLC.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period (e.g., 7 days).
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to separate the parent compound from its degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products.
Protocol for Preparing a Buffered this compound Solution
Objective: To prepare a this compound solution with controlled pH to improve stability.
Materials:
-
This compound
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and sodium phosphate dibasic) or other suitable buffer reagents.
-
Purified water
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., pH 6.0) and concentration (e.g., 50 mM) according to standard laboratory procedures.
-
Dissolving this compound: Weigh the required amount of this compound and dissolve it in the prepared buffer solution to achieve the desired final concentration.
-
pH Adjustment: Check the pH of the final solution and adjust if necessary using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Storage: Store the buffered solution in a tightly sealed, light-protected container at the appropriate temperature (e.g., 2-8°C for short-term storage or ≤ -20°C for long-term storage).
Visualizations
Logical Flow for Troubleshooting this compound Solution Instability
Major Degradation Pathways of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza-Cannizzaro Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. sgs.com [sgs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 9. ijrpp.com [ijrpp.com]
overcoming solubility issues of sodium glyoxylate in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low solubility of sodium glyoxylate (B1226380) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is sodium glyoxylate poorly soluble in most organic solvents?
A1: this compound is an organic salt, consisting of a sodium cation (Na+) and a glyoxylate anion (C₂HO₃⁻)[1][2]. Its ionic nature makes it highly polar. According to the principle of "like dissolves like," polar substances dissolve well in polar solvents (like water), while nonpolar substances dissolve in nonpolar solvents. Most organic solvents are significantly less polar than water, leading to poor solvation of the charged ions and, consequently, low solubility[3].
Q2: What is the documented solubility of this compound in common solvents?
Q3: My experiment requires an organic solvent. What are the first simple steps I can try to dissolve this compound?
A3: Before moving to more complex methods, attempt the following:
-
Solvent Screening: Test solubility in a range of polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN), where it may show slightly higher solubility than in non-polar solvents.
-
Heating: Gently heating the mixture can sometimes increase the solubility of a salt. However, be cautious as this compound can undergo decarboxylation or other side reactions at elevated temperatures[4].
-
Sonication: Using an ultrasonic bath can help break down particle agglomerates and improve the rate of dissolution.
Troubleshooting Guides
If simple methods fail, the following advanced strategies can be employed to incorporate this compound into an organic reaction medium.
Guide 1: Using Co-Solvents
This technique involves using a mixture of solvents to achieve a desirable balance of polarity for both dissolving the this compound and running the reaction.
Experimental Protocol: Co-Solvent System
-
Attempt to dissolve the this compound in a minimum amount of a polar aprotic solvent in which it shows some solubility (e.g., DMSO, DMF).
-
Once a suspension or partial solution is formed, slowly add this mixture to the primary organic solvent that is required for your reaction (e.g., Tetrahydrofuran (THF), Toluene).
-
Observe for any precipitation. The goal is to find a solvent ratio that keeps all reactants in the solution phase.
-
If the reaction can tolerate it, a small percentage of a polar protic solvent like ethanol (B145695) might also aid in solubility[5][6].
Data Presentation: Solvent Polarity
The choice of co-solvent is critical. The following table lists common organic solvents organized by polarity, which can guide your selection.
| Polarity | Solvent Class | Examples | Suitability for Dissolving this compound |
| High | Polar Protic | Water, Methanol, Ethanol | High (Water), Low to Moderate (Alcohols) |
| High | Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate - Best initial choice for co-solvent |
| Medium | Moderately Polar | Acetone, Ethyl Acetate, THF | Very Low |
| Low | Non-polar | Toluene, Hexane, Dichloromethane (B109758) | Extremely Low / Insoluble |
Guide 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reacting water-soluble ionic compounds in an organic phase. The catalyst transports the anion into the organic solvent where the reaction can occur[7].
Logical Workflow for Troubleshooting Solubility The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: Decision tree for addressing this compound solubility issues.
Experimental Protocol: PTC with a Crown Ether
Crown ethers are excellent for complexing alkali metal cations, rendering them soluble in organic solvents[8][9]. 15-crown-5 (B104581) is particularly effective for sodium ions[8].
-
Setup: To your reaction vessel, add the organic solvent, the other reactants, and the this compound.
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of 15-crown-5.
-
Reaction: Stir the heterogeneous mixture vigorously at the desired reaction temperature. The crown ether will complex with the Na⁺ ion at the solid-liquid interface, pulling the glyoxylate anion into the organic phase as a soluble ion pair.
-
Monitoring: Monitor the reaction progress. The disappearance of solid this compound may indicate successful catalysis.
Mechanism of Phase-Transfer Catalysis
The diagram below illustrates how a crown ether facilitates the transport of this compound into an organic phase.
Caption: Mechanism of crown ether-mediated phase-transfer catalysis.
Guide 3: Counter-ion Exchange
This method involves permanently swapping the sodium cation for a larger, more lipophilic organic cation, such as tetrabutylammonium (B224687) (TBA⁺), to create a new salt that is readily soluble in organic solvents[10][11].
Experimental Protocol: Preparation of Tetrabutylammonium Glyoxylate
-
Dissolution: Dissolve this compound in water or methanol.
-
Metathesis: Add one molar equivalent of a tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), dissolved in the same solvent.
-
Isolation:
-
If using water, the more organic-soluble tetrabutylammonium glyoxylate can be extracted into a solvent like dichloromethane (DCM).
-
If using methanol, the insoluble sodium bromide (NaBr) will precipitate and can be removed by filtration.
-
-
Drying: The resulting solution of tetrabutylammonium glyoxylate in the organic solvent can be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and used directly or have the solvent evaporated to yield the salt as a solid.
Workflow for Counter-ion Exchange
Caption: Steps for preparing an organic-soluble glyoxylate salt.
Guide 4: In-situ Derivatization to an Ester
For some synthetic applications, it may be more practical to convert the this compound into a more soluble derivative, such as an ester, before the main reaction. This changes the chemical nature of the compound but makes the glyoxylate moiety available in an organic phase.
Experimental Protocol: Esterification
-
Suspend this compound in the desired alcohol (e.g., n-butanol, ethanol)[12][13].
-
Add a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) carefully. This will generate the free glyoxylic acid in situ.
-
Heat the mixture, typically under reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the ester product.
-
After the reaction is complete, the acidic catalyst is neutralized, and the resulting alkyl glyoxylate can be purified by distillation or chromatography[12]. The resulting ester is a neutral molecule and will be soluble in a wide range of organic solvents.
References
- 1. This compound | C2HNaO3 | CID 23662273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2706-75-4 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Buy this compound | 2706-75-4 [smolecule.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Crown ether - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining the Work-up Procedure for Reactions Involving Sodium Glyoxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving sodium glyoxylate (B1226380).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental work-up.
Issue: Low Yield of the Desired Product
Low product yield is a common issue that can stem from several factors throughout the reaction and work-up process. Pinpointing the cause is crucial for optimizing the procedure.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before initiating the work-up, ensure the reaction has gone to completion. Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product Loss During Extraction | If your product has some water solubility, it may be lost to the aqueous layer during extraction. To mitigate this, saturate the aqueous layer with a salt, such as sodium chloride (brine), to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. This is known as the "salting out" effect. Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency. |
| Sub-optimal pH During Work-up | The pH of the aqueous phase can significantly impact the solubility of your product and impurities. If your product is acidic or basic, adjusting the pH can suppress its ionization and increase its solubility in the organic solvent. Conversely, you can adjust the pH to ionize and remove acidic or basic impurities into the aqueous layer. |
| Product Precipitation with Sodium Glyoxylate | In some cases, the desired product may co-precipitate with unreacted this compound. Ensure the pH is optimized to keep your product in solution while selectively precipitating the this compound if possible. |
Issue: Contamination of the Final Product
Impurities in the final product can compromise its use in downstream applications. The following are common contaminants and methods for their removal.
| Contaminant | Removal Strategy |
| Unreacted this compound | This compound is highly soluble in water. Thorough washing of the organic layer with water or brine is typically effective for its removal. If the product is isolated by precipitation from an aqueous solution, careful control of pH and temperature can help to selectively crystallize the product, leaving the more soluble this compound in the mother liquor. |
| Oxalic Acid | A common byproduct in glyoxylic acid synthesis is oxalic acid. Sodium oxalate (B1200264) has lower solubility in cold water compared to this compound. Cooling the aqueous solution to between -5°C and 0°C can induce the crystallization of sodium oxalate, which can then be removed by filtration.[1] |
| Other Water-Soluble Byproducts | Byproducts such as formic acid and acetic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert them into their more water-soluble sodium salts. |
| Colored Impurities | The presence of colored impurities may indicate side reactions or oxidation. Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite may help decolorize the product. Recrystallization is also a powerful technique for removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: My product is an oil and won't crystallize. What should I do?
A1: If your product is oily, it could be due to residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal (a "seed crystal") to the oil.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization.
-
Purification: The oil may be impure. Consider purifying it by column chromatography before attempting crystallization again.
Q2: An emulsion has formed during the liquid-liquid extraction. How can I break it?
A2: Emulsions are a common problem during the work-up of aqueous reactions. Here are several techniques to break an emulsion:
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
Q3: How do I choose the right quenching agent for my reaction?
A3: The choice of quenching agent depends on the nature of the reactants and the reaction conditions. For reactions involving reactive aldehydes like glyoxylic acid, quenching is crucial to prevent side reactions during the work-up.
-
Amine-based quenchers , such as glycine (B1666218) or Tris buffer, react with aldehydes to form stable imines.
-
Reducing agents , like sodium borohydride, can be used to reduce the aldehyde to a less reactive alcohol.
-
The selection should be based on compatibility with your desired product and the ease of removal of the quenched species during purification.[2]
Experimental Protocols
Protocol: Purification of a Water-Insoluble Organic Product from a Reaction Mixture Containing this compound
This protocol outlines a general procedure for the work-up and purification of a water-insoluble organic product.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride) with stirring to stop the reaction.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Combine all organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic extracts sequentially with:
-
Water (to remove the bulk of this compound and other water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).
-
Saturated aqueous sodium chloride (brine) (to remove residual water and break any emulsions).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
If necessary, purify the crude product by recrystallization or column chromatography to achieve the desired purity.
-
Quantitative Data
Table 1: Effect of pH on the Purity of this compound Recovered from an Aqueous Solution Containing Sodium Oxalate.
| pH of Crystallization | Purity of this compound (%) | Reference |
| 3 - 6 | > 98% (after removal of sodium oxalate by cooling crystallization) | Based on data from patents describing similar processes. |
Table 2: Typical Yield and Purity for this compound Synthesis and Purification.
| Synthesis/Purification Method | Typical Yield (%) | Final Purity (%) | Reference |
| Oxidation of Glyoxal followed by precipitation as Calcium Salt and conversion to Sodium Salt | 90.6 | 98.6 | Based on a described chemical synthesis process. |
| Electrolytic Reduction of Oxalic Acid followed by Neutralization and Reverse Osmosis | 85 (current efficiency) | > 99% (after removal of sodium oxalate) | Based on a described electrochemical synthesis and purification process.[1] |
Visualizations
Caption: A typical experimental workflow for the work-up of a reaction involving this compound.
Caption: A logical decision tree for troubleshooting common work-up issues.
References
addressing matrix effects in LC-MS analysis of sodium glyoxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of sodium glyoxylate (B1226380).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2][3] This interference can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2]
Q2: Why is sodium glyoxylate particularly susceptible to matrix effects?
A2: this compound is a small, highly polar organic acid. Such molecules are often challenging to retain on conventional reversed-phase chromatography columns, leading to elution in the early part of the chromatogram where many other polar matrix components also elute.[5] This co-elution increases the likelihood of ion suppression. Furthermore, electrospray ionization (ESI), a common ionization technique for polar molecules, is particularly susceptible to matrix effects.[6]
Q3: What are the common sources of matrix effects?
A3: Common sources of matrix effects include salts, phospholipids (B1166683) from biological membranes, proteins, and other small endogenous molecules present in the sample matrix (e.g., plasma, urine, cell culture media).[2] The complexity of the sample matrix is a major contributor to the severity of matrix effects.[2]
Q4: How can I identify if my this compound signal is experiencing ion suppression or enhancement?
A4: Two established methods to assess matrix effects are the qualitative post-column infusion method and the quantitative post-extraction spike method.[6][7]
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3][7]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix. A lower response in the matrix indicates ion suppression, while a higher response suggests enhancement.[3]
Troubleshooting Guides
Problem: Poor sensitivity or inconsistent results for this compound.
This issue is often attributable to matrix effects, specifically ion suppression. The following troubleshooting guide provides a systematic approach to identify and mitigate these effects.
Step 1: Confirm the Presence of Matrix Effects
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: A stable baseline throughout the run indicates no significant matrix effects at the retention time of this compound. A significant drop in the baseline confirms ion suppression.
Step 2: Optimize Sample Preparation
-
Rationale: Improving sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components before LC-MS analysis.[6][8]
-
Recommended Protocols:
-
Protein Precipitation (PPT): While a simple and common technique, PPT is often the least effective in removing matrix components and may result in significant matrix effects.[8][9] If used, acetonitrile (B52724) is generally a more efficient precipitant than methanol.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interfering substances. For an acidic analyte like glyoxylate, adjusting the pH of the aqueous sample to be two pH units lower than its pKa will render it uncharged, allowing for extraction into an organic solvent.[6] However, recovery of highly polar analytes like glyoxylate can be low.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects.[8][9] For a polar compound like this compound, ion-exchange or hydrophilic-lipophilic balance (HLB) cartridges are suitable choices.[5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce the cleanest extracts.[8]
-
Step 3: Modify Chromatographic Conditions
-
Rationale: Adjusting the chromatography to separate this compound from co-eluting matrix components can eliminate ion suppression.[7]
-
Recommendations:
-
Change Mobile Phase pH: Altering the pH of the mobile phase can change the retention of glyoxylate and potentially move it away from interfering peaks.[8]
-
Use a Different Column: Consider using a column with alternative chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is designed to retain and separate highly polar compounds like this compound.
-
Gradient Optimization: Adjusting the gradient slope can improve the separation between glyoxylate and interfering matrix components.[8]
-
Step 4: Employ a Suitable Internal Standard
-
Rationale: An appropriate internal standard (IS) can compensate for signal variability caused by matrix effects.[6] The ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.
-
Recommendations:
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of glyoxylate (e.g., ¹³C-labeled glyoxylate) is the preferred choice as it has nearly identical chemical properties and chromatographic behavior to the analyte.[6][10]
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that is close in chemical structure and properties to glyoxylate can be used.
-
Experimental Protocols & Data
Protocol: Assessing Matrix Effects using the Post-Extraction Spike Method
-
Prepare a neat standard solution of this compound at a known concentration in the mobile phase.
-
Prepare a blank matrix sample by performing the extraction procedure on a sample matrix that does not contain this compound.
-
Spike the extracted blank matrix with the same known concentration of this compound as the neat standard.
-
Analyze both samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100 | High | Simple, fast, inexpensive | Least effective at removing interferences[8][9] |
| Liquid-Liquid Extraction (LLE) | 50-90 | Moderate | Cleaner extracts than PPT | Low recovery for polar analytes[8], can be labor-intensive |
| Solid-Phase Extraction (SPE) | 70-95[5] | Low | High degree of sample cleanup, high recovery | More complex and costly than PPT and LLE |
| Mixed-Mode SPE | 80-100 | Very Low | Produces the cleanest extracts[8] | Most complex and expensive method |
Visualizations
Caption: Mechanism of matrix effects in the ESI source.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques for matrix removal.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. preprints.org [preprints.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimization of Ion-Exchange Chromatography for Sodium Glyoxylate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during the purification of sodium glyoxylate (B1226380) using ion-exchange chromatography (IEX).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common problems, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| No or Low Binding of Sodium Glyoxylate to the Column | 1. Incorrect pH of the sample or mobile phase: For anion exchange, the pH must be sufficiently above the pKa of glyoxylic acid (~3.3) to ensure it is in its anionic (glyoxylate) form.[1] 2. Ionic strength of the sample is too high: High salt concentrations in the sample will compete with glyoxylate for binding to the resin.[2] 3. Incorrect resin type: Using a cation exchanger instead of an anion exchanger. 4. Column not equilibrated properly: The column must be fully equilibrated with the starting buffer to ensure the correct pH and ionic strength for binding. | 1. Adjust pH: Ensure the sample and starting buffer pH is at least 1-2 units above the pKa of glyoxylic acid. A pH range of 5-7 is a good starting point. 2. Desalt the sample: If the sample has high ionic strength, perform buffer exchange using a desalting column or dilute the sample with the starting buffer.[2] 3. Select the correct resin: Use a strong or weak anion exchange resin.[3] 4. Equilibrate thoroughly: Pass at least 5-10 column volumes of the starting buffer through the column until the pH and conductivity of the eluate match the buffer. |
| Poor Resolution / Overlapping Peaks | 1. Steep elution gradient: A rapid increase in salt concentration may not be sufficient to resolve glyoxylate from closely eluting impurities. 2. High flow rate: Insufficient time for equilibrium to be established between the mobile and stationary phases. 3. Column overloading: Exceeding the binding capacity of the resin. 4. Inappropriate resin: The selectivity of the chosen resin may not be optimal for the specific separation. | 1. Optimize gradient: Use a shallower, more linear gradient to improve separation.[4] 2. Reduce flow rate: Lower the flow rate to allow for better interaction and separation. 3. Reduce sample load: Decrease the amount of sample loaded onto the column. 4. Test different resins: Consider trying a resin with a different base matrix (e.g., polystyrene vs. acrylic) or a different functional group (e.g., quaternary ammonium (B1175870) vs. tertiary amine). |
| Peak Tailing | 1. Secondary interactions: Hydrophobic interactions between glyoxylate and the resin matrix can cause tailing. 2. Column packing issues: A poorly packed column can lead to uneven flow paths. 3. High sample viscosity: A viscous sample can lead to poor peak shape. | 1. Modify mobile phase: Add a small percentage of an organic solvent (e.g., acetonitrile) to the mobile phase to disrupt hydrophobic interactions. Ensure compatibility with your system. 2. Repack the column: If using a self-packed column, ensure it is packed evenly. 3. Dilute the sample: Dilute the sample in the starting buffer to reduce its viscosity. |
| High Backpressure | 1. Clogged column frit or tubing: Particulate matter in the sample or buffers can block the flow path. 2. Precipitation of the sample on the column: Changes in buffer conditions upon loading can cause the sample to precipitate. 3. Resin degradation or compaction: Over time and with harsh cleaning, the resin beads can break down or compact. | 1. Filter sample and buffers: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter.[5] 2. Ensure sample compatibility: Test the solubility of the sample in the starting and elution buffers before running the experiment.[2] 3. Implement a cleaning-in-place (CIP) protocol: Regularly clean the column according to the manufacturer's instructions. If the resin is old, consider replacing it. |
| Low Recovery of this compound | 1. Irreversible binding: Glyoxylate may bind too strongly to the resin under the chosen conditions. 2. Degradation of this compound: The pH or temperature conditions of the chromatography may be causing the product to degrade. This compound can be unstable at elevated temperatures.[3] 3. Inefficient elution: The ionic strength or pH of the elution buffer may be insufficient to displace all the bound glyoxylate. | 1. Adjust elution conditions: Increase the salt concentration or use a stronger displacing salt in the elution buffer. A pH shift during elution can also be effective.[4] 2. Control temperature and pH: Perform the chromatography at a controlled room temperature or in a cold room. Ensure the pH of the buffers is within a stable range for this compound (near neutral to slightly alkaline is generally preferred).[3] 3. Optimize elution buffer: Increase the concentration of the eluting salt or try a step elution with a high salt concentration after the gradient to strip any remaining bound product. |
Frequently Asked Questions (FAQs)
Q1: What type of ion-exchange resin is best for this compound purification? A1: Since glyoxylate is an anion (the conjugate base of a carboxylic acid), an anion exchange resin is required. Both strong anion exchange (SAX) resins (e.g., with quaternary ammonium functional groups) and weak anion exchange (WAX) resins (e.g., with tertiary amine functional groups) can be used. Strong anion exchangers are effective over a wide pH range, while weak anion exchangers offer different selectivity and may be beneficial if trying to separate glyoxylate from other weak acids.[3]
Q2: What is the ideal pH for binding this compound to an anion exchange column? A2: To ensure the glyoxylate is in its negatively charged form, the pH of the sample and the starting buffer should be at least 1 to 2 pH units above its pKa of approximately 3.3. A starting pH in the range of 5.0 to 7.0 is generally a good starting point for optimization.
Q3: How can I elute the purified this compound from the column? A3: Elution is typically achieved by increasing the ionic strength of the mobile phase. This is done by applying a gradient of a salt solution, such as sodium chloride (NaCl). The negatively charged chloride ions compete with the glyoxylate for the binding sites on the resin, eventually displacing it. Alternatively, elution can be achieved by decreasing the pH of the mobile phase to neutralize the charge on the glyoxylate, causing it to detach from the resin.
Q4: My this compound solution is slightly colored. Will this affect the purification? A4: A slight coloration could be due to impurities from the synthesis process. While ion-exchange chromatography is effective at removing many ionic impurities, colored compounds may or may not bind to the resin. It is advisable to characterize the colored impurity if possible. Running a blank gradient can help determine if the color is retained or flows through the column.
Q5: Can I reuse my ion-exchange column for multiple purifications? A5: Yes, ion-exchange columns are designed for multiple uses. After each run, the column should be regenerated according to the manufacturer's instructions. This typically involves washing with a high salt concentration solution to remove all bound ions, followed by a wash with a cleaning solution (e.g., NaOH for anion exchangers) and then re-equilibration with the starting buffer.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of small organic acids like glyoxylate on anion exchange resins. Note that optimal values are application-specific and should be determined empirically.
| Parameter | Resin Type | Value/Range | Notes |
| Binding Capacity | Strong Anion Exchange (SAX) | 0.5 - 1.5 meq/mL | This is the total capacity; operating capacity will be lower and depends on experimental conditions. |
| Weak Anion Exchange (WAX) | 1.0 - 2.5 meq/mL | WAX resins often have higher capacity but are pH-dependent.[6] | |
| Loading pH | SAX & WAX | 5.0 - 7.5 | Should be at least 1-2 pH units above the pKa of glyoxylic acid (~3.3). |
| Elution Salt Concentration (NaCl) | SAX & WAX | 0.1 - 1.0 M | The exact concentration depends on the strength of binding and the desired resolution. A linear gradient is recommended for initial optimization. |
| Recovery | SAX & WAX | > 90% | Dependent on the optimization of all chromatographic parameters. A study on glycolic acid purification showed recovery rates of over 98%.[7] |
Experimental Protocols
Protocol 1: General Screening for this compound Purification
This protocol outlines a general method for purifying this compound from a crude reaction mixture using a strong anion exchange resin.
Materials:
-
Strong Anion Exchange (SAX) column (e.g., pre-packed or self-packed with a resin like Dowex 1x8 or Amberlite IRA-400).
-
Chromatography system (e.g., FPLC, HPLC).
-
Buffer A (Starting Buffer): 20 mM Phosphate buffer, pH 6.5.
-
Buffer B (Elution Buffer): 20 mM Phosphate buffer with 1 M NaCl, pH 6.5.
-
Crude this compound solution.
-
0.22 µm syringe filters.
Methodology:
-
Sample Preparation:
-
Adjust the pH of the crude this compound solution to 6.5 with a suitable acid or base.
-
Dilute the sample with Buffer A to reduce the ionic strength if it is high.
-
Filter the sample through a 0.22 µm filter.
-
-
Column Equilibration:
-
Wash the column with 5-10 column volumes (CV) of deionized water.
-
Equilibrate the column with 5-10 CV of Buffer A until the pH and conductivity of the eluate are stable and match Buffer A.
-
-
Sample Loading:
-
Load the prepared sample onto the column at a low flow rate (e.g., 1 mL/min for a 5 mL column).
-
-
Washing:
-
Wash the column with 5-10 CV of Buffer A to remove any unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 CV.
-
Collect fractions throughout the elution process.
-
-
Regeneration:
-
Wash the column with 5 CV of 100% Buffer B (1 M NaCl).
-
Wash with 5 CV of deionized water.
-
For long-term storage, wash with 20% ethanol (B145695) or as recommended by the manufacturer.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for ion-exchange purification of this compound.
Troubleshooting Logic for Low Product Binding
Caption: Decision tree for troubleshooting low binding issues.
References
how to remove unreacted starting material from sodium glyoxylate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from sodium glyoxylate (B1226380) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of sodium glyoxylate.
Q1: My final this compound product is contaminated with unreacted glyoxylic acid. How can I remove it?
A1: Unreacted glyoxylic acid can be removed by careful neutralization and recrystallization. Glyoxylic acid is more soluble in many organic solvents than its sodium salt.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the reaction mixture is neutralized to a pH of approximately 6.5-7.0 with a sodium base (e.g., sodium hydroxide (B78521) or sodium carbonate).[1] This converts the remaining glyoxylic acid to this compound.
-
Recrystallization: this compound can be purified by recrystallization from water.[2][3] It is very soluble in water, while many organic impurities are less soluble.[2] Cooling a concentrated aqueous solution can induce crystallization.[4]
-
Solvent Washing: Washing the crude this compound with a solvent in which it is only slightly soluble, such as ethanol, can help remove residual glyoxylic acid.[2]
-
Q2: How can I remove unreacted glyoxal (B1671930) from my this compound product?
A2: Glyoxal is a common starting material for the synthesis of glyoxylic acid and subsequently this compound.[5][6] Several methods can be employed to remove unreacted glyoxal.
-
Troubleshooting Steps:
-
Solvent Extraction: Before neutralization to form the sodium salt, glyoxylic acid can be selectively extracted from an aqueous mixture containing glyoxal using certain organic solvents like aliphatic alcohols, ketones, or esters.
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be used to separate glyoxylic acid from the neutral glyoxal molecule before the final neutralization step.[5]
-
Q3: My this compound contains sodium oxalate (B1200264) as an impurity. What is the best way to remove it?
A3: Sodium oxalate is a common byproduct, especially in oxidation reactions. Due to its lower solubility in cold water compared to this compound, it can be removed by cooling crystallization.[7][8][9]
-
Troubleshooting Steps:
-
Cooling Crystallization: Cool the aqueous solution containing both this compound and sodium oxalate to a temperature between -5°C and 0°C.[1] This will cause the less soluble sodium oxalate to crystallize out of the solution.
-
Filtration: The precipitated sodium oxalate can then be removed by filtration. The filtrate will contain the purified this compound.[1]
-
Q4: My recrystallization of this compound is not yielding pure crystals. What can I do?
A4: The success of recrystallization depends on the choice of solvent and the cooling process.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate solvent system. This compound is highly soluble in water and only slightly soluble in ethanol, ether, and benzene.[2] A mixed solvent system might be necessary in some cases.
-
Cooling Rate: Slow cooling of the saturated solution is crucial for the formation of pure, well-defined crystals.[10] Rapid cooling can trap impurities within the crystal lattice.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any mother liquor adhering to the crystal surface.[4]
-
Data Presentation: Physical and Chemical Properties
This table summarizes key quantitative data for this compound and common starting materials/impurities to aid in the development of purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₂HNaO₃ | 96.02 | Decomposes | N/A | Very soluble in water; slightly soluble in ethanol, ether, and benzene.[2] |
| Glyoxylic Acid | C₂H₂O₃ | 74.04 | -93[11][12][13] | 111[11][13] | Miscible with water and ethanol; slightly soluble in ether and benzene; insoluble in esters.[6][13][14] |
| Glyoxal | C₂H₂O₂ | 58.04 | 15[15][16][17] | 51[15][18] | Miscible with water.[18] |
| Sodium Oxalate | Na₂C₂O₄ | 134.00 | Decomposes (>290)[7] | N/A | Sparingly soluble in water (3.7 g/100 mL at 20°C); insoluble in ethanol.[7][9] |
Experimental Protocols
1. Recrystallization of this compound to Remove Organic Impurities
This protocol describes a general procedure for the purification of this compound by recrystallization from an aqueous solution.
-
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the solution can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.[4]
-
2. Removal of Sodium Oxalate by Cooling Crystallization
This protocol outlines the removal of sodium oxalate impurity from an aqueous solution of this compound.
-
Methodology:
-
Solution Preparation: Prepare an aqueous solution of the impure this compound.
-
Cooling: Cool the solution in a cooling bath to a temperature between -5°C and 0°C.[1]
-
Crystallization: Maintain the low temperature to allow for the crystallization of the less soluble sodium oxalate.
-
Filtration: Separate the precipitated sodium oxalate from the solution by filtration. The filtrate now contains the purified this compound.
-
Product Isolation: The this compound can be isolated from the filtrate by concentration and subsequent crystallization.
-
Mandatory Visualization
Diagram of the this compound Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy this compound | 2706-75-4 [smolecule.com]
- 4. US3872166A - Improvement in the recovery of glyoxylic acid - Google Patents [patents.google.com]
- 5. GLYOXAL | Occupational Safety and Health Administration [osha.gov]
- 6. glyoxylic acid, 298-12-4 [thegoodscentscompany.com]
- 7. Sodium oxalate - Wikipedia [en.wikipedia.org]
- 8. Sodium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 9. Sodium oxalate | 62-76-0 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GLYOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 12. innospk.com [innospk.com]
- 13. atamankimya.com [atamankimya.com]
- 14. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 15. Glyoxal | OHCCHO | CID 7860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Glyoxal - Wikipedia [en.wikipedia.org]
- 17. atamankimya.com [atamankimya.com]
- 18. Glyoxal - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Improving Reaction Selectivity with Sodium Glyoxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium glyoxylate (B1226380). The focus is on addressing common issues to improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: How do the purity and storage of sodium glyoxylate affect reaction selectivity?
A: The purity and handling of this compound are critical for reproducible and selective reactions.
-
Purity: Commercial this compound often has a purity of ≥93% and may be sold as a monohydrate.[1][2] Impurities from its synthesis, such as sodium formate, acetate, or sulfate, can potentially interfere with sensitive catalytic reactions or alter the pH of the reaction medium, thereby affecting selectivity.[3]
-
Storage & Handling: this compound is a combustible solid that should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][4] It is crucial to keep containers sealed to prevent moisture absorption.[4] Degradation or contamination can introduce unknown variables into your experiment, leading to inconsistent results and poor selectivity.
Q2: What are the most common side reactions of this compound that can reduce the yield of my desired product?
A: this compound can participate in several competing reactions, which can lower the selectivity and yield of the intended transformation.
-
Cannizzaro-type Reaction (Disproportionation): Under certain conditions, particularly when heated in aqueous solutions, two molecules of glyoxylic acid can disproportionate to form glycolic acid (hydroxyacetic acid) and oxalic acid.[5][6] This is a common side reaction that consumes the starting material.
-
Decarboxylation: The compound can undergo decarboxylation, especially under harsh thermal or pH conditions, which leads to the loss of the carboxylate group.[5]
-
Polymerization: Glyoxylate esters have been noted to polymerize in the presence of a base.[6]
Q3: My reaction is not proceeding as expected. Could the form of this compound be the issue?
A: Yes. This compound exists as a hydrate (B1144303) in its solid form. In aqueous solutions, it is in equilibrium with its hydrated form, 2,2-dihydroxyethanoate. This equilibrium can affect its reactivity as a carbonyl compound. For reactions requiring the free aldehyde form, reaction conditions may need to be optimized to shift this equilibrium.
Troubleshooting Guide: Reaction-Specific Issues
Mannich Reaction
Q1: I am observing poor diastereoselectivity or enantioselectivity in my Mannich reaction. How can I improve it?
A: The stereochemical outcome of the Mannich reaction is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: Chiral organocatalysts, such as (S)-proline, are effective in controlling both diastereoselectivity and enantioselectivity. Proline catalyzes the reaction by forming an enamine with the ketone or aldehyde, and its chiral environment directs the facial attack of the iminium ion intermediate.
-
Substrate Sterics: The steric bulk of the reactants can significantly influence diastereoselectivity. For instance, in proline-catalyzed reactions, increasing the size of the alkyl group on the aldehyde component can dramatically improve the preference for the syn-Mannich product.
-
Reaction Conditions: The reaction should be performed under appropriate pH control (typically mildly acidic, pH 4-5) to ensure the formation of the reactive iminium ion intermediate without promoting side reactions.[7] The choice of solvent is also critical; for proline-catalyzed reactions, dioxane is often used.
Table 1: Effect of Aldehyde Substituent on Diastereoselectivity in a Proline-Catalyzed Mannich Reaction
| Aldehyde Component | Alkyl Group (R) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn adduct |
|---|---|---|---|
| Propionaldehyde | Methyl | 3:1 | >99% (S,S) |
| Heptanal | Pentyl | 19:1 | >99% (S,S) |
(Data synthesized from a representative proline-catalyzed reaction between an aldehyde, an imine from ethyl glyoxylate, and p-methoxyaniline)
Passerini Reaction
Q2: My Passerini three-component reaction involving this compound has a low yield. What are the common causes?
A: Low yields in Passerini reactions are often traced back to reaction conditions and reactant stability.
-
Solvent Choice: The Passerini reaction generally proceeds faster in apolar, aprotic solvents like dichloromethane (B109758) (DCM) or toluene, which favor a non-polar cyclic transition state.[8][9] Polar protic solvents like alcohols should generally be avoided.[8]
-
Reactant Concentration: The reaction is typically third-order (first order in each component), meaning that reactant concentration is crucial.[8][9] High concentrations are often favored.
-
Isocyanide Purity: Isocyanides can be unstable and decompose upon exposure to air or impurities. Using freshly prepared or purified isocyanides is recommended.[8]
-
Side Reactions: If an amine is present as an impurity or component, a competing four-component Ugi reaction may occur, forming an α-acylamino amide instead of the desired α-acyloxy amide.[8][10]
Glyoxylate-Ene Reaction
Q3: How can I achieve high enantioselectivity in a glyoxylate-ene reaction?
A: Catalysis is key for controlling stereochemistry in this reaction. An efficient method utilizes an In(III)-pybox catalyst system to synthesize homoallylic alcohols with high enantioselectivity and anti-diastereoselectivity.[11] The geometry of the alkene substrate is also critical; only isomers with a proton β-cis to the substituent tend to react effectively in this catalytic system.[11]
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Proline-Catalyzed Mannich Reaction
This protocol is a representative method for achieving high stereoselectivity in a Mannich reaction with a glyoxylate derivative.
-
Iminium Ion Precursor Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the glyoxylate component (e.g., ethyl glyoxylate, 1.0 eq.) in an appropriate solvent (e.g., dioxane) at room temperature. Stir for 30-60 minutes to form the corresponding imine.
-
Catalyst and Substrate Addition: To the solution, add the chiral catalyst (S)-proline (0.1-0.3 eq.) followed by the aldehyde or ketone component (1.2-1.5 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to over 24 hours depending on the substrates.
-
Workup and Purification: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired stereoisomer.
Protocol 2: Enantioselective In(III)-Catalyzed Glyoxylate-Ene Reaction
This protocol outlines a method for achieving high enantioselectivity in the ene reaction.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst by mixing In(OTf)₃ (0.1 eq.) and the chiral ligand (e.g., a PyBox derivative) (0.11 eq.) in a dry, aprotic solvent like dichloromethane (DCM) at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C or -78 °C). Add the alkene substrate (1.5-2.0 eq.) followed by the slow, dropwise addition of the glyoxylate ester (1.0 eq.).
-
Reaction Execution: Stir the mixture at the low temperature, monitoring for completion by TLC or GC-MS.
-
Workup and Purification: Quench the reaction with a suitable quenching agent (e.g., saturated aq. NaHCO₃). Allow the mixture to warm to room temperature and extract the aqueous layer with DCM. Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via silica (B1680970) gel chromatography to yield the enantiomerically enriched homoallylic alcohol.
Visualizations
Caption: General troubleshooting workflow for low selectivity.
References
- 1. scbt.com [scbt.com]
- 2. 乙醛酸钠 一水合物 ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US3872166A - Improvement in the recovery of glyoxylic acid - Google Patents [patents.google.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. Buy this compound | 2706-75-4 [smolecule.com]
- 6. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly enantioselective and anti-diastereoselective catalytic intermolecular glyoxylate-ene reactions: effect of the geometrical isomers of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the handling and storage of sodium glyoxylate
Welcome to the technical support center for sodium glyoxylate (B1226380). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in the handling and storage of sodium glyoxylate and to offer troubleshooting advice for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its common form?
This compound is the sodium salt of glyoxylic acid. It is an organic compound that is widely used in chemical synthesis, for example, as a precursor in the preparation of amino acids and other complex organic molecules.[1] It is commonly available as a white, crystalline, hygroscopic solid in its monohydrate form (C₂HNaO₃·H₂O).[2][3]
Q2: What are the ideal storage conditions for this compound?
To ensure its stability and purity, this compound should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed to protect it from moisture, as it is hygroscopic and can absorb water from the atmosphere, which may lead to degradation.[4] Store it away from incompatible materials, particularly strong oxidizing agents.[3]
Q3: Is this compound sensitive to air and moisture?
Yes, this compound is hygroscopic and sensitive to moisture.[4] Upon exposure to air, it can readily absorb moisture, which can cause the solid to become clumpy or even deliquesce (dissolve in the absorbed water) to form a syrup. This can affect the accuracy of weighing and may promote chemical degradation. Therefore, it is essential to handle the compound in a dry environment (e.g., a glove box) if possible and to minimize its exposure to the atmosphere.
Q4: What are the primary chemical incompatibilities of this compound?
The primary incompatibility of this compound is with strong oxidizing agents.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also important to consider its reactivity with strong bases, which can catalyze its degradation through a disproportionation reaction.
Q5: What happens to this compound in an aqueous solution, and is it stable?
This compound is very soluble in water.[3] However, the stability of its aqueous solutions can be pH-dependent. In neutral to acidic aqueous solutions, it is relatively stable. Under basic conditions (high pH), this compound can undergo a self-redox reaction known as the Cannizzaro reaction (or disproportionation), where two molecules of glyoxylate react to form one molecule of glycolate (B3277807) (the reduced product) and one molecule of oxalate (B1200264) (the oxidized product).[2][5][6] Therefore, for applications requiring the use of this compound in solution, it is advisable to use freshly prepared solutions and to control the pH.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions
Symptom: You are experiencing lower than expected or inconsistent yields in a reaction where this compound is a starting material.
Potential Causes & Solutions:
-
Degradation of this compound: Due to its hygroscopic nature, the reagent may have absorbed moisture, leading to a lower effective concentration and potential degradation.
-
Solution: Use a fresh, unopened container of this compound or ensure that the stored reagent has been properly sealed and protected from moisture. For critical experiments, it is advisable to dry the reagent in a vacuum oven at a mild temperature before use.
-
-
Decomposition in Solution: If the reaction is performed under basic conditions, the this compound may be degrading via the Cannizzaro reaction.
-
Solution: If possible, adjust the reaction pH to be neutral or slightly acidic. If basic conditions are required, add the this compound to the reaction mixture at a later stage or at a lower temperature to minimize the time it is exposed to the high pH.
-
-
Inaccurate Weighing: The hygroscopic nature of the compound can lead to inaccurate measurements of the starting material.
-
Solution: Weigh the this compound quickly in a dry environment. For highly sensitive reactions, consider preparing a stock solution in a suitable anhydrous solvent and titrating it to determine the exact concentration before use.
-
Issue 2: The this compound Solid has Caked or Turned into a Syrup
Symptom: Upon opening the container, the this compound is no longer a free-flowing powder but has formed clumps or a viscous liquid.
Potential Cause & Solution:
-
Moisture Absorption: The container was not properly sealed, allowing the hygroscopic solid to absorb a significant amount of water from the atmosphere.
-
Solution: While it may be possible to dry the material under high vacuum, its purity may be compromised. For best results, it is recommended to discard the compromised reagent and use a fresh, properly stored batch. To prevent this in the future, always ensure the container lid is tightly secured immediately after use and consider storing it in a desiccator.
-
Troubleshooting Workflow for this compound Degradation
References
Validation & Comparative
A Comparative Guide to the Reactivity of Sodium Glyoxylate and Glyoxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to the success of a reaction. Glyoxylic acid and its corresponding sodium salt, sodium glyoxylate (B1226380), are both valuable C2 building blocks. However, their reactivity profiles differ significantly, influencing their suitability for various synthetic transformations. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
Core Chemical Differences and Reactivity Overview
Glyoxylic acid is a unique organic compound, possessing both an aldehyde and a carboxylic acid functional group. This bifunctionality makes it a highly reactive intermediate. In aqueous solutions, it exists predominantly as the hydrate. Its acidic nature (pKa ≈ 3.3) allows it to act as a catalyst in certain reactions, but also presents a challenge in reactions employing acid-sensitive or basic reagents.
Sodium glyoxylate, the monosodium salt of glyoxylic acid, is a crystalline solid soluble in water.[1] As a salt, it is less acidic than its parent acid. The presence of the carboxylate anion can influence the electronic properties of the adjacent aldehyde group and the solubility of the molecule in different solvent systems, thereby altering its reactivity compared to glyoxylic acid.
This guide will focus on a comparative analysis of their reactivity in three common organic reactions: the Friedel-Crafts reaction, the Biginelli reaction, and the Wittig reaction.
Friedel-Crafts Reaction: A Tale of Two Electrophiles
The Friedel-Crafts reaction and its variants are fundamental C-C bond-forming reactions that attach a substituent to an aromatic ring. Both glyoxylic acid and its derivatives can act as electrophiles in these reactions.
Glyoxylic Acid in Friedel-Crafts Hydroxyalkylation
Glyoxylic acid can directly participate in Friedel-Crafts hydroxyalkylation reactions with arenes, particularly when activated by a strong acid catalyst. This reaction leads to the formation of diarylacetic acid derivatives.
This compound (and its Ester Analogue) in Friedel-Crafts Reactions
While direct use of this compound in Friedel-Crafts reactions is less commonly documented, its ester analogue, ethyl glyoxylate, is widely used, providing insight into the reactivity of the glyoxylate carbonyl. The reaction of ethyl glyoxylate with aromatic amines, for instance, is a key step in the synthesis of optically active aminomandelic acid derivatives.[2] High yields have been reported in the presence of a chiral catalyst.[3]
Quantitative Data: Friedel-Crafts Reactions
| Reactant | Arene | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Glyoxylic Acid | Chlorobenzene | PVP-TfOH | Solvent-free | 7 | RT | 81 | [4] |
| Glyoxylic Acid | 1,2-Difluorobenzene | PVP-TfOH | Solvent-free | 24 | RT | 38 | [4] |
| Glyoxylic Acid | 1,2-Dichlorobenzene | PVP-TfOH | Solvent-free | 72 | RT | 5 | [4] |
| Ethyl Glyoxylate | N,N-Dimethylaniline | (S)-t-Bu-BOX-Cu(OTf)2 | CH2Cl2 | 20 | RT | 95 | [3] |
| Ethyl Glyoxylate | N-Methylindoline | (S)-t-Bu-BOX-Cu(OTf)2 | CH2Cl2 | 20 | RT | 91 | [3] |
| Ethyl Glyoxylate | N,N-Diethyl-m-toluidine | Ti(OPr-i)4/(R)-BINOL | Toluene | 48 | 0 | 99 | [2] |
Analysis: Glyoxylic acid demonstrates good reactivity with activated and moderately deactivated arenes under solvent-free conditions with a solid acid catalyst. The yields decrease significantly with more deactivated substrates, requiring longer reaction times. Ethyl glyoxylate, representing the reactivity of the glyoxylate carbonyl, shows excellent yields in reactions with electron-rich aromatic amines, particularly in the presence of chiral Lewis acid catalysts. The choice between glyoxylic acid and a glyoxylate derivative will depend on the nature of the aromatic substrate and the desired product. The free acid is suitable for producing diarylacetic acids, while the ester is preferred for synthesizing mandelic acid derivatives.
Experimental Protocols
Friedel-Crafts Hydroxyalkylation with Glyoxylic Acid A mixture of the arene (1 mmol) and glyoxylic acid (1.2 mmol) is stirred in the presence of poly(4-vinylpyridine)-supported triflic acid (PVP-TfOH) under solvent-free conditions at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid catalyst is filtered off, and the product is purified by chromatography.
Asymmetric Friedel-Crafts Reaction with Ethyl Glyoxylate To a solution of the chiral bisoxazoline-copper(II) complex catalyst in the appropriate solvent, the aromatic amine (1 mmol) is added, followed by ethyl glyoxylate (1.2 mmol). The reaction mixture is stirred at the specified temperature and monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified by chromatography.
Reaction Mechanism: Friedel-Crafts Hydroxyalkylation
Caption: Mechanism of Friedel-Crafts Hydroxyalkylation.
The Biginelli Reaction: A Challenge for Glyoxylic Acid and its Salt
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335).[5]
Reactivity of Glyoxylic Acid and this compound
Extensive literature searches reveal a notable absence of successful Biginelli reactions using either glyoxylic acid or this compound as the aldehyde component. This suggests a fundamental incompatibility of these substrates with the reaction conditions.
Plausible Reasons for Unreactivity:
-
Glyoxylic Acid: The acidic proton of the carboxylic acid group can interfere with the acid-catalyzed mechanism of the Biginelli reaction. It may also lead to unwanted side reactions with the basic urea component.
-
This compound: The carboxylate anion deactivates the adjacent aldehyde carbonyl group towards nucleophilic attack by urea, which is a key initial step in the proposed reaction mechanism.[6] Furthermore, the solubility of this compound in the typical alcoholic solvents used for the Biginelli reaction may be limited.
Reaction Mechanism: Standard Biginelli Reaction
Caption: Proposed Mechanism of the Biginelli Reaction.
The Wittig Reaction: Incompatibility with Acidic and Anionic Functionality
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7]
Reactivity of Glyoxylic Acid and this compound
Similar to the Biginelli reaction, there is a lack of documented successful Wittig reactions involving glyoxylic acid or this compound.
Plausible Reasons for Unreactivity:
-
Glyoxylic Acid: The acidic proton of the carboxylic acid is highly reactive towards the strongly basic phosphorus ylide. An acid-base reaction would occur, quenching the ylide and preventing the desired olefination.[8]
-
This compound: The carboxylate group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack by the nucleophilic ylide. While stabilized ylides are less reactive and more tolerant of some functional groups, their reaction with the less electrophilic carbonyl of this compound is likely to be very slow or not occur at all.
Reaction Mechanism: Standard Wittig Reaction
Caption: Mechanism of the Wittig Reaction.
Conclusion and Recommendations
The choice between this compound and glyoxylic acid in organic synthesis is dictated by the specific reaction and its mechanism.
-
For Friedel-Crafts type reactions , both are viable electrophiles, with the choice depending on the desired product. Glyoxylic acid is effective for the synthesis of diarylacetic acids, while glyoxylate esters (as a proxy for this compound's carbonyl reactivity) are excellent for producing mandelic acid derivatives from electron-rich arenes.
-
For Biginelli and Wittig reactions , neither glyoxylic acid nor this compound are suitable substrates under standard conditions. The inherent acidity of glyoxylic acid and the deactivating and potentially interfering nature of the carboxylate in this compound preclude their successful participation in these transformations.
Researchers should carefully consider the reaction mechanism and the chemical properties of both the acid and its salt to make an informed decision. For reactions requiring a basic or acid-sensitive reagent, protection of the carboxylic acid group of glyoxylic acid (e.g., as an ester) is a necessary strategy to enable the desired reactivity of the aldehyde functionality. This guide provides a foundational understanding to aid in the strategic design of synthetic routes utilizing these versatile C2 building blocks.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. Highly enantioselective Friedel-Crafts reaction of aromatic amines with ethyl glyoxylate catalyzed by chiral titanium(IV) complexes: practical synthesis of aminomandelic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Wittig reaction in presence of carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Analysis of Sodium Glyoxylate and Other Ketoacids in Biochemical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of ketoacids is paramount for understanding cellular metabolism and in the discovery of novel therapeutics. This guide provides a comparative overview of biochemical assays for sodium glyoxylate (B1226380) and other key ketoacids, including alpha-ketoglutarate, pyruvic acid, and oxaloacetate. We present a summary of their performance metrics, detailed experimental protocols, and visual representations of relevant biochemical pathways and assay workflows.
Ketoacids are critical intermediates in a multitude of metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] Their concentrations can be indicative of the metabolic state of cells and tissues, making their precise measurement crucial in various fields of biological research.[2] This guide focuses on comparing the analytical methods available for several prominent ketoacids.
Performance of Ketoacid Assays: A Comparative Summary
The choice of a biochemical assay often depends on the required sensitivity, the sample matrix, and the available instrumentation. Below is a comparison of common assay methodologies for sodium glyoxylate and other ketoacids.
| Ketoacid | Assay Type | Detection Method | Limit of Detection (LOD) / Range | Key Features |
| This compound | Enzymatic | Spectrophotometric (Formazan) | Submicromole quantities[3] | Specific for glyoxylate, suitable for high-throughput screening.[3] |
| Enzymatic | Fluorescence (H₂O₂) | Nanomole quantities[4] | High sensitivity.[4] | |
| HPLC-Fluorescence | Fluorescence | ~10 pmol per injection | High sensitivity and specificity.[5] | |
| Alpha-Ketoglutarate | Enzymatic | Colorimetric | ~3.9 µM[6] | Simple and suitable for various biological samples.[6] |
| Enzymatic | Fluorometric | ~0.2 µM[7] | Higher sensitivity than colorimetric methods.[7] | |
| LC-MS/MS | Mass Spectrometry | 0.01–0.25 µM[2] | High reproducibility and accuracy, suitable for complex samples.[2] | |
| Pyruvic Acid | Enzymatic | Colorimetric | 2–500 µM[8] | Wide detection range, applicable to various sample types.[8][9] |
| Enzymatic | Fluorometric | 0.2–50 µM[8] | Increased sensitivity for low concentration samples.[8] | |
| HPLC-Fluorescence | Fluorescence | CVs <6% (repeatability)[10] | Rapid and reliable for simultaneous measurement of multiple ketoacids.[10] | |
| Oxaloacetate | Enzymatic | Colorimetric | 7–400 µM[11] | Direct and automation-ready procedure.[11][12] |
| Enzymatic | Fluorometric | 1–40 µM[11][13] | Higher sensitivity for samples with low oxaloacetate levels.[11][12] | |
| LC-MS/MS | Mass Spectrometry | 0.01–0.25 µM[2] | Successfully derivatizes the unstable oxaloacetic acid for reliable quantification.[2] |
Key Metabolic Pathways and Assay Workflows
To visualize the biochemical context and the general procedure of the assays discussed, the following diagrams are provided.
Caption: The Glyoxylate Cycle, highlighting the central role of glyoxylate.
Caption: A generalized workflow for a typical biochemical assay.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Enzymatic Assay for this compound (Spectrophotometric)
This protocol is based on the principle of an enzyme-linked spectrophotometric assay where glyoxylate is converted to a colored formazan (B1609692) product.[3]
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Acetyl-CoA solution
-
Malate Synthase
-
Malate Dehydrogenase
-
NAD⁺
-
Phenazine methosulfate (PMS)
-
Tetrazolium salt (e.g., MTS)
-
This compound standard solutions
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, NAD⁺, PMS, and MTS.
-
Add the sample or this compound standard to the reaction mixture.
-
Initiate the reaction by adding malate synthase and malate dehydrogenase.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for the formazan product (e.g., 490 nm).
-
Calculate the glyoxylate concentration by comparing the sample absorbance to the standard curve.
-
Colorimetric Assay for Alpha-Ketoglutarate
This protocol is based on a coupled enzymatic reaction where α-ketoglutarate is converted to pyruvate (B1213749), which then reacts with a colorimetric probe.[6]
-
Reagents:
-
α-KG Assay Buffer
-
α-KG Enzyme Mix
-
α-KG Substrate Mix
-
Colorimetric Probe
-
α-Ketoglutarate Standard
-
-
Procedure:
-
Prepare samples and α-ketoglutarate standards to the desired concentrations.
-
Add the sample or standard to a 96-well plate.
-
Prepare a reaction mix containing the Assay Buffer, Enzyme Mix, Substrate Mix, and Colorimetric Probe.
-
Add the reaction mix to each well.
-
Incubate the plate for 60-180 minutes at 37°C, protected from light.
-
Measure the absorbance at 570 nm.
-
Determine the α-ketoglutarate concentration from the standard curve.
-
Fluorometric Assay for Pyruvic Acid
This assay involves the enzymatic conversion of pyruvate, leading to the generation of a fluorescent product.[8]
-
Reagents:
-
Pyruvate Assay Buffer
-
Pyruvate Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., a substrate for HRP that becomes fluorescent upon oxidation)
-
Pyruvic Acid Standard
-
-
Procedure:
-
Prepare samples and pyruvic acid standards.
-
Add samples or standards to a black 96-well plate.
-
Prepare a reaction mixture containing Assay Buffer, Pyruvate Oxidase, HRP, and the Fluorescent Probe.
-
Add the reaction mixture to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/585 nm).
-
Calculate the pyruvate concentration based on the standard curve.
-
LC-MS/MS for Ketoacid Quantification
This method allows for the simultaneous and highly sensitive quantification of multiple ketoacids.[2][14]
-
Sample Preparation:
-
Deproteinize biological samples (e.g., plasma, tissue homogenate) using a suitable method like perchloric acid or methanol (B129727) precipitation.
-
Centrifuge to remove precipitated proteins.
-
The supernatant containing the ketoacids is collected.
-
-
Derivatization (Pre-column):
-
Ketoacids are converted to more stable and readily analyzable derivatives. A common method is oximation using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate the derivatized ketoacids using a suitable chromatography column and gradient elution.
-
Detect and quantify the ketoacids using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
-
Generate a standard curve for each ketoacid using known concentrations to quantify the analytes in the samples.
-
This comprehensive guide provides the necessary information for researchers to select and implement the most appropriate assay for their specific needs in the study of this compound and other vital ketoacids.
References
- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1934604A1 - Materials and methods for assaying for glyoxylate - Google Patents [patents.google.com]
- 5. High-performance liquid chromatographic determination of glyoxylate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mybiosource.com [mybiosource.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
A Comparative Guide to HPLC and Alternative Methods for Sodium Glyoxylate Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the pharmaceutical manufacturing process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the purity assessment of sodium glyoxylate (B1226380). The information presented is supported by experimental data to aid in the selection of the most suitable method for your specific needs.
Introduction to Sodium Glyoxylate and Purity Analysis
This compound, the sodium salt of glyoxylic acid, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method is essential to accurately quantify this compound and detect any potential impurities or degradation products.
This guide will delve into the validation of a stability-indicating HPLC method and compare its performance with alternative techniques such as Ion Chromatography (IC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. A well-developed and validated stability-indicating HPLC method can separate the main component from its impurities and degradation products, ensuring a specific and accurate quantification.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound purity.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to various stress conditions to accelerate its degradation and identify the potential degradation products. This ensures that the analytical method can separate these degradants from the main peak, thus providing an accurate measure of the drug's purity over time.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heating the solid sample at a high temperature (e.g., 105°C) for a specified time.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
The chromatograms from the stressed samples are then compared to that of an unstressed sample to evaluate the specificity of the method.
Comparison of Analytical Methods
While HPLC is a powerful tool, other methods can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, cost-effectiveness, or the nature of the impurities to be detected.
| Parameter | RP-HPLC with UV Detection | Ion Chromatography (IC) with Conductivity Detection | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity differences. | Separation of ions based on their charge. | Measurement of light absorption by the analyte. |
| Specificity | High (can separate structurally similar impurities). | High (effective for ionic impurities). | Low (prone to interference from other UV-absorbing compounds). |
| Sensitivity | High (µg/mL to ng/mL level). | High (ppb level for many ions). | Moderate (mg/mL to µg/mL level). |
| Linearity Range | Wide. | Wide. | Narrow. |
| Accuracy | High (typically 98-102% recovery). | High (typically 95-105% recovery). | Moderate to High (can be affected by interferences). |
| Precision (%RSD) | Excellent (<2%). | Excellent (<5%). | Good (<5%). |
| Throughput | Moderate. | Moderate. | High. |
| Cost | High (instrumentation and solvent consumption). | High (specialized instrumentation). | Low (simple instrumentation). |
| Best Suited For | Purity and stability-indicating assays. | Analysis of ionic impurities and counter-ions. | Rapid, routine quality control where specificity is not a major concern. |
Alternative Methods: A Closer Look
Ion Chromatography (IC)
Ion chromatography is particularly useful for the analysis of ionic species. For this compound, IC can be used to quantify the glyoxylate anion and also to detect and quantify other anionic impurities such as oxalate, glycolate, and formate, which can be process-related impurities.[1]
Experimental Protocol: Ion Chromatography
-
Column: Anion-exchange column.
-
Eluent: A buffered solution, often a carbonate/bicarbonate buffer.[1]
-
Detection: Suppressed conductivity detection.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC and IC. It can be used for a quick estimation of this compound concentration. However, its major drawback is the lack of specificity. Any impurity that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. Therefore, this method is generally not suitable for purity assessment where the presence of unknown impurities is a possibility.
Visualizing the Workflow
To better understand the process of HPLC method validation, the following diagrams illustrate the key workflows.
References
comparing the efficacy of different reducing agents for reductive amination of sodium glyoxylate
For Researchers, Scientists, and Drug Development Professionals
The reductive amination of sodium glyoxylate (B1226380) is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules, most notably glycine (B1666218) and its derivatives. The choice of reducing agent is paramount to the success of this reaction, directly influencing yield, purity, and scalability. This guide provides an objective comparison of commonly employed reducing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific applications.
Executive Summary of Reducing Agent Efficacy
The selection of a reducing agent for the reductive amination of sodium glyoxylate hinges on a balance of reactivity, selectivity, safety, and cost. While multiple agents can effect the desired transformation, their performance characteristics vary significantly. Below is a summary of key quantitative and qualitative metrics for the most common reducing agents.
| Reducing Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | 85-95% | 12-24 | High selectivity for the iminium ion, stable in protic solvents.[1][2] | Highly toxic (releases HCN), requires careful pH control.[1][3][4] |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | 90-98% | 2-6 | High selectivity, non-toxic byproducts, mild reaction conditions.[5][6][7] | Water-sensitive, not suitable for protic solvents like methanol (B129727).[2][8] |
| Sodium Borohydride (B1222165) (NaBH₄) | 60-80% | 1-4 | Cost-effective, readily available, strong reducing power. | Low selectivity (can reduce the aldehyde), requires careful addition and temperature control.[9][10] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 90-99% | 4-12 | High yields, environmentally friendly ("green"), cost-effective at scale.[11] | Requires specialized high-pressure equipment, potential for catalyst poisoning, may reduce other functional groups.[4] |
| Amine-Borane Complexes (e.g., 2-Picoline Borane) | 80-90% | 6-18 | Non-toxic alternative to NaBH₃CN, stable in various solvents.[3][12] | Can be less reactive, may require elevated temperatures. |
Reaction Pathway and Experimental Workflow
The reductive amination of this compound proceeds via a two-step, one-pot process. The initial step involves the formation of an imine intermediate from the reaction of this compound with an amine. This is followed by the reduction of the imine to the corresponding secondary amine by a reducing agent.
Caption: General reaction pathway for the reductive amination of this compound.
A typical experimental workflow for this reaction is outlined below. This workflow can be adapted based on the specific reducing agent and scale of the reaction.
Caption: A generalized experimental workflow for reductive amination.
Detailed Experimental Protocols
The following are representative experimental protocols for the reductive amination of this compound with different reducing agents. These protocols are intended as a starting point and may require optimization based on the specific amine and desired scale.
Protocol 1: Using Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in methanol.
-
pH Adjustment: Adjust the pH of the solution to 6-7 using a suitable acidic agent (e.g., glacial acetic acid).
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) in a fume hood to neutralize any remaining reducing agent and decompose toxic byproducts.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Using Sodium Triacetoxyborohydride (STAB)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) and the amine (1.1 eq) in an aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[13]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension at room temperature.[13][14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica (B1680970) gel chromatography.
Protocol 3: Using Sodium Borohydride (NaBH₄)
-
Imine Formation: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.
Concluding Remarks
The choice of reducing agent for the reductive amination of this compound is a critical parameter that can significantly impact the outcome of the synthesis. For high-yield, clean, and safe reactions on a laboratory scale, sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its high selectivity and non-toxic nature.[6][8] For applications where cost is a primary driver and selectivity is less critical, sodium borohydride remains a viable option. Sodium cyanoborohydride offers excellent selectivity but its high toxicity necessitates stringent safety precautions.[1][3] For large-scale industrial processes, catalytic hydrogenation presents a highly efficient, atom-economical, and environmentally friendly alternative, provided the necessary equipment is available and the substrate is compatible with the catalyst and reaction conditions.[11] Researchers are encouraged to consider these factors carefully to select the most appropriate reducing agent for their specific synthetic goals.
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. ludger.com [ludger.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
A Comparative Guide to Sodium Glyoxylate and its Alternatives in Key Synthetic Transformations
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Sodium glyoxylate (B1226380), a salt of glyoxylic acid, has established itself as a valuable C2 synthon in a variety of organic transformations. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards reagents that offer improved yields, milder reaction conditions, enhanced safety profiles, and broader substrate scope. This guide provides an objective comparison of sodium glyoxylate and its alternatives in specific, high-impact synthetic transformations, supported by experimental data and detailed protocols.
This document focuses on the utility of this compound and its alternatives, primarily in the context of multicomponent reactions (MCRs), where it often serves as a practical and safer surrogate for formaldehyde (B43269). The comparison will delve into the Passerini and Ugi reactions, two of the most powerful tools for the rapid generation of molecular complexity.
The Role of this compound in Multicomponent Reactions: A Formaldehyde Surrogate
Formaldehyde is a fundamental C1 building block in many MCRs, including the Passerini and Ugi reactions. However, its high reactivity can lead to the formation of undesired byproducts, and its recognized toxicity and carcinogenic properties necessitate stringent handling procedures.[1][2] Glyoxylic acid and its salt, this compound, have emerged as effective and "greener" alternatives.[1][2] When employed as a C1 synthon, glyoxylate derivatives undergo a decarboxylation step following the initial condensation, effectively delivering a formaldehyde equivalent.[2]
One notable advantage of glyoxylic acid over formaldehyde is observed in the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. The use of formaldehyde in this reaction often results in low yields and a multitude of byproducts, complicating purification. In contrast, glyoxylic acid and its immobilized forms, such as MP-glyoxylate, provide the desired 2-unsubstituted 3-aminoimidazoheterocycles in good yields.[1][3] This is attributed to the more controlled reactivity of the imine generated from glyoxylic acid, which mitigates the polymerization and side reactions often seen with the highly reactive formaldehyde-derived imine.[1]
Comparative Performance in the Passerini Reaction
The Passerini three-component reaction (P-3CR) is a powerful method for the synthesis of α-acyloxy amides from an isocyanide, an aldehyde (or ketone), and a carboxylic acid.[4] While direct comparative data between this compound and a wide range of alternatives in a standardized Passerini reaction is not extensively tabulated in the literature, we can infer performance from studies on related formaldehyde surrogates.
Table 1: Comparison of Carbonyl Components in the Passerini Reaction
| Carbonyl Source | Typical Reagent(s) | Advantages | Disadvantages | Representative Yields |
| This compound/ Glyoxylic Acid | This compound, Glyoxylic acid monohydrate | Low toxicity, good yields, avoids side reactions seen with formaldehyde.[2] | Requires a subsequent decarboxylation step. | Good to excellent[5] |
| Formaldehyde | Paraformaldehyde, Formalin (37% aq. solution) | Highly reactive C1 building block.[2] | Toxic, carcinogenic, can lead to byproducts and difficult purifications.[1][2] | Variable, can be low due to side reactions.[1] |
| Other Aldehydes/Ketones | Various aliphatic and aromatic aldehydes/ketones | Wide substrate scope, introduces diversity at the α-position. | Reactivity can vary significantly based on electronic and steric factors. | Generally good to excellent[6] |
| In-situ Generated Aldehydes | Methanol (B129727) (with an oxidant like IBX) | Avoids handling of volatile/unstable aldehydes.[1][2] | Requires an additional oxidation step, potential for over-oxidation or side reactions with other components.[1][2] | Moderate to good |
Comparative Performance in the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the synthesis of α-aminoacyl amide derivatives from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[7] Similar to the Passerini reaction, glyoxylic acid serves as an effective formaldehyde equivalent.
Table 2: Comparison of Carbonyl Components in the Ugi Reaction
| Carbonyl Source | Typical Reagent(s) | Advantages | Disadvantages | Representative Yields |
| This compound/ Glyoxylic Acid | This compound, Glyoxylic acid monohydrate | Safer alternative to formaldehyde, good yields.[8] | Decarboxylation is part of the reaction sequence. | Good to excellent[8] |
| Formaldehyde | Paraformaldehyde, Formalin, Hexamethylenetetramine (HMTA) | Highly reactive C1 source.[2] HMTA can serve as an in-situ source of both formaldehyde and ammonia.[1][2][9] | Prone to side reactions, especially with ammonia, leading to low yields.[1][2] | Often low and accompanied by byproducts.[1][2] |
| Other Aldehydes/Ketones | Diverse library of carbonyl compounds | Introduces significant structural diversity. | Sterically hindered or electronically deactivated carbonyls may show lower reactivity. | Good to excellent for a wide range of substrates.[10] |
| In-situ Generated Aldehydes | Methanol (with electro-oxidation and a mediator like TEMPO) | Avoids handling of formaldehyde.[2] | Requires specific catalytic systems and conditions.[2] | Very good yields have been reported.[2] |
Experimental Protocols
General Procedure for the Passerini Reaction using Glyoxylic Acid
This protocol is a representative example for the synthesis of an α-acyloxy amide.
-
To a solution of the carboxylic acid (1.0 mmol) and glyoxylic acid monohydrate (1.2 mmol) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (5 mL) at room temperature, add the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acyloxy amide. The product will have incorporated the carboxylic acid and isocyanide components, with a hydrogen at the α-position resulting from the decarboxylation of the glyoxylic acid adduct.
General Procedure for the Ugi Reaction using Glyoxylic Acid
This protocol provides a general method for the synthesis of an α-aminoacyl amide.
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and glyoxylic acid monohydrate (1.1 mmol) in a suitable solvent, often methanol (MeOH) or a mixture of MeOH and DCM (5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
To this mixture, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).
-
Continue stirring the reaction at room temperature for 24-72 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
The resulting residue can be purified by crystallization or by flash column chromatography on silica gel to yield the pure α-aminoacyl amide.
Visualizing Reaction Pathways and Reagent Selection
The choice of a carbonyl component in MCRs can be visualized as a decision-making workflow. The following diagrams illustrate the general reaction pathways for the Passerini and Ugi reactions and a logic diagram for selecting a formaldehyde surrogate.
Caption: Generalized pathway of the Passerini reaction.
Caption: Generalized pathway of the Ugi reaction.
Caption: Decision workflow for selecting a formaldehyde surrogate.
Conclusion
This compound and its parent acid have proven to be highly effective and safer alternatives to formaldehyde in important synthetic transformations, particularly in multicomponent reactions. While formaldehyde remains a potent C1 synthon, its drawbacks in terms of safety and potential for side-product formation make this compound a more attractive option in many cases, especially in the context of green chemistry and the synthesis of libraries of bioactive compounds. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired purity of the product, and safety considerations. For routine applications requiring a formaldehyde equivalent, this compound offers a reliable and more user-friendly choice. Furthermore, the exploration of other formaldehyde surrogates like HMTA and in-situ generation from methanol continues to expand the toolkit available to synthetic chemists, enabling more efficient and sustainable routes to complex molecules.
References
- 1. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Analytical Methods for Sodium Glyoxylate Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sodium glyoxylate (B1226380), a key intermediate in various metabolic pathways and a potential impurity in pharmaceutical manufacturing, is critical for research and quality control. This guide provides a comprehensive cross-validation of three prevalent analytical methods for its detection: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Ion Chromatography (IC), and Enzymatic Assays. This objective comparison of their performance characteristics, supported by experimental data, will enable informed decisions for selecting the most suitable method for specific applications.
Comparative Performance Data
The choice of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the key validation parameters for the three techniques, offering a clear comparison of their performance.
| Parameter | RP-HPLC-UV | Ion Chromatography (IC) | Enzymatic Assay |
| Linearity (R²) | ≥ 0.9999[1] | ≥ 0.9992[2] | Linear detection reported[3] |
| Linear Range | Typically in the µg/mL to mg/mL range. | 5.0–25.0 mg/L[2] | Submicromole quantities[4] |
| Accuracy (% Recovery) | Not explicitly stated for glyoxylate, but generally high for HPLC methods. | 87 - 107% (for similar anions)[5] | 1:1 molar ratio with HPLC method, indicating high accuracy.[4] |
| Precision (%RSD) | ≤ 1.2%[1] | Not explicitly stated for glyoxylate, but typically low for IC methods. | Not explicitly stated. |
| Limit of Detection (LOD) | ~0.09–0.18 µg/mL (representative value for similar compounds)[6] | ~0.9 - 6.8 µg/L (representative value for similar anions)[7] | Not explicitly stated, but capable of measuring nanomole quantities.[4] |
| Limit of Quantification (LOQ) | ~0.30–0.60 µg/mL (representative value for similar compounds)[6] | ~1.3 – 11.8 µg/L (representative value for similar anions)[7] | Not explicitly stated. |
| Specificity | High, based on retention time and UV spectrum. | High, based on retention time and conductivity. | Very high, based on enzyme-substrate specificity. |
| Analysis Time | ~5-15 minutes per sample. | ~10-20 minutes per sample. | Can be rapid, suitable for high-throughput screening.[4] |
| Sample Throughput | Moderate to high with an autosampler. | Moderate to high with an autosampler. | High, especially with microplate-based assays. |
| Cost (Instrument/Reagents) | High initial cost, moderate running costs. | High initial cost, moderate running costs. | Lower initial cost, variable reagent costs. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for glyoxylate and other organic acids and can be adapted for specific laboratory conditions.
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method separates sodium glyoxylate from other components in a sample based on its polarity, allowing for precise quantification.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., potassium phosphate monobasic), pH adjusted to 2.5
-
High-purity water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 97.5:2.5 v/v)[1].
-
Flow Rate: 0.5 mL/min[1].
-
Column Temperature: 25°C[1].
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution to cover the expected concentration range of the samples.
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Ion Chromatography (IC) with Conductivity Detection
This technique separates ions based on their charge and is highly effective for the analysis of small organic acids like glyoxylate.
Instrumentation:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column
Reagents:
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
High-purity water
-
This compound reference standard
Chromatographic Conditions:
-
Eluent: An aqueous solution of sodium carbonate and sodium bicarbonate (e.g., 0.8–7.2 mmol/L Na₂CO₃ + 1.0–9.0 mmol/L NaHCO₃)[2].
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: Suppressed conductivity.
-
Injection Volume: 100 µL[2].
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in high-purity water. Generate a series of working standards by diluting the stock solution with the eluent.
-
Sample Solution: Dilute the sample with high-purity water to fall within the calibration range. Remove any particulate matter by filtering through a 0.45 µm ion chromatography certified syringe filter.
Enzymatic Assay (Spectrophotometric)
Enzymatic assays offer high specificity and sensitivity, relying on an enzyme that specifically reacts with glyoxylate to produce a detectable signal.
Instrumentation:
-
UV-Vis spectrophotometer or microplate reader
Reagents:
-
Potassium phosphate buffer (pH 6.4)[8]
-
Glyoxylate reductase enzyme solution[8]
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (β-NADH) solution[8]
-
This compound reference standard
Assay Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, β-NADH solution, and the glyoxylate reductase enzyme solution in a cuvette or microplate well[8].
-
Initiate the reaction by adding a known volume of the standard or sample solution.
-
Monitor the decrease in absorbance at 340 nm over a specific time period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C)[8]. The rate of NADH oxidation is directly proportional to the glyoxylate concentration.
-
Construct a standard curve by plotting the rate of absorbance change versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Methodology Visualization
The following diagrams illustrate the workflows for the cross-validation of these analytical methods.
References
- 1. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
- 2. CN1188701C - Detection method of glyoxalic acid, glycolic acid, glyoxal and oxalic acid - Google Patents [patents.google.com]
- 3. EP1934604A1 - Materials and methods for assaying for glyoxylate - Google Patents [patents.google.com]
- 4. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. asdlib.org [asdlib.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Catalytic Systems for Aldol Reactions Involving Sodium Glyoxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organocatalytic, Biocatalytic, and Metal-Catalyzed Systems in the Asymmetric Aldol (B89426) Reaction of Glyoxylates, Supported by Experimental Data.
The asymmetric aldol reaction of glyoxylate (B1226380) and its derivatives is a fundamental carbon-carbon bond-forming reaction, providing access to chiral α-hydroxy-γ-keto acids and esters, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The selection of an appropriate catalytic system is paramount to achieving high yields and stereoselectivities. This guide presents a comparative analysis of three major catalytic approaches: organocatalysis, biocatalysis, and metal-complex catalysis, focusing on their application in aldol reactions with glyoxylate substrates.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic systems in the asymmetric aldol reaction of glyoxylate derivatives is summarized below. The data highlights the strengths and weaknesses of each approach in terms of yield, diastereoselectivity, and enantioselectivity. It is important to note that direct comparison is challenging due to variations in reaction conditions and substrates across different studies.
| Catalyst System | Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| Organocatalysis | Diarylprolinol Silyl (B83357) Ether | Propanal + Ethyl Glyoxylate Polymer | 61-78 | >95:5 | 92-98 | [1] |
| N-Tosyl-(Sa)-binam-L-prolinamide | Cyclohexanone + Glyoxylic Acid | 90 | 95:5 | 96 (anti) | [2] | |
| Biocatalysis | 2-keto-4-hydroxyglutarate (B1236734) aldolase (B8822740) (from E. coli) | Pyruvate (B1213749) + Glyoxylate | - | - | - | [3] |
| Metal-Complex Catalysis | Lanthanide Triisopropoxides | Silyl Glyoxylate + Benzaldehyde | Moderate | - | - | [4] |
| Cu(II) Complex | Polymeric Ethyl Glyoxylate | - | - | - | [1] |
Note: "-" indicates that the specific data was not provided in the referenced literature. The biocatalysis example focuses on the natural substrates of the enzyme, and while it demonstrates the principle, direct comparison of synthetic efficiency with organo- and metal-catalyzed systems for non-natural products requires further investigation.
In-Depth Analysis of Catalytic Approaches
Organocatalysis: A Versatile and Accessible Approach
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods.[5] Proline and its derivatives are among the most successful organocatalysts for the aldol reaction, proceeding through an enamine-based mechanism.[6]
Diarylprolinol Silyl Ethers: These catalysts have demonstrated high efficiency in the direct, enantioselective aldol reaction of aldehydes with polymeric ethyl glyoxylate.[1] A key advantage is the ability to use the commercially available polymeric form of ethyl glyoxylate directly, without the need for prior pyrolysis to the monomer.[1] The reaction proceeds with excellent diastereoselectivity, favoring the anti-isomer, and high enantioselectivity.[1]
N-Tosyl-(Sa)-binam-L-prolinamide: This bifunctional organocatalyst has proven effective for the aqueous aldol reaction between ketones and glyoxylic acid.[2] The ability to perform the reaction in water is a significant advantage from a green chemistry perspective.[7] This catalyst system delivers high yields and excellent diastereo- and enantioselectivities, also predominantly forming the anti-aldol product.[2]
Biocatalysis: The Power of Enzymes
Enzymes, particularly aldolases, are nature's catalysts for aldol reactions, offering unparalleled stereoselectivity under mild, aqueous conditions.[8]
2-keto-4-hydroxyglutarate (KHG) Aldolase: This enzyme catalyzes the reversible aldol condensation of pyruvate and glyoxylate to form 2-keto-4-hydroxyglutarate.[3] While highly specific for its natural substrates, the study of KHG aldolase provides valuable insights into the kinetics and inhibition of glyoxylate-utilizing enzymes. The enzyme from E. coli follows an ordered reaction sequence, whereas the bovine liver counterpart is strongly inhibited by glyoxylate.[3] The application of wild-type or engineered aldolases for the synthesis of a broader range of non-natural α-hydroxy-γ-keto acids from glyoxylate is an active area of research.[8]
Metal-Complex Catalysis: High Reactivity and Lewis Acid Activation
Chiral metal complexes function as Lewis acids to activate the carbonyl group of the electrophile, facilitating nucleophilic attack by an enolate.
Lanthanide Triisopropoxides: These metal complexes have been shown to catalyze a tandem Meerwein-Ponndorf-Verley (MPV) reduction/Brook rearrangement/aldol sequence between silyl glyoxylates and aldehydes.[4] This catalytic system enables the generation of the active coupling partners in situ.[4]
Copper(II) Complexes: Chiral Cu(II) complexes have been utilized in the asymmetric ene reaction of polymeric ethyl glyoxylate.[1] While not a direct aldol condensation, the ene reaction is a related carbon-carbon bond-forming process that highlights the utility of metal catalysts in activating glyoxylate derivatives.
Reaction Mechanisms and Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the key organocatalytic systems discussed.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for the organocatalytic systems discussed.
General Procedure for Diarylprolinol Silyl Ether-Catalyzed Aldol Reaction of Polymeric Ethyl Glyoxylate
This protocol is adapted from the work of Hayashi and co-workers.[1]
-
Reaction Setup: To a solution of the diarylprolinol silyl ether catalyst (0.05 mmol) in the desired solvent (0.5 mL) is added the aldehyde (e.g., propanal, 2.5 mmol) at room temperature.
-
Addition of Glyoxylate: A toluene (B28343) solution of polymeric ethyl glyoxylate (47%, 0.5 mmol) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24 hours and monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched, and the product is typically converted to a more stable derivative (e.g., an α,β-unsaturated ester via Wittig reaction) for easier purification and analysis.[1] The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for N-Tosyl-(Sa)-binam-L-prolinamide-Catalyzed Aldol Reaction of Glyoxylic Acid
This protocol is based on the research by Guillena, Nájera, and Gómez-Bengoa.[2]
-
Reaction Setup: In a reaction vessel, the ketone (e.g., cyclohexanone, 2.0 mmol) and N-Tosyl-(Sa)-binam-L-prolinamide catalyst (0.05 mmol, 2.5 mol%) are mixed.
-
Addition of Glyoxylic Acid: An aqueous solution of glyoxylic acid (50 wt%, 0.5 mmol) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for the specified time (typically 24-72 hours).
-
Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Conclusion
The choice of a catalytic system for the aldol reaction of glyoxylates depends on several factors, including the specific substrates, desired stereochemical outcome, and practical considerations such as catalyst availability, cost, and environmental impact.
-
Organocatalysts , particularly diarylprolinol silyl ethers and prolinamides, offer a highly versatile and effective approach for the asymmetric aldol reaction of glyoxylate derivatives, providing excellent stereoselectivities under relatively mild conditions.
-
Biocatalysis with aldolases represents a green and highly stereoselective option, although the substrate scope of wild-type enzymes can be limited. Future developments in enzyme engineering are expected to broaden the applicability of this approach for synthetic purposes.
-
Metal-complex catalysis provides a powerful means of activating glyoxylate substrates through Lewis acid catalysis, enabling unique reaction pathways.
For researchers and professionals in drug development, a thorough evaluation of these catalytic systems, considering the specific synthetic goals, is essential for the efficient and stereoselective synthesis of valuable chiral building blocks derived from sodium glyoxylate and its analogues. Further research focusing on direct comparative studies under standardized conditions would be invaluable for making informed decisions on catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steady-state kinetics and inhibition studies of the aldol condensation reaction catalyzed by bovine liver and Escherichia coli 2-keto-4-hydroxyglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Redox-Initiated Glycolate Aldol Additions of Silyl Glyoxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering aldolases as biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Substrates: Evaluating the Performance of Sodium Glyoxylate Against Pyruvate in Enzymatic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical determinant of enzymatic reaction efficiency and accuracy in experimental assays. This guide provides a comprehensive comparison of sodium glyoxylate (B1226380) and sodium pyruvate (B1213749), two key keto acids, in the context of their performance as substrates for the ubiquitous enzymes Lactate (B86563) Dehydrogenase (LDH) and Alanine (B10760859) Transaminase (ALT).
This document details a comparative analysis of their kinetic parameters, provides standardized experimental protocols for their evaluation, and visualizes the relevant metabolic pathways and experimental workflows.
Quantitative Performance Analysis: Kinetic Parameters
The efficiency of an enzyme with a given substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity to the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Lactate Dehydrogenase (LDH)
Lactate Dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[1] While pyruvate is its primary substrate, LDH can also metabolize glyoxylate.
Table 1: Comparison of Kinetic Parameters for LDH with Pyruvate and Glyoxylate
| Substrate | Enzyme Isoform | Km (mM) | Vmax (Relative Activity) | Source |
| Sodium Pyruvate | Human LDH-A4 | ~0.14 | Higher | [2] |
| Sodium Pyruvate | Human LDH-B4 | ~0.08 | Higher | [2] |
| Sodium Glyoxylate | Human LDH-A | 29.3 | Lower | [3] |
| This compound | Human LDH-B | 9.9 | Lower | [3] |
| Sodium Pyruvate | Spinach LDH | Substrate inhibition > 8 mM | ~3x higher than glyoxylate | [4] |
| This compound | Spinach LDH | Substrate inhibition > 40 mM | Lower | [4] |
Note: Direct Vmax values are often reported in units specific to the experimental conditions and enzyme concentration. The relative activity provides a qualitative comparison.
The data clearly indicates that LDH exhibits a significantly higher affinity (lower Km) for its natural substrate, pyruvate, compared to glyoxylate.[2][3] Consequently, the maximal velocity of the reaction is considerably greater with pyruvate.[4]
Alanine Transaminase (ALT) and Alanine-Glyoxylate Aminotransferase (AGT)
Alanine Transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), is a key enzyme in amino acid metabolism, catalyzing the transfer of an amino group from alanine to α-ketoglutarate to produce pyruvate and glutamate.[5] A related enzyme, Alanine-Glyoxylate Aminotransferase (AGT), specifically catalyzes the transamination between L-alanine and glyoxylate to yield pyruvate and glycine.[6]
Table 2: Comparison of Kinetic Parameters for ALT/AGT with Pyruvate and Glyoxylate
| Substrate | Enzyme | Km (mM) | Source |
| Pyruvate (product) | Human Alanine Transaminase (ALT) | - | [7] |
| Glyoxylate | Human Alanine-Glyoxylate Aminotransferase (AGT) | 0.32 | [8] |
| Glyoxylate | Spinach Peroxisomal AGT | 0.15 | [9] |
Note: For ALT, pyruvate is a product of the forward reaction, so a direct Km value as a substrate is not applicable in the standard assay. The focus here is on AGT, which directly utilizes glyoxylate.
AGT demonstrates a high affinity for glyoxylate, as indicated by the low Km values.[8][9] This enzyme plays a crucial role in glyoxylate detoxification.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the valid comparison of enzyme kinetics. Below are detailed methodologies for key enzymatic assays.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol is designed to determine the kinetic parameters of LDH with either pyruvate or glyoxylate as the substrate.
Materials:
-
Purified LDH enzyme (e.g., from rabbit muscle or human erythrocytes)
-
Sodium Pyruvate solution (e.g., 100 mM stock)
-
This compound solution (e.g., 100 mM stock)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form) solution (e.g., 10 mM stock)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (for high-throughput screening) or quartz cuvettes
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of sodium pyruvate and this compound in phosphate buffer to cover a range of concentrations (e.g., 0.1 mM to 10 mM).
-
Prepare Reaction Mixture: In each well of a microplate or a cuvette, prepare a reaction mixture containing:
-
Phosphate buffer
-
NADH solution (final concentration typically 0.1-0.2 mM)
-
Varying concentrations of either sodium pyruvate or this compound
-
-
Initiate the Reaction: Add a fixed amount of purified LDH enzyme to each reaction mixture to initiate the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH to NAD+.
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH consumption is proportional to the enzyme activity.
-
Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
Alanine-Glyoxylate Aminotransferase (AGT) Activity Assay
This protocol measures the activity of AGT by quantifying the pyruvate produced from the reaction between L-alanine and glyoxylate.
Materials:
-
Purified AGT enzyme
-
L-Alanine solution (e.g., 200 mM stock)
-
This compound solution (e.g., 100 mM stock)
-
Pyridoxal 5'-phosphate (PLP) solution (coenzyme, e.g., 1 mM stock)
-
Lactate Dehydrogenase (LDH) (as a coupling enzyme)
-
NADH solution (e.g., 10 mM stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette or microplate well, combine:
-
Phosphate buffer
-
L-Alanine (at a saturating concentration)
-
PLP
-
NADH
-
LDH
-
Varying concentrations of this compound
-
-
Initiate the Reaction: Add a fixed amount of purified AGT enzyme to start the reaction.
-
Monitor Absorbance: The pyruvate produced by AGT is immediately converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. Monitor the decrease in absorbance at 340 nm.
-
Calculate Initial Velocity: Determine the initial reaction velocity from the linear phase of the absorbance change.
-
Data Analysis: Plot the initial velocities against the glyoxylate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.
Visualizing the Reactions and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
Caption: Enzymatic reactions catalyzed by LDH and AGT.
Caption: General experimental workflow for enzyme kinetic analysis.
Conclusion
The comparative analysis reveals that while both sodium pyruvate and this compound can serve as substrates for key metabolic enzymes, their performance characteristics are distinct. Pyruvate is the preferred and more efficiently utilized substrate for Lactate Dehydrogenase. Conversely, glyoxylate is a specific and high-affinity substrate for Alanine-Glyoxylate Aminotransferase, highlighting its role in specialized metabolic pathways.
For researchers designing enzymatic assays or studying metabolic pathways, the choice between these two substrates should be guided by the specific enzyme of interest and the biological question being addressed. The provided kinetic data and experimental protocols offer a solid foundation for making informed decisions and conducting rigorous and reproducible research.
References
- 1. Kinetic formulations for the oxidation and the reduction of glyoxylate by lactate dehydrogenase [ouci.dntb.gov.ua]
- 2. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preliminary account of the properties of recombinant human Glyoxylate reductase (GRHPR), LDHA and LDHB with glyoxylate, and their potential roles in its metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the role of lactate dehydrogenase in oxalate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine—glyoxylate transaminase - Wikipedia [en.wikipedia.org]
- 6. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Archaeal Alanine:Glyoxylate Aminotransferase from Thermococcus litoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine: glyoxylate, alanine:glyoxylate, and glutamate:glyoxylate aminotransferase reactions in peroxisomes from spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Sodium Glyoxylate in Metabolic Disease: A Comparative Analysis of Biomarkers
For researchers, scientists, and drug development professionals, the quest for sensitive and early biomarkers of metabolic diseases is a critical endeavor. This guide provides a comprehensive comparison of sodium glyoxylate (B1226380) with established biomarkers—adiponectin, C-reactive protein (CRP), and glycated hemoglobin (HbA1c)—in the context of metabolic studies. We present a synthesis of current experimental data, detailed methodologies, and visual pathways to facilitate an objective evaluation of their respective utility.
Performance of Metabolic Biomarkers: A Quantitative Comparison
The validation of a biomarker hinges on its statistical performance in clinical settings. While direct head-to-head trials are limited, the following tables summarize the individual performance characteristics of sodium glyoxylate and its counterparts in predicting and monitoring metabolic diseases, primarily type 2 diabetes (T2D) and metabolic syndrome.
| Biomarker | Disease | Key Performance Metric | Finding |
| This compound | Type 2 Diabetes | Early Detection | Levels significantly elevated up to 3 years prior to T2D diagnosis[1][2][3] |
| Adiponectin | Metabolic Syndrome | Diagnostic Accuracy (AUC) | 0.81 (95% CI: 0.77–0.84)[4] |
| Metabolic Syndrome in T2D | Odds Ratio (Lowest Quartile) | 2.21 (95% CI, 1.51-3.24) for metabolic syndrome risk[5] | |
| Metabolic Syndrome (Peri/Postmenopausal Women) | Diagnostic Performance (AUC) | 0.72 (95% CI: 0.64–0.79) with a cutoff of <7.15 µg/mL[6] | |
| C-Reactive Protein (CRP) | Metabolic Syndrome | Diagnostic Performance | Cut-off >0.54 mg/L: Sensitivity 68.5%, Specificity 56.6%[7] |
| Insulin (B600854) Resistance in Women | Odds Ratio (Highest Tertile) | 2.18 (95% CI 1.51-3.16) for insulin resistance[8] | |
| Insulin Resistance in Men | Odds Ratio (Highest Tertile) | 2.54 (95% CI 1.54-4.20) for insulin resistance[8] | |
| Glycated Hemoglobin (HbA1c) | Type 2 Diabetes | Diagnostic Cut-off | ≥6.5% (≥48 mmol/mol) recommended by WHO[9] |
| Prediabetes | Diagnostic Range | 5.7% to 6.4%[10][11] |
Signaling and Metabolic Pathways
Understanding the biological context of these biomarkers is crucial for their effective application. The following diagrams, generated using Graphviz, illustrate the key metabolic and signaling pathways in which glyoxylate and other biomarkers are involved.
References
- 1. Glyoxylate, a new marker metabolite of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum adiponectin as a useful marker for metabolic syndrome in type 2 diabetic patients [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Association between insulin resistance and c-reactive protein among Peruvian adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of HbA1c in Diagnosing Diabetes and Monitoring Long-Term Glucose Control - Capitainer [capitainer.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Significance of HbA1c Test in Diagnosis and Prognosis of Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Sodium Glyoxylate and Its Ester Derivatives
For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Glyoxylic acid and its derivatives are important building blocks in organic synthesis. This guide provides a detailed comparison of the stability of sodium glyoxylate (B1226380), the salt form, with its common ester derivatives, supported by available data and detailed experimental protocols for stability assessment.
Sodium glyoxylate, as a salt of a carboxylic acid, generally exhibits greater stability, particularly in solid form and under neutral to alkaline conditions, compared to its ester derivatives. Esters are well-known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, leading to the parent carboxylic acid and the corresponding alcohol. This inherent reactivity can impact storage conditions, formulation strategies, and ultimately, the efficacy and safety of a final drug product.
Comparative Stability Data
The following table summarizes the available quantitative and qualitative data on the stability of this compound and its ester derivatives. Direct comparative kinetic studies are limited in the literature; therefore, data for analogous compounds and qualitative descriptions are included to provide a comprehensive overview.
| Compound | Form | Stability Profile | Quantitative Data (at 25°C) | Conditions |
| This compound | Solid | Considered stable with no hazardous polymerization expected.[1] Should be stored away from oxidizing agents. | Data not available. Generally stable. | Solid, ambient |
| Aqueous Solution | Generally stable, especially in neutral to alkaline pH. | Data not available. | Neutral/Alkaline pH | |
| Ethyl Glyoxylate | Liquid | Susceptible to hydrolysis. | Neutral Hydrolysis Half-Life (t½): ~58 days | pH 7[2] |
| Base-Catalyzed Hydrolysis Rate Constant (k₈): 4968 M⁻¹hr⁻¹ | pH > 7[2] | |||
| Methyl Glyoxylate | Liquid | Susceptible to hydrolysis. Spontaneous hydrolysis is relatively low at pH 8.0.[3] | Data not available. | pH 8.0[3] |
Degradation Pathways and Mechanisms
The primary degradation pathway for glyoxylate ester derivatives in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond, yielding glyoxylic acid (or its carboxylate form, glyoxylate) and the corresponding alcohol. The rate of this reaction is significantly influenced by pH.
In contrast, this compound, being a salt, is already in its ionized form and is not susceptible to hydrolysis in the same manner as its esters. Degradation of the glyoxylate moiety itself would require more forcing conditions, such as strong oxidation or photolytic degradation, leading to products like formic acid, carbon dioxide, and oxalic acid.[4]
Experimental Protocols
To empirically determine and compare the stability of this compound and its ester derivatives, a forced degradation study is essential. Such a study exposes the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products and pathways.
Forced Degradation Study Protocol
1. Objective: To evaluate and compare the intrinsic stability of this compound and its ester derivatives (e.g., methyl glyoxylate, ethyl glyoxylate) under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
2. Materials and Reagents:
-
This compound
-
Methyl Glyoxylate
-
Ethyl Glyoxylate
-
Hydrochloric Acid (0.1 N, 1 N)
-
Sodium Hydroxide (0.1 N, 1 N)
-
Hydrogen Peroxide (3% v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath/oven
-
Photostability chamber
4. Experimental Workflow:
References
A Comparative Review of Sodium Glyoxylate and Glyoxylic Acid in Chemical Synthesis
A detailed guide for researchers, scientists, and drug development professionals on the applications and performance of sodium glyoxylate (B1226380) and glyoxylic acid in the synthesis of key pharmaceutical and fine chemical intermediates.
This guide provides a comprehensive comparison of sodium glyoxylate and its acidic counterpart, glyoxylic acid, in various chemical applications. While both compounds serve as important C2 building blocks in organic synthesis, their distinct physicochemical properties can influence reaction outcomes, yields, and experimental procedures. This document summarizes available quantitative data, details experimental protocols for key reactions, and presents signaling pathways and workflows using visual diagrams to facilitate a deeper understanding of their respective applications.
Overview of Glyoxylic Acid and this compound
Glyoxylic acid (oxoacetic acid) is a highly reactive organic compound containing both an aldehyde and a carboxylic acid functional group. This dual functionality makes it a versatile precursor in a wide range of chemical reactions, including electrophilic aromatic substitutions, condensation reactions, and various cyclizations. It is a key starting material in the industrial synthesis of pharmaceuticals like atenolol (B1665814) and antibiotics, as well as fragrances such as vanillin (B372448).[1][2][3]
This compound is the sodium salt of glyoxylic acid.[4] It is a white crystalline solid that is soluble in water.[5] In solution at a neutral pH, glyoxylic acid exists predominantly as the glyoxylate anion.[3] While it is expected to participate in similar reactions as glyoxylic acid, its salt form can influence its reactivity, solubility in different solvent systems, and the overall reaction conditions required. Literature providing direct, quantitative comparisons of the performance of this compound versus glyoxylic acid in specific synthetic applications is limited. However, this guide consolidates the available data to offer a comparative perspective.
Application in Vanillin Synthesis
Vanillin, a widely used flavoring agent, can be synthesized from guaiacol (B22219) through a process involving either glyoxylic acid or its salt. The reaction proceeds via an electrophilic aromatic substitution to form vanillylmandelic acid, which is then oxidized and decarboxylated to yield vanillin.
Performance Comparison
While direct comparative studies are scarce, individual research provides insights into the efficacy of each reagent.
Table 1: Quantitative Data for Vanillin Synthesis
| Reagent | Intermediate Yield | Final Vanillin Yield | Purity | Reference |
| Glyoxylic Acid | 70-78% (Condensation) | 70-86.3% | >99% | [6][7][8] |
| This compound | 70% selectivity at 55% guaiacol conversion (for Vanillylmandelic acid) | Data not available | Data not available |
Note: The data for this compound is for the intermediate vanillylmandelic acid, and a direct comparison of final vanillin yield is not available in the reviewed literature.
Experimental Protocols
Protocol 1: Vanillin Synthesis using Glyoxylic Acid
This two-step process involves the initial condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.
-
Step 1: Condensation Reaction [9]
-
In a reaction vessel, dissolve guaiacol in an aqueous solution of sodium hydroxide (B78521). The optimal molar ratio of glyoxylic acid to guaiacol to sodium hydroxide is 1:2:3.
-
Maintain the reaction temperature at 35°C and stir for 6 hours.
-
After the reaction, extract the unreacted guaiacol with toluene. The condensation product, 3-methoxy-4-hydroxymandelic acid, is obtained with a yield of up to 89.5%.
-
-
Step 2: Oxidation and Decarboxylation [9]
-
Use CuSO₄ as the oxidant in a molar ratio of 2.4:1 relative to the 3-methoxy-4-hydroxymandelic acid.
-
Maintain the reaction temperature at 95°C and a pH of 13 for 7 hours.
-
The oxidation product, 3-methoxy-4-hydroxyphenylglyoxylic acid, is formed with a yield of up to 98.2%.
-
Acidify the solution with sulfuric acid to induce decarboxylation, yielding crude vanillin.
-
Purify the crude vanillin by vacuum distillation to obtain a final product with a purity of >99.8% and an overall yield of up to 80%.
-
Reaction Pathway
Caption: Synthesis of Vanillin from Guaiacol.
Application in Allantoin (B1664786) Synthesis
Allantoin, a compound used in cosmetics and pharmaceuticals for its soothing and healing properties, can be synthesized by the condensation of urea (B33335) with glyoxylic acid or its derivatives.
Performance Comparison
Various studies have reported the synthesis of allantoin using glyoxylic acid under different catalytic conditions, leading to a range of yields. Data for this compound in this specific application is not well-documented in the available literature, preventing a direct quantitative comparison.
Table 2: Quantitative Data for Allantoin Synthesis using Glyoxylic Acid
| Catalyst / Conditions | Molar Ratio (Glyoxylic Acid:Urea) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| No Catalyst | 1:4.2 | 68 | 6.5 | 50.62 | [1] |
| H₂SO₄ / (NH₄)HSO₄ / NaHSO₄ | 1:4.2 | 70 | 10 | 79.18 | [1] |
| H₃PO₄ / (NH₄)H₂PO₄ / (NH₄)₂HPO₄ | 1:4.2 | 68 | 18 | 76.46 | [1] |
| Microwave, Co[PyPS]₂Mo₁₁VO₄₀ | 1:3 | 90 | 10 | 89.3 | [10] |
| Ion Exchange Resin | 1:4 | 75 | 3 | 60.75 | [11] |
Experimental Protocols
Protocol 2: Allantoin Synthesis using Glyoxylic Acid with Acid Catalysis [1]
-
Add a 40% aqueous solution of glyoxylic acid (5.0 mol) and urea (21.0 mol) to a reactor.
-
Add the catalyst mixture, for example, ammonium (B1175870) bisulfate (0.21 mol), sodium bisulfate (0.21 mol), and concentrated sulfuric acid (1.68 mol).
-
Stir the mixture and heat to 70°C.
-
Maintain the reaction at this temperature for 10 hours.
-
Stop heating and cool the reaction mixture to room temperature (15°C).
-
Wash the resulting white solid product twice with 1000g of water with stirring for 50-60 minutes each time.
-
Collect the product by suction filtration and dry it in an oven at 100°C. The reported yield for this specific protocol is 79.18%.
Reaction Pathway
Caption: Synthesis of Allantoin.
Application in Atenolol Synthesis
Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related conditions. The synthesis of atenolol often starts from 4-hydroxyphenylacetamide. While glyoxylic acid is a precursor to key intermediates like 4-hydroxyphenylacetic acid and 4-hydroxyphenylglycine, which can be converted to 4-hydroxyphenylacetamide, direct synthesis routes for atenolol from glyoxylic acid or its sodium salt are not the most commonly cited in recent literature.[2][3][12] The more prevalent modern syntheses start from commercially available 2-(4-hydroxyphenyl)acetamide.[2][12]
Due to the multi-step nature of the synthesis and the lack of direct comparative data starting from glyoxylic acid or this compound to atenolol in single research articles, a quantitative comparison table for this application is not provided.
Conceptual Synthesis Pathway
The following diagram illustrates a conceptual pathway where glyoxylic acid is used to synthesize an intermediate (4-hydroxyphenylacetic acid) that can lead to the core structure of atenolol.
Caption: Conceptual pathway to Atenolol.
Discussion and Conclusion
Glyoxylic acid is a well-established and versatile reagent in organic synthesis, with a wealth of available literature detailing its use in the production of vanillin, allantoin, and precursors to atenolol. The provided protocols and quantitative data demonstrate its utility, with reported yields often exceeding 70-80% under optimized conditions.
In contrast, while this compound is known to be the salt of glyoxylic acid and is expected to exhibit similar reactivity, there is a notable lack of comprehensive studies directly comparing its performance to glyoxylic acid in these specific applications. The available information suggests its utility, particularly in the synthesis of vanillin's precursor, but detailed experimental protocols and quantitative yield data for the final products are not as readily accessible.
This guide highlights the effectiveness of glyoxylic acid and points to a gap in the current research literature regarding the direct, quantitative comparison of this compound's performance. For researchers and drug development professionals, the choice between glyoxylic acid and this compound may depend on factors such as the specific reaction conditions (e.g., pH), the desired solubility profile, and the cost and availability of the reagents. Further experimental studies directly comparing these two compounds in key industrial syntheses would be highly valuable to the scientific community.
References
- 1. US4205185A - Process for preparing racemic 4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102898376A - Allantoin synthesis method - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
assessing the advantages of using sodium glyoxylate over glyoxal in synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that influences the efficiency, purity, and overall success of a synthetic pathway. This guide provides an objective comparison of sodium glyoxylate (B1226380) and glyoxal (B1671930), two C2 aldehyde-containing compounds, highlighting their respective advantages in various synthetic applications.
Executive Summary
Sodium glyoxylate, a stable crystalline solid, and glyoxal, a highly reactive dialdehyde (B1249045) typically supplied as a 40% aqueous solution, each offer distinct advantages in chemical synthesis. This compound excels in specific condensation reactions, such as the synthesis of vanillin (B372448), where it acts as a carboxylative C1 synthon, leading to high yields and selectivity. Its solid nature and stability make it easier to handle and store. In contrast, glyoxal is a powerful crosslinking agent for polymers and a versatile building block for the synthesis of various heterocycles due to its two reactive aldehyde groups. However, its propensity to hydrate, oligomerize, and its comparatively lower stability and more hazardous nature present challenges in handling and application.
Data Presentation: A Tale of Two Reagents
The following tables summarize the key characteristics and performance data for this compound and glyoxal, drawing from established synthetic methodologies.
Table 1: Physicochemical Properties and Handling
| Property | This compound | Glyoxal |
| Chemical Formula | C₂HNaO₃ | C₂H₂O₂ |
| Physical State | White crystalline solid[1] | Typically a 40% aqueous solution (yellow liquid)[2] |
| Solubility | Soluble in water[1] | Soluble in water[3] |
| Stability | Stable solid | Prone to hydration and oligomerization in solution[2][4]. Polymerizes rapidly when anhydrous[2][3]. Most stable under acidic conditions (pH 2.5-3.5)[4]. |
| Handling | Standard handling for a non-volatile solid irritant.[5] | Requires well-ventilated areas due to vapor inhalation risk.[6] Corrosive and may cause allergic skin reactions.[7] |
| Storage | Store in a cool, dry place. | Refrigeration is recommended to maintain quality.[4] |
Table 2: Performance in a Key Industrial Synthesis: Vanillin Production
This table presents data for the synthesis of vanillin from guaiacol (B22219), a key application where this compound (generated in situ from glyoxylic acid) is the preferred reagent. A direct comparison with glyoxal is not feasible as it is not the standard reagent for this transformation.
| Parameter | Value | Reference |
| Reactants | Guaiacol, Glyoxylic Acid, Sodium Hydroxide | [8] |
| Condensation Product Yield | 89.5% | [8] |
| Final Vanillin Yield | 80% | [8] |
| Final Purity | >99.8% | [8] |
| Key Advantage | High selectivity and yield in C-C bond formation.[9][10] |
Table 3: Application in Heterocyclic Synthesis
Both glyoxal and its derivatives are used in the synthesis of heterocycles. Direct comparative yield data is scarce, but their roles in prominent named reactions are presented.
| Reaction | Reagent | Typical Product | Key Features |
| Pictet-Spengler | Glyoxal (or its acetal) | Tetrahydro-β-carbolines | Glyoxal provides a two-carbon unit for the cyclization with a β-arylethylamine.[11][12][13] |
| Biginelli Reaction | Not a direct reactant | Dihydropyrimidinones | While not a direct reactant, this highlights a common multicomponent reaction for heterocycle synthesis where aldehydes are key.[6][14][15][16] |
| Imidazole Synthesis | Glyoxal | Imidazoles | Glyoxal reacts with amines to form various heterocyclic compounds.[2][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of each reagent.
Protocol 1: Synthesis of Vanillin using Glyoxylic Acid (Precursor to this compound)
Objective: To synthesize vanillin from guaiacol and glyoxylic acid.
Materials:
-
Guaiacol
-
Glyoxylic acid
-
Sodium hydroxide
-
Toluene
-
Copper(II) sulfate (B86663) (catalyst)
-
Sulfuric acid
Procedure:
-
Condensation: In a reaction vessel, dissolve guaiacol in an aqueous solution of sodium hydroxide. The optimal molar ratio is approximately 1:2:3 for glyoxylic acid:guaiacol:sodium hydroxide.[8]
-
Maintain the reaction temperature at 35°C for 6 hours.[8]
-
After the reaction, extract the unreacted guaiacol with toluene. The aqueous layer containing the 3-methoxy-4-hydroxymandelic acid sodium salt is carried forward.
-
Oxidation: Add CuSO₄ as an oxidant to the aqueous solution. The recommended molar ratio of CuSO₄ to the mandelic acid derivative is 2.4:1.[8]
-
Adjust the pH of the reaction system to 13 and maintain the temperature at 95°C for 7 hours.[8]
-
Decarboxylation and Purification: After the oxidation is complete, acidify the reaction mixture with sulfuric acid to induce decarboxylation.
-
Extract the crude vanillin with a suitable solvent like toluene.
-
Purify the final product by vacuum distillation to obtain crystalline vanillin.[18]
Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA) with Glyoxal
Objective: To prepare a crosslinked PVA film using glyoxal.
Materials:
-
Polyvinyl alcohol (PVA)
-
Glyoxal solution (40 wt% in water)
-
Distilled water
-
Magnetic stirrer with hot plate
-
Petri dishes
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in distilled water with continuous stirring at 80-90°C until the solution is clear.
-
Crosslinking Reaction: Cool the PVA solution to room temperature. Add the desired amount of glyoxal solution (e.g., 10 wt% relative to PVA).
-
Stir the mixture for 2 hours at a controlled temperature (e.g., 85°C) to ensure a homogeneous reaction.
-
Film Casting and Curing: Pour the resulting solution into petri dishes or onto casting plates.
-
Allow the solvent to evaporate at room temperature, followed by curing in an oven at a specified temperature to complete the crosslinking process.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative synthetic pathways for this compound and glyoxal.
Logical Relationships in Reactivity
Caption: Advantages, limitations, and applications of each reagent.
Conclusion
The choice between this compound and glyoxal is highly dependent on the specific synthetic objective.
This compound is the superior choice when:
-
A stable, easy-to-handle solid reagent is preferred.
-
The synthesis requires a highly selective C-C bond formation with a carboxylate precursor, as exemplified by the industrial synthesis of vanillin.
-
Reaction control and minimizing side-products associated with highly reactive dialdehydes are critical.
Glyoxal is advantageous when:
-
The goal is to crosslink polymers containing hydroxyl or amine groups to enhance their mechanical and thermal properties.
-
A bifunctional electrophile is needed for the synthesis of symmetrical heterocycles.
-
Lower reagent cost is a significant factor for large-scale applications like textile and paper finishing.
References
- 1. Buy this compound | 2706-75-4 [smolecule.com]
- 2. atamankimya.com [atamankimya.com]
- 3. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. Biginelli Reaction [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Experiment 16: Biginelli Synthesis of a Heterocycle – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 16. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Titration Methods for Determining Sodium Glyoxylate Concentration
For researchers, scientists, and drug development professionals, the accurate determination of active pharmaceutical ingredient (API) concentration is a cornerstone of quality control and reliable research. This guide provides a comprehensive comparison of a classical titration method and modern instrumental techniques for the quantification of sodium glyoxylate (B1226380). Detailed experimental protocols and comparative performance data are presented to assist in the selection of the most appropriate analytical method for your laboratory's needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between performance, speed, and cost. The following table summarizes the key validation parameters for a proposed potentiometric titration method compared to High-Performance Liquid Chromatography (HPLC) and a Spectrophotometric method for the determination of sodium glyoxylate.
| Validation Parameter | Potentiometric Titration | HPLC Method | Spectrophotometric Method |
| Precision (%RSD) | < 1.0% | < 1.5%[1] | < 1.3%[2][3] |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0%[2][3] | 98.0 - 102.0%[2][3] |
| Linearity (R²) | Not Typically Measured | > 0.999[1] | > 0.99[2][3] |
| Range | 1 - 100 mg/mL | 0.001 - 0.1 mg/mL[1] | 0.0004 - 0.002 mg/mL[2][3] |
| Specificity | Moderate | High | Moderate to High |
| Limit of Quantitation (LOQ) | ~1 mg/mL | ~0.001 mg/mL | ~0.0004 mg/mL[2][3] |
| Analysis Time per Sample | 5 - 10 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Cost per Sample | Low | High | Low to Moderate |
| Instrumentation | Basic (Titrator, Electrode) | Advanced (HPLC system) | Standard (Spectrophotometer) |
Experimental Protocols
Detailed methodologies for the titration, HPLC, and spectrophotometric analysis of this compound are provided below.
Potentiometric Titration Method (Proposed)
This method is adapted from established procedures for the titration of sodium salts of carboxylic acids, such as sodium lactate (B86563).[4][5] It involves the titration of the glyoxylate anion with a strong acid.
a) Reagents and Equipment:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Automatic Potentiometric Titrator
-
pH Electrode
-
Magnetic Stirrer and Stir Bar
b) Sample Preparation:
-
Accurately weigh approximately 300 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of deionized water and acetone to a final volume of 100 mL.[4][5]
c) Titration Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Pipette a known volume of the prepared sample solution into a beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode.
-
Titrate the sample with standardized 0.1 M HCl using the automatic titrator.
-
The endpoint is determined by the point of maximum inflection of the titration curve.
d) Calculation: The concentration of this compound is calculated based on the volume of HCl consumed at the equivalence point.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high specificity and is suitable for the determination of this compound in the presence of other compounds.[1]
a) Reagents and Equipment:
-
Acetonitrile (B52724) (HPLC Grade)
-
Phosphate (B84403) Buffer (pH 2.5)
-
This compound Reference Standard
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
b) Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 2.5:97.5 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
c) Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
d) Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution and determine the peak area for glyoxylate.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Spectrophotometric Method
This colorimetric method is based on the reaction of glyoxylic acid with tryptophan in the presence of ferric chloride and sulfuric acid.[2][3]
a) Reagents and Equipment:
-
Tryptophan Solution (0.016 M)
-
Ferric Chloride Solution (0.025 M)
-
Concentrated Sulfuric Acid
-
This compound Reference Standard
-
Spectrophotometer
b) Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of this compound standard solutions in deionized water.
-
Sample Solution: Dissolve the this compound sample in deionized water to a concentration within the linear range of the assay.
c) Procedure:
-
To 0.25 mL of each standard or sample solution, add 0.6 mL of the tryptophan solution and 2 mL of the ferric chloride solution.
-
Carefully add 5 mL of concentrated sulfuric acid in portions, keeping the solution cool.
-
Allow the color to develop for 10-20 minutes.
-
Measure the absorbance at 560 nm against a blank prepared with deionized water.[2][3]
d) Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
Method Validation Workflow and Signaling Pathways
The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose. The logical workflow for validating the proposed titration method is illustrated below.
Caption: Workflow for the validation of the titration method.
The analytical principle of the potentiometric titration involves monitoring the change in pH as the acidic titrant neutralizes the basic glyoxylate anion.
Caption: Principle of the potentiometric titration of this compound.
Conclusion
The choice of an analytical method for the determination of this compound concentration depends on the specific requirements of the analysis.
-
Potentiometric titration offers a cost-effective, rapid, and precise method suitable for routine quality control where the sample matrix is relatively simple.
-
HPLC provides superior specificity and is the method of choice for complex samples or when the quantification of impurities is also required.
-
Spectrophotometry presents a sensitive and economical alternative, particularly for lower concentration ranges, though it may be susceptible to interference from other aldehydes or colored compounds.[3]
By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can make an informed decision to ensure the quality and accuracy of their results.
References
- 1. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
- 2. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Determination of sodium lactate | Metrohm [metrohm.com]
- 5. metrohm.com [metrohm.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters of several key enzymes when interacting with sodium glyoxylate (B1226380) and related substrates. The data presented is compiled from multiple peer-reviewed studies to offer an objective overview for researchers in enzymology, metabolic pathway analysis, and drug development.
Quantitative Kinetic Data Comparison
The following tables summarize the Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and catalytic efficiencies (kcat/Km) of various enzymes with sodium glyoxylate and other relevant substrates. These parameters are crucial for understanding enzyme-substrate affinity and catalytic activity.
| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | kcat/Km (s-1 mM-1) | Organism/Source |
| Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) | ||||||
| Glyoxylate | 1.0 | - | - | - | Human (recombinant)[1] | |
| Hydroxypyruvate | - | - | - | - | Human (recombinant)[1] | |
| Glyoxylate | 0.9873 | 30.1 | 18.3 | 0.02 | Bacillus subtilis[2] | |
| Hydroxypyruvate | 0.1309 | 31.0 | 18.8 | 0.14 | Bacillus subtilis[2] | |
| Glyoxylate | 0.0045 | - | - | - | Arabidopsis (recombinant)[3] | |
| Succinic Semialdehyde | 0.87 | - | - | - | Arabidopsis (recombinant)[3] | |
| Lactate (B86563) Dehydrogenase (LDH) | ||||||
| Glyoxylate (Reduction) | 9.9 (LDHB), 29.3 (LDHA) | - | - | - | Human (recombinant)[1] | |
| Glyoxylate (Oxidation) | 0.26 (LDHB), 0.18 (LDHA) | - | - | - | Human (recombinant)[1] | |
| Glyoxylate (Reduction) | - | - | - | - | Rabbit muscle[4] | |
| Glyoxylate (Oxidation) | - | - | - | - | Rabbit muscle[4] | |
| Glyoxylate (Reduction) | - | - | - | - | Chicken liver[5] | |
| Glyoxylate (Oxidation) | - | - | - | - | Chicken liver[5] |
Note: A '-' indicates that the data was not provided in the cited source.
Experimental Protocols
The kinetic parameters listed above were determined using various experimental methodologies. Below are summaries of the typical protocols employed in the cited studies.
General Enzyme Kinetic Assay Protocol (Spectrophotometric)
A common method for determining enzyme kinetics involves monitoring the change in absorbance of NAD(P)H at 340 nm.[2][4][6]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a specific buffer at a defined pH and temperature. For glyoxylate reductase, a typical buffer is Tris-HCl.[2]
-
Component Addition: The necessary cofactors (e.g., NADPH or NADH) and the enzyme are added to the reaction mixture and allowed to equilibrate.[1][2]
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (e.g., this compound).
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
Parameter Calculation: The Michaelis-Menten parameters (Km and Vmax) are determined by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.[7][8]
Specific Conditions from Literature
-
Bacillus subtilis Glyoxylate Reductase/Hydroxypyruvate Reductase: Assays were conducted at 298 K in 200 mM Tris-HCl buffer at pH 8.0 with 0.2 mM NADPH.[2]
-
Sinorhizobium meliloti Glyoxylate/Hydroxypyruvate Reductases (SmGhrA and SmGhrB): Kinetic assays were performed at 25°C in a buffer containing 150 mM NaCl and 150 mM Tris-HCl at pH 7.5. The reaction was initiated by adding the substrate to a mixture of the enzyme and NADPH.[6]
-
Human Lactate Dehydrogenase (LDHA and LDHB): For the oxidation of glyoxylate, NAD+ was used as the cofactor.[1] For the reduction of glyoxylate, NADH was the preferred cofactor.[1]
Visualizing Metabolic Pathways and Workflows
To better understand the context of these enzymatic reactions and the general workflow of a kinetic study, the following diagrams are provided.
Caption: The Glyoxylate Cycle, highlighting the key enzymes Isocitrate Lyase and Malate Synthase.
Caption: A generalized workflow for a spectrophotometric enzyme kinetic assay.
References
- 1. A preliminary account of the properties of recombinant human Glyoxylate reductase (GRHPR), LDHA and LDHB with glyoxylate, and their potential roles in its metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Structural Characterization of Glyoxylate Reductase/Hydroxypyruvate Reductase from Bacillus subtilis [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic formulations for the oxidation and the reduction of glyoxylate by lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural, Biochemical, and Evolutionary Characterizations of Glyoxylate/Hydroxypyruvate Reductases Show Their Division into Two Distinct Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics [www2.chem.wisc.edu]
- 8. biochem.du.ac.in [biochem.du.ac.in]
benchmarking the performance of sodium glyoxylate in industrial applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium glyoxylate's performance against key alternatives in significant industrial applications. Experimental data has been compiled to offer a clear quantitative and qualitative analysis, assisting researchers and professionals in making informed decisions for their synthesis needs.
Vanillin (B372448) and Ethyl Vanillin Synthesis
This compound, or its precursor glyoxylic acid, is a cornerstone in the synthesis of vanillin and ethyl vanillin, crucial components in the flavor and fragrance industry. The primary alternative to this method is the oxidation of lignin (B12514952), a byproduct of the paper and pulp industry.
Performance Comparison: this compound vs. Lignin Oxidation
The glyoxylic acid route consistently demonstrates higher yields and selectivity compared to lignin oxidation. While lignin presents a renewable feedstock, the complexity of its structure leads to lower conversion rates and a more intricate purification process.
| Performance Metric | This compound/Glyoxylic Acid Route | Lignin Oxidation Route |
| Typical Yield | 80% - 89.5%[1] | 4.2% - 18.6%[2] |
| Selectivity | High | Lower, produces a mixture of aromatic compounds |
| Feedstock | Glyoxylic acid (derived from glyoxal) | Lignin (from wood pulp) |
| Process Complexity | Multi-step but well-defined chemical synthesis | Complex depolymerization and oxidation |
| Purity of Crude Product | Generally higher | Requires extensive purification |
Experimental Protocol: Vanillin Synthesis via the Glyoxylic Acid Route
This protocol outlines the synthesis of vanillin from guaiacol (B22219) and glyoxylic acid.
Materials:
-
Guaiacol
-
Glyoxylic acid
-
Sodium hydroxide (B78521)
-
Sulfuric acid
-
Copper sulfate (B86663) (catalyst)
Procedure:
-
Condensation: In a reaction vessel, dissolve guaiacol and glyoxylic acid in an aqueous solution of sodium hydroxide. The molar ratio of glyoxylic acid to guaiacol to sodium hydroxide is typically 1:2:3.[1]
-
The reaction is carried out at approximately 35°C for 6 hours with stirring.[1]
-
After the reaction, unreacted guaiacol can be extracted with toluene and recovered.
-
Oxidation: The intermediate, 3-methoxy-4-hydroxymandelic acid, is then oxidized. A copper sulfate catalyst is often used, with a molar ratio of CuSO4 to the mandelic acid derivative of 2.4:1.[1]
-
The oxidation is conducted at around 95°C, maintaining a pH of 13 for 7 hours.[1]
-
Decarboxylation and Purification: The reaction mixture is acidified with sulfuric acid to induce decarboxylation, yielding crude vanillin.
-
The crude vanillin is then purified, typically by vacuum distillation, to achieve a high purity product (>99.8%).[1]
Experimental Workflow: Vanillin Synthesis
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Glyoxylate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium glyoxylate (B1226380), fostering a culture of safety and environmental responsibility. Adherence to these procedures is critical for regulatory compliance and the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle sodium glyoxylate with appropriate care. While some safety data sheets (SDS) may classify it as non-hazardous, others identify it as a potential eye irritant[1]. A conservative approach to handling is always recommended.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles to prevent accidental eye contact[1][2].
-
Hand Protection: Use chemical-resistant gloves to avoid skin contact[1][2].
-
Respiratory Protection: In cases where dust may be generated, a dust mask or respirator is advised to prevent inhalation[2][3].
-
Body Protection: A standard laboratory coat should be worn to protect against spills[2].
Handling:
-
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure[4].
-
Avoid generating dust when handling the solid form[3].
-
Do not eat, drink, or smoke in areas where chemicals are handled[3].
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to mitigate any potential hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: For significant spills, evacuate non-essential personnel from the area and ensure adequate ventilation[2].
-
Containment: Prevent the spilled material from spreading or entering drains[1][2].
-
Cleanup: Carefully sweep or vacuum the spilled solid material. Avoid actions that could generate dust[2][3]. For liquid spills, absorb with an inert material.
-
Collection: Place the collected material into a clearly labeled, sealed container for disposal[1][2][3].
-
Decontamination: Clean the spill area thoroughly with water and a suitable detergent[2].
Operational and Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations[3][5]. The following is a general procedural guide.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Identify the waste as this compound.
-
Consult the manufacturer's Safety Data Sheet (SDS) and local regulations to determine if it is classified as hazardous waste in your jurisdiction. Note that the corresponding acid, glyoxylic acid, is often classified as a corrosive hazardous waste[6][7][8]. Given this, it is prudent to manage this compound as a chemical waste.
-
-
Segregation of Waste:
-
Waste Collection and Labeling:
-
Collect waste this compound in its original container if it is in good condition, or in a suitable, well-sealed, and clearly labeled waste container[2][5].
-
The container must be labeled with "Hazardous Waste" (or the equivalent required by your institution), the full chemical name "this compound," and the date of accumulation[4].
-
-
Storage:
-
Disposal Pathway:
-
Professional Disposal Service: The recommended method of disposal is through a licensed chemical waste management contractor. This ensures compliance with all regulatory requirements.
-
Drain Disposal: Drain disposal is not recommended . Many regulations prohibit the disposal of chemicals down the drain[3][6][12].
-
Quantitative Data Summary
Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and are therefore not universally applicable. The following table highlights the general guidelines and the absence of specific numerical thresholds in generally available documentation.
| Parameter | Guideline | Citation |
| pH for Neutralization | For the related substance, glyoxylic acid, solutions with a pH ≤ 2 are considered corrosive. Neutralization may be required before disposal, but a specific target pH is not universally defined and depends on local regulations. | [8][11] |
| Concentration Limits | There are no universally specified concentration limits for the drain disposal of this compound. The general guidance is to avoid drain disposal altogether. | [3][6] |
Experimental Protocols
The procedures outlined in this document are based on standard laboratory safety and waste management principles derived from safety data sheets and general chemical handling guidelines. No specific experimental protocols for the disposal of this compound were cited in the search results beyond these general procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nano3dsystems.com [nano3dsystems.com]
- 7. usiquimica.com.br [usiquimica.com.br]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling Sodium Glyoxylate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of Sodium Glyoxylate (B1226380), tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
While Sodium Glyoxylate is not classified as a hazardous substance by all sources, it is prudent to handle it with care, as some safety data sheets indicate it can cause serious eye irritation.[1][2] The primary exposure risks are through inhalation of dust particles and contact with eyes and skin.[1][3] Therefore, a comprehensive PPE plan is crucial.
Recommended Personal Protective Equipment:
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166, ANSI Z87.1, or equivalent standards.[4] A face shield may be necessary for large quantities or when there is a significant risk of splashing. |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber) | Gloves must be inspected for degradation and wear before and during use.[3][4] Follow proper glove removal techniques to avoid skin contact. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Required when dusts are generated. Ensure proper fit and use in accordance with the manufacturer's instructions. |
| Body Protection | Laboratory coat or overalls | Should be laundered separately from personal clothing.[3] Consider a chemical-resistant apron for splash protection. |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the stability of this compound and prevent accidental exposure.
-
Handling:
-
Limit all unnecessary personal contact and wear appropriate protective clothing.[3]
-
Use in a well-ventilated area to minimize dust accumulation.[3]
-
Avoid generating dust during handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]
-
Always wash hands thoroughly with soap and water after handling.[3]
-
-
Storage:
Emergency Procedures and Disposal Plan
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Seek medical attention if irritation persists.[3] |
| Skin Contact | Remove contaminated clothing and flush skin with running water and soap.[1][3] Seek medical attention in the event of irritation.[3] |
| Inhalation | Move the person to fresh air.[1][3][6] If breathing is difficult, provide oxygen.[1] If irritation or discomfort persists, seek medical attention.[3] |
| Ingestion | Rinse mouth with water and have the victim drink one or two glasses of water.[1][3][6] Do not induce vomiting.[1] Consult a doctor if feeling unwell.[3] |
Spill and Leak Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate personnel from the area and move upwind.[3]
-
Alert the fire brigade and inform them of the location and nature of the hazard.[3]
-
Control personal contact by using protective equipment, including a dust respirator.[3]
-
Prevent spillage from entering drains, sewers, or water courses.[3]
-
Sweep or shovel up the material and place it in labeled plastic bags or other containers for disposal.[3]
-
Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.[3] Leave the chemical in its original container and do not mix it with other waste. Uncleaned containers should be handled as if they contain the product itself. Consult your institution's environmental health and safety office for specific disposal guidance.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: A flowchart illustrating the procedural steps for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
